molecular formula C11H7F2NO B597759 6-(2,5-Difluorophenyl)pyridin-3-ol CAS No. 1261937-03-4

6-(2,5-Difluorophenyl)pyridin-3-ol

Cat. No.: B597759
CAS No.: 1261937-03-4
M. Wt: 207.18
InChI Key: DHAHVVVYUYYBNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Difluorophenyl)pyridin-3-ol is a fluorinated pyridine derivative that serves as a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel small-molecule mitochondrial uncouplers, an emerging class of therapeutic agents investigated for metabolic diseases such as obesity, diabetes, and nonalcoholic steatohepatitis (NASH) . Research into related 5-hydroxyoxadiazolopyridine structures has demonstrated that such compounds can function as mild mitochondrial uncouplers by dissipating the proton motive force across the mitochondrial inner membrane, thereby increasing energy expenditure and reducing fat mass in preclinical models of diet-induced obesity . The specific structural motif of a hydroxy-substituted pyridine linked to a difluorophenyl ring is recognized in the synthesis of complex heterocyclic scaffolds, including oxadiazolopyridine derivatives, which are designed to optimize pharmacokinetic properties and tissue distribution for enhanced efficacy . Furthermore, heterocyclic cores resembling this compound are commonly explored in oncology research, given that over 85% of FDA-approved pharmaceuticals contain heterocyclic structures, underscoring its utility as a building block in developing potential anticancer agents . This product is intended for research purposes by qualified scientists in laboratory settings only.

Properties

IUPAC Name

6-(2,5-difluorophenyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-7-1-3-10(13)9(5-7)11-4-2-8(15)6-14-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAHVVVYUYYBNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=NC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692524
Record name 6-(2,5-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261937-03-4
Record name 6-(2,5-Difluorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(2,5-Difluorophenyl)pyridin-3-ol basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Physicochemical Properties of 6-(2,5-Difluorophenyl)pyridin-3-ol

Abstract

This technical guide provides a comprehensive analysis of the core basic properties of 6-(2,5-Difluorophenyl)pyridin-3-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. By dissecting its constituent motifs—the pyridin-3-ol core, the biaryl linkage, and the difluorophenyl substitution—this document elucidates the molecule's fundamental physicochemical characteristics. The guide details its molecular structure, predicted properties such as pKa and solubility, and key aspects of its chemical reactivity and stability. Furthermore, it presents a plausible, well-established synthetic route via Suzuki-Miyaura coupling and outlines a standard workflow for its analytical characterization. To ensure practical utility, this whitepaper includes detailed, step-by-step laboratory protocols for determining critical parameters like aqueous solubility and pKa. The overarching goal is to furnish drug discovery professionals with the foundational knowledge and methodologies required to effectively utilize this scaffold in medicinal chemistry programs.

Introduction to the 6-(Aryl)pyridin-3-ol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved therapeutics.[1][2] Its prevalence is due to its unique electronic properties, its ability to engage in hydrogen bonding, and its synthetic tractability, which allows for fine-tuning of molecular properties.[1][3] The 6-(Aryl)pyridin-3-ol scaffold combines this privileged heterocycle with two other critical features: a hydroxyl group and an aryl substituent, making it a highly versatile template for drug design.

  • The Pyridin-3-ol Moiety: The hydroxyl group at the 3-position imparts both hydrogen bond donor and acceptor capabilities. It can exist in tautomeric equilibrium with its corresponding pyridinone form, a feature that is particularly valuable for designing molecules that interact with protein kinase hinge regions.[4] This functionality significantly influences the compound's acidity, solubility, and interaction with biological targets.

  • Fluorine Substitution: The incorporation of fluorine atoms onto the phenyl ring is a widely employed strategy in modern drug discovery.[5] The 2,5-difluoro substitution pattern is intended to modulate the molecule's electronic properties, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity to target proteins through specific fluorine-protein interactions.[2]

This guide offers an in-depth examination of 6-(2,5-Difluorophenyl)pyridin-3-ol, providing a technical framework for its synthesis, characterization, and evaluation in a research and development setting.

Molecular Structure and Physicochemical Properties

The fundamental properties of a drug candidate dictate its behavior in both chemical and biological systems. Understanding these from the outset is critical for successful drug development.

Caption: Chemical Structure of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Predicted Physicochemical Properties
PropertyValueRationale / Comparative Data
Molecular Formula C₁₁H₇F₂NO-
Molecular Weight 207.18 g/mol -
Predicted pKa 3.8 - 4.2The hydroxyl group is acidic. The predicted pKa for the analogous 6-(Trifluoromethyl)pyridin-3-ol is ~3.96.[6] The difluoro substitution provides a similar electron-withdrawing effect, suggesting a pKa in this range.
Predicted LogP ~2.5The difluorophenyl group increases lipophilicity, while the pyridinol core provides polarity. This value represents a balance suitable for cell permeability.
Predicted Solubility Low to moderateExpected to have limited aqueous solubility due to the hydrophobic difluorophenyl ring, but may be enhanced at pH values above its pKa due to salt formation. Soluble in polar organic solvents like DMSO, DMF, and methanol.
pKa Analysis

The primary acidic proton is on the 3-hydroxyl group. The acidity of this group is significantly increased relative to a simple phenol (pKa ~10) due to the electron-withdrawing inductive effect of the sp²-hybridized nitrogen atom in the pyridine ring.[7] The 2,5-difluorophenyl substituent further withdraws electron density, stabilizing the conjugate base and lowering the pKa into the moderately acidic range. This pKa value is critical as it dictates the molecule's charge state at physiological pH (7.4), which in turn governs its solubility, membrane permeability, and target binding.

Reactivity and Chemical Stability

The molecule possesses several reactive sites:

  • Hydroxyl Group: As the most reactive site, the oxygen is nucleophilic and readily undergoes O-alkylation, O-acylation, or O-arylation under basic conditions.[8] This provides a convenient handle for further chemical modification.

  • Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom makes it basic and susceptible to protonation or alkylation, although it is less nucleophilic than the hydroxyl oxygen.

  • Aromatic Rings: Both the pyridine and phenyl rings are relatively electron-deficient. The pyridine ring is generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution under harsh conditions. The difluorophenyl ring is also deactivated towards electrophilic attack.

The compound is expected to be stable under standard storage conditions (room temperature, sealed from light and moisture).

Synthesis and Characterization

A robust and reproducible synthetic route is essential for producing material for research. The most logical and widely adopted method for constructing the C-C bond between the two aryl rings is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

Synthesis_Workflow reactant1 6-Bromopyridin-3-ol (or protected analogue) coupling Suzuki-Miyaura Cross-Coupling reactant1->coupling reactant2 (2,5-Difluorophenyl)boronic acid reactant2->coupling conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) Heat (e.g., 80-100 °C) conditions->coupling workup Aqueous Workup (Extraction) coupling->workup purification Column Chromatography (Silica Gel) workup->purification product 6-(2,5-Difluorophenyl)pyridin-3-ol purification->product

Caption: Proposed synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol via Suzuki-Miyaura coupling.

Step-by-Step Synthesis Protocol (Exemplary)

This protocol is based on established procedures for Suzuki-Miyaura couplings involving pyridyl halides.[9]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromopyridin-3-ol (1.0 equiv), (2,5-difluorophenyl)boronic acid (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Palladium catalyst is oxygen-sensitive.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Subsequently, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure product.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step.

Characterization_Workflow cluster_0 Structure Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Final_Validation Validated Compound (Identity & Purity Confirmed) NMR->Final_Validation MS Mass Spectrometry (e.g., ESI-MS for M+H⁺) MS->Final_Validation IR FT-IR Spectroscopy (for O-H, C-F, C=N bonds) IR->Final_Validation HPLC HPLC Analysis (Purity >95%) HPLC->Final_Validation MP Melting Point (Sharp range indicates purity) MP->Final_Validation Synthesized_Compound Purified Compound Synthesized_Compound->NMR Synthesized_Compound->MS Synthesized_Compound->IR Synthesized_Compound->HPLC Synthesized_Compound->MP

Caption: A standard workflow for the analytical validation of the synthesized compound.

Standardized Protocols for Property Determination

The following protocols are provided as self-validating systems for researchers to experimentally determine the core basic properties of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Protocol 1: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the true equilibrium solubility of a compound.[10]

  • Preparation: Prepare a series of buffered solutions at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

  • Incubation: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) on a shaker for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.

  • Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., methanol or acetonitrile). Quantify the concentration of the compound using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.[11]

  • Reporting: Report the solubility in µg/mL or µM at each specific pH.

Protocol 2: High-Throughput Kinetic Solubility Assay

This assay is designed for rapid screening in early-stage discovery, where speed is prioritized over the precision of thermodynamic equilibrium.[12][13]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), typically 10 mM.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Aqueous Addition: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%. The rapid addition of aqueous buffer to the DMSO solution can cause compounds with low solubility to precipitate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.[13]

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Protocol 3: Spectrophotometric pKa Determination

This method leverages the change in UV-Vis absorbance of a molecule as its ionization state changes with pH.[14]

  • Wavelength Scan: Prepare dilute solutions of the compound in a highly acidic buffer (e.g., pH 1, fully protonated form) and a highly basic buffer (e.g., pH 12, fully deprotonated form). Scan the UV-Vis spectrum for each to identify the analytical wavelength where the largest difference in absorbance is observed.

  • Buffer Preparation: Prepare a series of buffers with finely spaced pH values spanning the expected pKa (e.g., from pH 2.5 to 5.5 in 0.2 pH unit increments).

  • Measurement: Prepare a solution of the compound at a fixed concentration in each buffer. Measure the absorbance of each solution at the predetermined analytical wavelength.

  • Data Analysis: Plot the measured absorbance versus pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which can be determined using a suitable curve-fitting algorithm.

Applications and Significance in Drug Discovery

The structural features of 6-(2,5-Difluorophenyl)pyridin-3-ol make it a compelling scaffold for drug discovery programs targeting a range of diseases.

  • Kinase Inhibitors: As a potential pyridinone tautomer, the scaffold is well-suited to act as a hinge-binder in the ATP-binding pocket of protein kinases, a major class of drug targets in oncology and immunology.[4]

  • CNS Agents: The balanced lipophilicity and hydrogen bonding capacity, along with the presence of a pyridine ring (a common feature in CNS drugs), suggest potential utility for targets within the central nervous system.[15]

  • Improved Pharmacokinetics: The pyridine nitrogen can improve solubility and serve as a handle for salt formation, while the difluoro substitutions can block metabolic hotspots, potentially leading to improved metabolic stability and oral bioavailability.[2]

By systematically characterizing its basic properties using the protocols outlined herein, researchers can rapidly assess the suitability of this scaffold and its derivatives for their specific therapeutic applications.

Conclusion

6-(2,5-Difluorophenyl)pyridin-3-ol is a strategically designed chemical scaffold that embodies several key principles of modern medicinal chemistry. Its combination of a privileged heterocyclic core, versatile functional handles, and metabolically robust fluorine substituents makes it a high-potential starting point for drug discovery. This technical guide has provided a comprehensive overview of its core properties, a plausible synthetic strategy, and robust, detailed protocols for its experimental characterization. By grounding experimental design in a solid understanding of these fundamental properties, research organizations can de-risk and accelerate the development of novel therapeutics based on this promising molecular architecture.

References

  • Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Deriv
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2022). RSC Medicinal Chemistry.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Advances.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry.
  • (6-Fluoropyridin-3-yl)methanamine dihydrochloride | 1955506-73-6. (n.d.). Benchchem.
  • Practical Syntheses of [Ir{dF(CF3)ppy}2(bpy)]PF6 and [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. (n.d.). Organic Syntheses.
  • Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. (2017). Chemistry of Heterocyclic Compounds.
  • Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. (2016). Scientific Reports.
  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Development of Methods for the Determination of pKa Values. (2012). Journal of Pharmaceutical Sciences.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2004).
  • 6-(TRIFLUOROMETHYL)PYRIDIN-3-OL Chemical Properties. (n.d.). Chongqing Chemdad Co., Ltd.
  • Pyridine & Pyridine Derivatives Market Industry Report, 2030. (n.d.). Grand View Research.
  • Aqueous Solubility Assays. (n.d.).
  • Pyridine. (n.d.). Wikipedia.

Sources

A Technical Guide to 6-(2,5-Difluorophenyl)pyridin-3-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its ability to form hydrogen bonds and engage in various intermolecular interactions makes it a valuable component in designing new therapeutic agents.[1] This guide focuses on the novel compound 6-(2,5-Difluorophenyl)pyridin-3-ol, a molecule that combines the biologically relevant pyridin-3-ol core with a difluorophenyl moiety, a substitution pattern known to enhance metabolic stability and binding affinity in drug candidates. As a novel chemical entity, 6-(2,5-Difluorophenyl)pyridin-3-ol does not currently have an assigned CAS (Chemical Abstracts Service) number. The process for obtaining a CAS number for a new substance involves submission to the CAS registry, which assigns a unique identifier upon verification of the substance's structure and data.[2][3] This document provides a comprehensive theoretical and practical framework for its synthesis, characterization, and potential applications in drug discovery, offering valuable insights for researchers working on the frontier of medicinal chemistry.

Proposed Synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol

The synthesis of 6-arylpyridin-3-ols can be achieved through various cross-coupling methodologies.[4] The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between aromatic rings and is well-suited for the synthesis of 2-arylpyridines.[5][6] This approach is proposed for the synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol, leveraging a palladium catalyst to couple a halogenated pyridin-3-ol with a difluorophenylboronic acid.

Proposed Synthetic Scheme

The proposed synthesis involves the Suzuki-Miyaura coupling of 6-bromo-pyridin-3-ol with 2,5-difluorophenylboronic acid. The hydroxyl group of the pyridinol may require protection to prevent side reactions, although some Suzuki couplings can proceed without it. For the purpose of this guide, a direct coupling is proposed, with the understanding that optimization may be necessary.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 6-Bromo-pyridin-3-ol process Suzuki-Miyaura Cross-Coupling reactant1->process reactant2 2,5-Difluorophenylboronic acid reactant2->process catalyst Pd(dppf)Cl2 (Palladium Catalyst) catalyst->process base Base (e.g., Na2CO3 or K3PO4) base->process solvent Solvent (e.g., Dioxane/Water) solvent->process conditions Inert Atmosphere (N2 or Ar) Heat conditions->process product 6-(2,5-Difluorophenyl)pyridin-3-ol process->product

Figure 1. Proposed Suzuki-Miyaura synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Experimental Protocol (Hypothetical)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromo-pyridin-3-ol (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), and a suitable base such as sodium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 ratio).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(2,5-Difluorophenyl)pyridin-3-ol.

Physicochemical Properties and Predicted Spectroscopic Data

The following table summarizes the predicted physicochemical properties of the target compound.

PropertyPredicted Value
Molecular Formula C₁₁H₇F₂NO
Molecular Weight 207.18 g/mol
Appearance Likely a solid at room temperature
pKa The pyridin-3-ol moiety will have a pKa for the hydroxyl group, likely in the range of 8-10, and a pKa for the protonated pyridine nitrogen, likely in the range of 4-6.
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the difluorophenyl rings. The protons on the pyridine ring will likely appear as doublets or doublets of doublets, while the protons on the difluorophenyl ring will show coupling to the adjacent fluorine atoms. The hydroxyl proton may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR will display signals for all 11 carbon atoms. The carbons attached to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), characteristic C=C and C=N stretching frequencies for the aromatic rings (around 1400-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹).[7]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery

The incorporation of a difluorophenyl group into a pyridin-3-ol scaffold suggests several potential applications in drug discovery. Aryl-substituted pyridines are known to exhibit a wide range of biological activities.[8]

  • Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core that can interact with the hinge region of the ATP-binding pocket. The 6-(2,5-Difluorophenyl)pyridin-3-ol structure could serve as a scaffold for developing novel kinase inhibitors for oncology or inflammatory diseases.

  • CNS-Active Agents: The pyridine moiety is present in many centrally acting drugs. The lipophilicity and metabolic stability often conferred by fluorine substitution could make this compound a candidate for neurological disorders.

  • Anti-infective Agents: Pyridine derivatives have been investigated for their antibacterial and antifungal properties.[1]

  • Anti-diabetic Agents: Some aryl-substituted pyridine derivatives have shown potential as α-amylase inhibitors for the management of diabetes.[9]

G cluster_scaffold Drug Candidate Scaffold cluster_target Biological Target scaffold 6-(2,5-Difluorophenyl)pyridin-3-ol interaction Binding Interactions (H-bonds, π-stacking, etc.) scaffold->interaction target Enzyme Active Site (e.g., Kinase) target->interaction effect Therapeutic Effect (e.g., Inhibition of cell proliferation) interaction->effect Leads to

Figure 2. Hypothetical role of 6-(2,5-Difluorophenyl)pyridin-3-ol as a drug scaffold.

Safety and Handling

While specific toxicity data for 6-(2,5-Difluorophenyl)pyridin-3-ol is not available, general precautions for handling pyridine derivatives should be followed. Pyridine and its derivatives can be flammable, toxic, and irritating.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat.[10]

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[12]

  • Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from heat, sparks, and open flames.[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

6-(2,5-Difluorophenyl)pyridin-3-ol represents a novel chemical entity with significant potential for applications in drug discovery and materials science. This guide has provided a comprehensive theoretical framework for its synthesis via Suzuki-Miyaura cross-coupling, along with predicted physicochemical and spectroscopic properties. The insights into its potential biological activities, based on the established pharmacology of related pyridine derivatives, should inspire further research into this promising molecule. As with any new compound, proper safety precautions are paramount during its synthesis and handling. The future assignment of a CAS number will depend on its successful synthesis, purification, and characterization by researchers.

References

A comprehensive list of references is available for further reading.

Sources

An In-depth Technical Guide to 6-(2,5-Difluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(2,5-Difluorophenyl)pyridin-3-ol, a fluorinated biaryl pyridinol of significant interest in medicinal chemistry. The document details the compound's fundamental molecular and physical properties, outlines a robust synthetic pathway, predicts its spectral characteristics, and explores its potential therapeutic applications based on established structure-activity relationships of related scaffolds. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both theoretical insights and practical methodologies for the synthesis and characterization of this and similar molecules.

Core Molecular Attributes

6-(2,5-Difluorophenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridin-3-ol moiety linked to a 2,5-difluorophenyl ring at the 6-position of the pyridine core. This unique combination of a hydrogen bond donor/acceptor pyridinol and a difluorinated phenyl ring suggests potential for nuanced biological interactions, making it an attractive scaffold for drug design.

PropertyValueSource
Chemical Formula C₁₁H₇F₂NO[MolCore][1]
Molecular Weight 207.18 g/mol [MolCore][1]
CAS Number 1261937-03-4[Fluorochem]

Synthesis and Mechanism

The synthesis of 6-arylpyridin-3-ols is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and versatile method.[2][3][4][5] This approach allows for the strategic formation of the C-C bond between the pyridine and phenyl rings with high yields and functional group tolerance.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a plausible and efficient two-step synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol starting from commercially available 6-chloropyridin-3-ol and 2,5-difluorophenylboronic acid.

Step 1: Suzuki-Miyaura Coupling Reaction

The core of the synthesis is the palladium-catalyzed coupling of 6-chloropyridin-3-ol with 2,5-difluorophenylboronic acid. The choice of a palladium catalyst, ligand, and base is critical for achieving high yields. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are often effective for such transformations.[6]

  • Reactants:

    • 6-Chloropyridin-3-ol

    • 2,5-Difluorophenylboronic acid

    • Pd(PPh₃)₄ (catalyst, ~5 mol%)

    • A suitable base (e.g., K₃PO₄ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a reaction vessel purged with an inert gas (e.g., Argon), add 6-chloropyridin-3-ol, 2,5-difluorophenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst, and the base.

    • Add the degassed solvent system.

    • Heat the reaction mixture at a temperature ranging from 80°C to 100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction is cooled to room temperature.

  • Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation with the boronic acid, and reductive elimination to form the desired C-C bond. The base is essential for the activation of the boronic acid.

Step 2: Work-up and Purification

  • Procedure:

    • The cooled reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield pure 6-(2,5-Difluorophenyl)pyridin-3-ol.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_purification Purification 6-Chloropyridin-3-ol 6-Chloropyridin-3-ol Reaction_Vessel Reaction Vessel (Pd(PPh3)4, Base, Solvent, Heat) 6-Chloropyridin-3-ol->Reaction_Vessel 2,5-Difluorophenylboronic_acid 2,5-Difluorophenylboronic acid 2,5-Difluorophenylboronic_acid->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Chromatography Column Chromatography Workup->Chromatography Final_Product 6-(2,5-Difluorophenyl)pyridin-3-ol Chromatography->Final_Product

Caption: Suzuki-Miyaura synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Physicochemical and Spectroscopic Characterization

Predicted Physical Properties
PropertyPredicted ValueRationale
Melting Point 120-140 °CBiaryl compounds are typically crystalline solids at room temperature.[7]
Boiling Point > 300 °CHigh molecular weight and polarity suggest a high boiling point.[7]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in non-polar solvents.The pyridinol moiety imparts polarity and hydrogen bonding capability.[8]
pKa ~8-9 (pyridinium ion), ~10-11 (phenol)The pyridine nitrogen is basic, and the hydroxyl group is weakly acidic.
Predicted Spectroscopic Data

The structural features of 6-(2,5-Difluorophenyl)pyridin-3-ol would give rise to a characteristic spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the difluorophenyl rings. The protons on the pyridine ring will likely appear in the aromatic region, with chemical shifts influenced by the hydroxyl group and the aryl substituent. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.[9][10][11]

  • ¹³C NMR: The carbon NMR will display signals for all 11 carbon atoms in the molecule. The carbons attached to fluorine will show characteristic splitting (C-F coupling). The carbon bearing the hydroxyl group will be shifted downfield.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. C-F stretching bands are expected in the 1100-1300 cm⁻¹ range.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 207.18.

Applications in Drug Discovery and Medicinal Chemistry

The 6-aryl-pyridin-3-ol scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[12][13] The introduction of fluorine atoms can further enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Potential Therapeutic Targets
  • Kinase Inhibition: Many kinase inhibitors incorporate a pyridine or similar heterocyclic core to interact with the hinge region of the ATP-binding pocket. The pyridinol moiety of 6-(2,5-Difluorophenyl)pyridin-3-ol can act as both a hydrogen bond donor and acceptor, making it a promising scaffold for developing novel kinase inhibitors for oncology and inflammatory diseases.[12]

  • CNS Disorders: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. The lipophilicity introduced by the difluorophenyl group may facilitate CNS penetration, opening avenues for its use in developing treatments for neurodegenerative diseases or psychiatric conditions.

  • Antimicrobial Agents: Pyridine derivatives have a long history as antimicrobial agents. The unique electronic properties conferred by the fluorine substituents could lead to novel interactions with microbial targets, potentially overcoming existing drug resistance mechanisms.[14]

Structure-Activity Relationship (SAR) Insights

The 2,5-difluoro substitution pattern on the phenyl ring provides specific steric and electronic properties that can be exploited in drug design. The fluorine atoms can modulate the pKa of the pyridinol, influence the conformation of the molecule, and participate in favorable interactions with biological targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-(2,5-Difluorophenyl)pyridin-3-ol is not available, general precautions for handling pyridine derivatives should be followed. These compounds are often harmful if swallowed, in contact with skin, or if inhaled.[1][15][16]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

6-(2,5-Difluorophenyl)pyridin-3-ol represents a valuable building block for the development of novel therapeutics. Its synthesis is accessible through well-established palladium-catalyzed cross-coupling methods. The combination of a pyridinol core and a difluorinated phenyl ring provides a unique set of physicochemical properties that can be leveraged in the design of potent and selective modulators of various biological targets. This guide provides a foundational understanding of this compound, intended to facilitate further research and application in the field of medicinal chemistry.

References

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • Material Safety Data Sheet. Pyridine. [Link]

  • Figshare. Facile Synthesis of 6-Aryl 5-N-Substituted Pyridazinones: Microwave-Assisted Suzuki−Miyaura Cross Coupling of 6-Chloropyridazinones. [Link]

  • PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. [Link]

  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • ResearchGate. 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3). [Link]

  • National Center for Biotechnology Information. TABLE 3-2, Physical and Chemical Properties of Pyridine. [Link]

  • PubMed Central. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • PubMed. Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • PubChem. 2,6-Difluoropyridine. [Link]

  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

  • Supporting Information. N-oxidation of Pyridine Derivatives. [Link]

  • ResearchGate. Selected pharmaceutical applications of triaryl pyridines and nicotinonitriles…. [Link]

  • ResearchGate. Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4. [Link]

  • National Institutes of Health. Synthesis, crystal structure and photophysical properties of bissilver(I). [Link]

  • PubChem. 2-(2,6-Difluorophenyl)-N-{4-[(3s)-Pyrrolidin-3-Yloxy]pyridin-3-Yl}-1,3-Thiazole-4-Carboxamide. [Link]

  • Supporting Information. Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. [Link]

Sources

The Analytical Fingerprint of 6-(2,5-Difluorophenyl)pyridin-3-ol: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is the bedrock of scientific integrity and progress. This guide provides an in-depth technical analysis of the spectral data for 6-(2,5-Difluorophenyl)pyridin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry. By leveraging foundational spectroscopic principles and comparative data from related structures, we will dissect its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) signatures. This document is structured to not only present the data but also to elucidate the scientific reasoning behind the spectral interpretations and the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

6-(2,5-Difluorophenyl)pyridin-3-ol is a bi-aryl compound featuring a pyridin-3-ol core linked to a 2,5-difluorophenyl group at the 6-position. The presence of aromatic protons, a phenolic hydroxyl group, and fluorine atoms imparts a unique and predictable spectroscopic fingerprint.

Figure 1: Structure of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 6-(2,5-Difluorophenyl)pyridin-3-ol, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information regarding its connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the difluorophenyl rings, as well as a broad signal for the hydroxyl proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.5 - 10.5br s1HO-HThe phenolic proton is acidic and its signal is typically broad due to hydrogen bonding and exchange. Its chemical shift can vary significantly with concentration and solvent.
~8.0 - 8.2d1HH-2 (pyridine)This proton is ortho to the ring nitrogen, leading to a downfield shift. It will appear as a doublet due to coupling with H-4.
~7.4 - 7.6dd1HH-4 (pyridine)This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets.
~7.2 - 7.4m1HH-3' (difluorophenyl)This proton is coupled to H-4' and the fluorine at C-2', resulting in a complex multiplet.
~7.1 - 7.3m1HH-4' (difluorophenyl)This proton is coupled to H-3', H-6', and the fluorine at C-5', leading to a multiplet.
~7.0 - 7.2m1HH-6' (difluorophenyl)This proton is coupled to H-4' and the fluorine at C-5', resulting in a multiplet.
~6.8 - 7.0d1HH-5 (pyridine)This proton is coupled to H-4, appearing as a doublet.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for all 11 carbon atoms in the molecule. The signals for the carbons in the difluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity (¹³C-¹⁹F Coupling) Assignment Rationale
~160 - 165d, ¹JCF ≈ 240-250 HzC-2' (difluorophenyl)Directly attached to fluorine, resulting in a large one-bond coupling constant.
~155 - 160d, ¹JCF ≈ 240-250 HzC-5' (difluorophenyl)Directly attached to fluorine, resulting in a large one-bond coupling constant.
~150 - 155sC-3 (pyridine)Attached to the hydroxyl group, leading to a downfield shift.
~145 - 150sC-6 (pyridine)Attached to the difluorophenyl ring.
~140 - 145sC-2 (pyridine)Alpha to the nitrogen atom.
~130 - 135d, ²JCF ≈ 20-25 HzC-1' (difluorophenyl)Two bonds away from the fluorine at C-2'.
~125 - 130sC-4 (pyridine)
~120 - 125d, ²JCF ≈ 20-25 HzC-4' (difluorophenyl)Two bonds away from the fluorine at C-5'.
~115 - 120dd, ²JCF ≈ 20-25 Hz, ³JCF ≈ 5-10 HzC-6' (difluorophenyl)Coupled to both fluorine atoms.
~110 - 115dd, ²JCF ≈ 20-25 Hz, ³JCF ≈ 5-10 HzC-3' (difluorophenyl)Coupled to both fluorine atoms.
~105 - 110sC-5 (pyridine)
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds[1]. It is expected to show two distinct signals for the two non-equivalent fluorine atoms.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment Rationale
-110 to -120mF-2'The chemical shift is influenced by the ortho substitution and coupling to neighboring protons and the other fluorine atom.
-120 to -130mF-5'The chemical shift is influenced by the meta substitution and coupling to neighboring protons and the other fluorine atom.
Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR analysis involves careful sample preparation and the use of standardized instrument parameters.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 6-(2,5-Difluorophenyl)pyridin-3-ol into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain it.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Parameters (General):

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹H NMR:

      • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

      • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

      • Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

    • ¹⁹F NMR:

      • Acquire a proton-decoupled ¹⁹F spectrum.

      • Set the spectral width to an appropriate range for fluorinated aromatic compounds (e.g., -100 to -150 ppm).

    • 2D NMR (Optional but Recommended):

      • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

      • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

      • Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 F19 ¹⁹F NMR transfer->F19 TwoD 2D NMR (COSY, HSQC, HMBC) H1->TwoD process Fourier Transform & Phasing H1->process C13->TwoD C13->process F19->process assign Structure Elucidation TwoD->assign integrate Integration & Peak Picking process->integrate integrate->assign

Figure 2: Experimental workflow for NMR analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrum Data

For 6-(2,5-Difluorophenyl)pyridin-3-ol (C₁₁H₇F₂NO), the expected monoisotopic mass is approximately 207.05 g/mol .

m/z (Predicted) Ion Interpretation
207[M]⁺•Molecular ion peak.
179[M - CO]⁺•Loss of carbon monoxide from the pyridin-3-ol ring.
155[M - C₂H₂O]⁺•A common fragmentation pathway for phenols.
127[C₆H₄F₂]⁺•Fragment corresponding to the difluorophenyl cation.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.
Plausible Fragmentation Pathway

The fragmentation of the molecular ion is likely to be initiated by cleavages adjacent to the functional groups and the linkage between the two aromatic rings.

fragmentation_pathway M 6-(2,5-Difluorophenyl)pyridin-3-ol [M]⁺• m/z 207 F1 Loss of CO [M - CO]⁺• m/z 179 M:f2->F1:f0 - CO F2 Difluorophenyl cation [C₆H₄F₂]⁺• m/z 127 M:f2->F2:f0 - C₅H₃NO F3 Phenyl cation [C₆H₅]⁺ m/z 77 F2:f2->F3:f0 - F₂ FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal place Place Sample on Crystal clean->place background Acquire Background Spectrum place->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum sample_spec->process interpret Interpret Functional Groups process->interpret

Figure 4: Experimental workflow for FT-IR analysis using ATR.

Conclusion

The comprehensive spectroscopic analysis of 6-(2,5-Difluorophenyl)pyridin-3-ol, through the synergistic application of NMR, MS, and IR techniques, provides a robust and self-validating framework for its structural confirmation. The predicted spectral data, grounded in established principles and comparative analysis, offer a reliable reference for researchers working with this and related compounds. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality, reproducible data, which is essential for the advancement of drug discovery and development programs.

References

  • ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Universal Lab Blog. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • Universitas Airlangga. FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. [Link]

  • PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. [Link]

  • ACS Publications. Increasing Cage Escape Yields for Halide Oxidation in Aqueous Solutions Using Ir(III) Photosensitizers. [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Link]

  • Royal Society of Chemistry. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

  • National Institutes of Health. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

  • Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • National Institutes of Health. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. [Link]

  • SpectraBase. 2-Hydroxypyridine - Optional[FTIR] - Spectrum. [Link]

  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]

  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. [Link]

  • Chemistry Stack Exchange. Fragmentation of phenyl radical cations in mass spectrometry. [Link]

  • Arkivoc. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

  • ResearchGate. Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate, [Ir{dF(CF3)ppy}2(bpy)]PF6 and [4,4. [Link]

  • National Institutes of Health. Synthesis, crystal structure and photophysical properties of bissilver(I). [Link]

  • Organic Syntheses. [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. [Link]

  • ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. [Link]

  • National Institute of Standards and Technology. Pyridine. [Link]

  • S.T. Japan-Europe GmbH. IS NIR Spectra. [Link]

  • National Institute of Standards and Technology. Pyridine. [Link]

Sources

The Enigmatic 6-(2,5-Difluorophenyl)pyridin-3-ol: A Prospective Technical Guide to its Synthesis and Exploration

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The journey into the discovery and history of a specific chemical entity often follows a well-trodden path of seminal publications, patent literature, and documented research milestones. However, in the case of 6-(2,5-Difluorophenyl)pyridin-3-ol, the archives of chemical literature remain conspicuously silent. This technical guide, therefore, deviates from a retrospective account and instead embarks on a prospective exploration. It serves as a testament to the principles of synthetic organic chemistry, offering a logical and experimentally sound roadmap for the creation and potential investigation of this hitherto undocumented molecule. While a specific history of discovery is absent, the narrative of its potential synthesis is rich with the history of powerful cross-coupling reactions and the strategic maneuvering of functional groups.

Part 1: Devising a Synthetic Blueprint: A Retrosynthetic Analysis

The core structure of 6-(2,5-Difluorophenyl)pyridin-3-ol presents a classic challenge in medicinal chemistry: the convergent assembly of a biaryl system with orthogonal functionalization on one of the aromatic rings. A retrosynthetic analysis logically disconnects the molecule at the C-C bond between the pyridine and the difluorophenyl rings, suggesting a palladium-catalyzed cross-coupling reaction as the key bond-forming step.

G cluster_0 Retrosynthetic Analysis cluster_1 Key Intermediates target 6-(2,5-Difluorophenyl)pyridin-3-ol disconnection C-C Disconnection (Cross-Coupling) target->disconnection intermediates Starting Materials disconnection->intermediates pyridine 6-Halopyridin-3-ol (or protected derivative) intermediates->pyridine boronic_acid 2,5-Difluorophenylboronic Acid intermediates->boronic_acid

Unmasking the Molecular Endgame: A Technical Guide to Identifying Biological Targets of 6-(2,5-Difluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 6-(2,5-Difluorophenyl)pyridin-3-ol represents a compelling chemical scaffold with significant potential for therapeutic development. Its unique combination of a pyridinol core, known for its diverse biological activities, and a difluorophenyl moiety, which can enhance metabolic stability and binding affinity, positions it as a promising candidate for novel drug discovery.[1] This in-depth technical guide provides a comprehensive, multi-pronged strategy for the elucidation of its biological targets. We will explore a synergistic approach that combines robust in silico predictive methods with rigorous experimental validation, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of chemical biology and pharmacology, offering a self-validating workflow from initial hypothesis generation to definitive target identification and mechanism of action studies.

Introduction: The Rationale for Target Identification

The therapeutic efficacy of any small molecule is intrinsically linked to its interaction with specific biological macromolecules. Identifying these targets is a critical step in the drug development pipeline, providing fundamental insights into the mechanism of action, potential for on-target efficacy, and prediction of off-target toxicities. For 6-(2,5-Difluorophenyl)pyridin-3-ol, a molecule of novel design, a systematic target deconvolution strategy is not just advantageous—it is essential.

The structural motifs present in 6-(2,5-Difluorophenyl)pyridin-3-ol suggest several potential target classes based on existing literature for analogous compounds:

  • Kinases: The phenyl-pyridine scaffold is a known pharmacophore for kinase inhibitors, including those targeting c-Src and Wee1.[2]

  • G-Protein Coupled Receptors (GPCRs) and Ion Channels: Similar structures have demonstrated activity at dopamine and nicotinic acetylcholine receptors.[3][4]

  • Metabolic Enzymes: The difluorophenyl group is present in drugs like Diflunisal, a cyclooxygenase inhibitor, and other molecules that target enzymes such as histone deacetylase 6 (HDAC6).[5][6]

  • Inflammatory and Oxidative Stress Pathways: Phenyl-pyridine derivatives have been shown to possess antioxidant properties and modulate key inflammatory signaling pathways.[7]

This guide will delineate a logical and efficient workflow to explore these and other potential biological targets.

A Multi-Pronged Approach to Target Identification

A robust target identification strategy should not rely on a single methodology. Instead, a combination of computational and experimental approaches provides a more comprehensive and validated understanding of a compound's biological interactions.

Caption: High-level workflow for target identification.

In Silico Target Prediction: Generating Actionable Hypotheses

The initial phase of our investigation will leverage computational tools to predict potential biological targets. This approach is cost-effective and provides a focused set of hypotheses for subsequent experimental validation.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often have similar biological activities.

  • 2D and 3D Similarity Searching: The structure of 6-(2,5-Difluorophenyl)pyridin-3-ol will be used as a query to search chemical databases such as ChEMBL, PubChem, and BindingDB. This will identify known compounds with similar scaffolds and their associated biological targets.

  • Pharmacophore Modeling: A pharmacophore model will be constructed based on the key chemical features of our lead compound (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). This model can then be used to screen virtual compound libraries to identify molecules with similar pharmacophoric features and their known targets.

Structure-Based Approaches

If a high-resolution 3D structure of a potential target protein is available, molecular docking can be employed.

  • Molecular Docking: The 3D structure of 6-(2,5-Difluorophenyl)pyridin-3-ol will be docked into the binding sites of hypothesized targets (e.g., various kinase ATP-binding pockets, GPCR ligand-binding domains). The docking scores and predicted binding poses will help to prioritize targets for experimental testing.

Table 1: Representative In Silico Tools for Target Prediction

ToolApproachApplication
SwissTargetPrediction Ligand-based (2D/3D similarity)Predicts targets based on structural similarity to known ligands.
PharmMapper Ligand-based (Pharmacophore)Identifies potential targets by fitting a pharmacophore model to a database of target structures.
AutoDock Vina Structure-based (Docking)Predicts the binding affinity and conformation of a ligand to a target protein.
Schrödinger Suite Integrated PlatformOffers a comprehensive suite of tools for ligand- and structure-based drug design.

Experimental Validation: From Hypothesis to Confirmation

The hypotheses generated from in silico predictions must be rigorously tested at the bench. The following experimental workflows provide a tiered approach to target validation.

Tier 1: Initial Screening and Target Engagement

The first step is to confirm a direct physical interaction between 6-(2,5-Difluorophenyl)pyridin-3-ol and its predicted targets.

  • Principle: The binding of a ligand to a protein generally increases its thermal stability. TSA measures this change in the melting temperature (Tm) of the protein.

  • Protocol:

    • Prepare a solution of the purified recombinant target protein.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein exposed upon unfolding.

    • Aliquot the protein-dye mixture into a 96-well PCR plate.

    • Add 6-(2,5-Difluorophenyl)pyridin-3-ol at various concentrations to the wells.

    • Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

    • The melting temperature (Tm) is the point of maximum fluorescence intensity change.

  • Data Interpretation: A significant increase in Tm in the presence of the compound indicates direct binding.

  • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Protocol:

    • Load the purified target protein into the sample cell of the calorimeter.

    • Load a concentrated solution of 6-(2,5-Difluorophenyl)pyridin-3-ol into the injection syringe.

    • Perform a series of small injections of the compound into the protein solution.

    • Measure the heat change after each injection.

  • Data Interpretation: The resulting binding isotherm can be fitted to a model to determine the thermodynamic parameters of the interaction.

Tier 2: Functional Assays

Once target engagement is confirmed, the functional consequence of this binding must be assessed.

  • Principle: These assays measure the effect of the compound on the catalytic activity of the target enzyme.

  • Example Protocol (Kinase Assay):

    • Prepare a reaction mixture containing the purified kinase, its specific substrate peptide, and ATP.

    • Add 6-(2,5-Difluorophenyl)pyridin-3-ol at a range of concentrations.

    • Incubate the reaction to allow for phosphorylation of the substrate.

    • Quantify the amount of phosphorylated substrate using a detection method such as luminescence (e.g., ADP-Glo) or fluorescence polarization.

  • Data Interpretation: A dose-dependent decrease in product formation indicates inhibition of the enzyme. The IC50 value can be calculated from the resulting dose-response curve.

  • Principle: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase, GFP) under the control of a promoter that is responsive to a specific signaling pathway.

  • Example Protocol (NF-κB Reporter Assay):

    • Culture cells containing an NF-κB-driven luciferase reporter construct.

    • Pre-treat the cells with varying concentrations of 6-(2,5-Difluorophenyl)pyridin-3-ol.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • Lyse the cells and measure luciferase activity.

  • Data Interpretation: A reduction in luciferase signal indicates that the compound inhibits the NF-κB signaling pathway.

Caption: Experimental validation workflow.

Tier 3: Unbiased Proteomic Approaches

For a more global and unbiased view of the compound's interactions, chemical proteomics can be employed.

  • Principle: The compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.

  • Protocol:

    • Synthesize a derivative of 6-(2,5-Difluorophenyl)pyridin-3-ol with a linker for immobilization.

    • Couple the derivatized compound to activated beads.

    • Incubate the beads with a cell or tissue lysate.

    • Wash the beads to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins by LC-MS/MS.

  • Data Interpretation: Proteins that are specifically enriched in the compound-bead pulldown compared to a control are considered potential targets.

Conclusion

The identification of biological targets for 6-(2,5-Difluorophenyl)pyridin-3-ol is a critical undertaking that will pave the way for its future development as a potential therapeutic agent. The integrated, multi-pronged approach outlined in this guide, combining in silico prediction with a tiered experimental validation strategy, provides a robust and efficient path to uncovering its mechanism of action. By systematically progressing from broad, computational hypotheses to specific, biophysical and functional confirmation, researchers can confidently identify and validate the molecular targets of this promising compound, ultimately unlocking its full therapeutic potential.

References

  • Corbett, D. F., et al. (1995). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 38(19), 3730-3740. [Link]

  • Hennequin, L. F., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935. [Link]

  • Al-Ostath, A., et al. (2023). Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]

  • Shen, T. Y. (1981). Chemical and Pharmacological Properties of Diflunisal. The American Journal of Medicine, 70(5), 1085-1089. [Link]

  • He, S., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles Are Selective, Mechanism-Based, and Essentially Irreversible Inhibitors of Histone Deacetylase 6. Journal of Medicinal Chemistry, 66(19), 13821-13837. [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for 6-(2,5-Difluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

The therapeutic potential of novel small molecules is fundamentally linked to a comprehensive understanding of their mechanism of action. This guide presents a scientifically grounded hypothesis for the mechanism of action of 6-(2,5-difluorophenyl)pyridin-3-ol, a synthetic compound with significant therapeutic promise. Based on an analysis of its structural motifs and a review of analogous compounds in the scientific literature, we hypothesize that 6-(2,5-difluorophenyl)pyridin-3-ol functions as a tyrosine kinase inhibitor . This whitepaper will deconstruct the rationale behind this hypothesis, propose a detailed experimental workflow for its validation, and provide in-depth protocols for key assays. Our objective is to furnish researchers and drug development professionals with the foundational knowledge and practical tools necessary to rigorously investigate the biological activity of this compound.

Introduction: The Therapeutic Potential of Pyridine-Based Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its utility stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, as well as its favorable pharmacokinetic properties.[3] The incorporation of fluorine atoms into drug candidates can further enhance metabolic stability, binding affinity, and bioavailability.[4][5][6] The subject of this guide, 6-(2,5-difluorophenyl)pyridin-3-ol, combines these advantageous features, making it a compelling candidate for therapeutic development. While the specific biological activity of this compound is not yet fully characterized, its structural components provide strong indications of its potential mechanism of action.

Deconstruction of the Molecular Architecture and Formulation of a Mechanistic Hypothesis

The structure of 6-(2,5-difluorophenyl)pyridin-3-ol suggests a strong likelihood of interaction with the ATP-binding pocket of protein kinases. This hypothesis is predicated on the following structural attributes:

  • The Pyridin-3-ol Core: The hydroxypyridine moiety is a versatile pharmacophore. The hydroxyl group can act as both a hydrogen bond donor and acceptor, critical for anchoring the molecule within a protein's active site. Furthermore, the pyridin-3-ol can exist in tautomeric equilibrium with its corresponding pyridone form, which is a common feature in many kinase inhibitors, often serving as a bioisostere for amides or phenyl groups.[7]

  • The 2,5-Difluorophenyl Moiety: The difluorophenyl group is frequently encountered in potent and selective kinase inhibitors.[8] The fluorine atoms can modulate the electronic properties of the phenyl ring, influencing its interaction with amino acid residues in the kinase active site. The 2,5-substitution pattern can provide a specific conformational preference that may be key for selective binding to a particular kinase or kinase family.

  • Analogous Compounds in the Literature: Numerous compounds with similar structural features have been identified as kinase inhibitors. For instance, derivatives of aminotrimethylpyridinol and aminodimethylpyrimidinol have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[9] Additionally, a triazolo[4,3-a]pyridine derivative was identified as a potent inhibitor of p38α MAP kinase.[8]

Based on this evidence, we hypothesize that 6-(2,5-difluorophenyl)pyridin-3-ol acts as a Type I kinase inhibitor , binding to the ATP pocket of one or more protein kinases and thereby preventing the phosphorylation of their downstream substrates.

Proposed Signaling Pathway Involvement

Given the prevalence of pyridine-based inhibitors for kinases involved in cell proliferation and survival, we propose that 6-(2,5-difluorophenyl)pyridin-3-ol is likely to interfere with a key oncogenic signaling pathway, such as the MAPK/ERK or PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound 6-(2,5-Difluorophenyl)pyridin-3-ol Compound->RTK Inhibition

Figure 1: Hypothesized interruption of a generic receptor tyrosine kinase signaling pathway by 6-(2,5-difluorophenyl)pyridin-3-ol.

Experimental Validation Workflow

A multi-tiered approach is necessary to rigorously test our hypothesis. This workflow progresses from broad, high-throughput screening to more focused, mechanistic studies.

G A Tier 1: Broad Kinase Panel Screening B Tier 2: In Vitro IC50 Determination for Hit Kinases A->B Identify 'Hits' C Tier 3: Cellular Assays to Confirm Target Engagement B->C Validate Potency D Tier 4: Biophysical Assays for Direct Binding Confirmation C->D Confirm Mechanism E Tier 5: Downstream Signaling and Phenotypic Assays C->E Assess Cellular Effects

Figure 2: A tiered experimental workflow for validating the mechanism of action of 6-(2,5-difluorophenyl)pyridin-3-ol.

Detailed Experimental Protocols
5.1. Tier 1: Broad Kinase Panel Screening

Objective: To identify which kinases, from a large, diverse panel, are inhibited by 6-(2,5-difluorophenyl)pyridin-3-ol at a single, high concentration.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 6-(2,5-difluorophenyl)pyridin-3-ol in 100% DMSO.

  • Assay Concentration: The compound will be screened at a final concentration of 10 µM.

  • Kinase Panel: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a panel of at least 200-400 human kinases.

  • Assay Principle: The specific assay format will depend on the vendor but is typically based on measuring the remaining kinase activity after incubation with the compound. Common formats include radiometric assays (³³P-ATP), fluorescence-based assays (e.g., LanthaScreen™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: The results are typically expressed as the percentage of remaining kinase activity compared to a DMSO control. A significant reduction in activity (e.g., >50% inhibition) identifies a "hit."

5.2. Tier 2: In Vitro IC₅₀ Determination

Objective: To determine the potency of 6-(2,5-difluorophenyl)pyridin-3-ol against the "hit" kinases identified in Tier 1.

Methodology:

  • Compound Dilution Series: Prepare a serial dilution of the compound, typically from 100 µM down to 1 nM, in a suitable assay buffer containing a constant, low percentage of DMSO.

  • Kinase Reaction: For each "hit" kinase, set up a reaction containing the kinase, its specific substrate, and ATP (at or near the Kₘ concentration).

  • Incubation: Add the diluted compound to the kinase reaction and incubate for a predetermined time at the optimal temperature for the enzyme.

  • Detection: Quantify the kinase activity using an appropriate method as described in Tier 1.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Description
Kinase The specific "hit" kinase being tested.
Substrate The peptide or protein substrate for the kinase.
ATP Concentration Typically at the Kₘ for the specific kinase.
Compound Concentration Range e.g., 1 nM to 100 µM.
IC₅₀ The concentration of the compound that inhibits 50% of the kinase activity.
5.3. Tier 3: Cellular Target Engagement Assays

Objective: To confirm that the compound can enter cells and inhibit the target kinase in a cellular context.

Methodology: Western Blotting for Phospho-Substrates

  • Cell Line Selection: Choose a cell line that expresses the target kinase and where its activity is known to be important.

  • Cell Treatment: Culture the cells to ~80% confluency and then treat with a range of concentrations of 6-(2,5-difluorophenyl)pyridin-3-ol for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of compound concentration.

Conclusion

The structural characteristics of 6-(2,5-difluorophenyl)pyridin-3-ol strongly suggest a mechanism of action centered on kinase inhibition. The proposed experimental workflow provides a robust and logical framework for testing this hypothesis, moving from broad screening to detailed mechanistic and cellular studies. The successful validation of this hypothesis will be a critical step in the development of this promising compound as a potential therapeutic agent. This guide provides the necessary scientific rationale and detailed protocols to empower researchers to undertake this important investigation.

References
  • Akahane, A., et al. (1999). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)- pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry, 42(5), 779-83. [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4487-4524. [Link]

  • Chen, Y., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1123745. [Link]

  • Dalvie, D. K., et al. (2006). Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1][10][11]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Biopharmaceutics & Drug Disposition, 27(8), 371-86. [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Horakova, L., et al. (2014). Substituted pyridoindoles as biological antioxidants: drug design, chemical synthesis, and biological activity. Free Radical Biology and Medicine, 76, 239-50. [Link]

  • University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. [Link]

  • Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 966-980. [Link]

  • Lindsley, C. W., et al. (2016). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 26(22), 5441-5450. [Link]

  • Meringolo, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. International Journal of Molecular Sciences, 24(9), 7728. [Link]

  • Reddy, T. S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4096. [Link]

  • Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14354-14378. [Link]

  • Alexeeva, M., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][8][10]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry, 65(15), 10454-10475. [Link]

  • Tang, H., et al. (2014). Mechanism of the 6-Hydroxy-3-succinoyl-pyridine 3-Monooxygenase Flavoprotein from Pseudomonas putida S16. Journal of Biological Chemistry, 289(42), 29058-29068. [Link]

  • Sharma, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

  • El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Molecular Diversity. [Link]

  • Yakubu, A. S., et al. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Chemistry Proceedings. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-(2,5-Difluorophenyl)pyridin-3-ol and its Structurally Related Analogues for Drug Discovery

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, representing a "privileged scaffold" due to its presence in a vast number of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and water solubility make it an attractive core for molecular design.[1][3] Within this class, the 6-arylpyridin-3-ol motif stands out as a versatile template for developing targeted therapies, particularly in oncology and immunology.

This technical guide provides an in-depth exploration of 6-(2,5-Difluorophenyl)pyridin-3-ol, a specific and highly relevant example of this scaffold. The inclusion of a 2,5-difluorophenyl group is a deliberate design choice, as fluorine substitution is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and membrane permeability.

This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the molecule's synthetic strategy, explore the nuanced structure-activity relationships (SAR) that govern its biological function, present detailed experimental protocols, and map out potential bioisosteric modifications to inspire the design of next-generation therapeutics.

PART 1: The 6-(Aryl)pyridin-3-ol Core Structure: Synthesis and Properties

The rational design of any drug candidate begins with a robust and scalable synthetic route. The 6-(2,5-Difluorophenyl)pyridin-3-ol scaffold is most efficiently constructed via a convergent synthesis that joins two key fragments in a late-stage reaction, maximizing modularity and allowing for the rapid generation of analogues.

Section 1.1: Retrosynthetic Analysis & Synthetic Strategy

The most logical and field-proven approach for synthesizing 6-arylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning methodology is celebrated in the pharmaceutical industry for its exceptional functional group tolerance, mild reaction conditions, and high yields.[5][6]

The retrosynthetic analysis shown below illustrates this strategy. The target molecule is disconnected at the C-C bond between the pyridine and phenyl rings. This reveals the two primary building blocks: a halogenated pyridin-3-ol (or a protected precursor) and a (2,5-difluorophenyl)boronic acid. The boronic acid is a commercially available and stable reagent, making this a highly practical approach.

G Target 6-(2,5-Difluorophenyl)pyridin-3-ol Disconnect C-C Bond Disconnection (Suzuki-Miyaura Coupling) Target->Disconnect Fragment1 Fragment A: Halogenated Pyridin-3-ol Precursor (e.g., 6-Bromopyridin-3-ol) Disconnect->Fragment1 Fragment2 Fragment B: (2,5-Difluorophenyl)boronic acid Disconnect->Fragment2

Caption: Retrosynthetic analysis of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Section 1.2: Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The following protocol is a self-validating system, representing a standard and optimized procedure for the synthesis of 6-arylpyridin-3-ol derivatives. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 6-(2,5-Difluorophenyl)pyridin-3-ol from 6-bromopyridin-3-ol and (2,5-difluorophenyl)boronic acid.

Materials:

  • 6-Bromopyridin-3-ol (1.0 equiv)

  • (2,5-Difluorophenyl)boronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos) (1-5 mol%)

  • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME

  • Inert Gas: Argon or Nitrogen

Methodology:

  • Vessel Preparation: An oven-dried Schlenk flask or reaction vial is charged with 6-bromopyridin-3-ol (1.0 equiv), (2,5-difluorophenyl)boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Causality: Using oven-dried glassware under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The choice of base is crucial; carbonates are often sufficient, but for less reactive substrates, a stronger base like cesium carbonate or a phosphate may be required to facilitate the transmetalation step.[7]

  • Catalyst Addition: The palladium catalyst and ligand (if separate) are added under a positive flow of inert gas.

    • Causality: The palladium catalyst is the heart of the reaction, cycling between Pd(0) and Pd(II) states to facilitate oxidative addition, transmetalation, and reductive elimination. The phosphine ligand stabilizes the palladium center and modulates its reactivity.[6]

  • Solvent Degassing: The reaction solvent (e.g., 1,4-Dioxane/Water) is degassed by bubbling argon through it for 15-30 minutes. The degassed solvent is then added to the reaction flask via syringe.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Degassing removes dissolved oxygen, ensuring the longevity and efficiency of the catalyst.

  • Reaction Execution: The flask is sealed, and the reaction mixture is heated to 80-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[8]

  • Workup and Purification: a. The reaction mixture is cooled to room temperature and diluted with ethyl acetate. b. The mixture is washed with water and brine to remove the inorganic base and salts. c. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. d. The crude product is purified by flash column chromatography on silica gel to yield the pure 6-(2,5-Difluorophenyl)pyridin-3-ol.

    • Causality: A standard aqueous workup effectively removes the water-soluble components. Column chromatography is essential to separate the desired product from residual starting materials, catalyst, and any side products (such as homocoupled boronic acid).

Section 1.3: Physicochemical and Spectroscopic Profile

The pyridin-3-ol core exists in equilibrium with its zwitterionic pyridinone tautomer.[9] This property is crucial as it influences the molecule's ability to act as both a hydrogen bond donor (from the -OH group) and acceptor (at the ring nitrogen). The difluoro-substituents increase lipophilicity and can lower the pKa of the pyridinol proton.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The pyridinol -OH proton may be broad or may not be observed depending on the solvent and concentration.

  • ¹³C NMR: Aromatic carbons will appear in the δ 110-160 ppm region. The carbon attached to the fluorine atoms will show characteristic coupling (large ¹JCF and smaller ²JCF splittings).[10]

  • ¹⁹F NMR: Two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring.

  • FT-IR: A broad O-H stretching band around 3200-3400 cm⁻¹ and C=C/C=N stretching vibrations in the 1500-1600 cm⁻¹ region would be characteristic.[11]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₁₁H₇F₂NO would confirm the molecular formula.

PART 2: Structure-Activity Relationship (SAR) and Analogue Design

Understanding the SAR is paramount for optimizing a lead compound into a drug candidate. For the 6-(aryl)pyridin-3-ol scaffold, activity and selectivity are modulated by substitutions on both the phenyl and pyridine rings.

Section 2.1: The Role of the 2,5-Difluorophenyl Moiety

The substitution pattern on the phenyl ring is a critical determinant of biological activity. The 2,5-difluoro pattern is often selected for specific reasons:

  • Metabolic Stability: Fluorine atoms can block sites of metabolism (cytochrome P450 oxidation), increasing the drug's half-life.

  • Binding Interactions: The highly electronegative fluorine can form favorable hydrogen bonds or dipole-dipole interactions with amino acid residues in a target protein's active site.[12]

  • Conformational Control: The ortho-fluoro substituent can influence the dihedral angle between the phenyl and pyridine rings, locking the molecule into a specific, biologically active conformation.

Substitution PositionPotential Impact on ActivityRationale / Example
Ortho (C2') Can enhance potency by inducing a specific conformation; may also cause steric hindrance.An ortho-substituent can force the rings out of planarity, which may be required for optimal binding.
Meta (C3', C5') Often well-tolerated. Can be used to modulate electronics and lipophilicity.Meta-CF₃ groups are common in marketed drugs and can improve bioavailability.[12]
Para (C4') Can be a key interaction point, extending into a solvent-exposed region or a deeper pocket.Para-substituents like methoxy or hydroxyl groups can introduce new hydrogen bonding opportunities.[13]
Section 2.2: Modifications of the Pyridin-3-ol Core

While the 6-aryl and 3-ol groups are often essential for the core pharmacophore, substitutions at other positions on the pyridine ring can fine-tune activity, selectivity, and physicochemical properties.

G cluster_0 Potential Modification Sites mol R2 R2: Modulate electronics, block metabolism R4 R4: Fine-tune solubility, target specific sub-pockets R5 R5: Impact electronics and steric profile G Start Identify Lead Scaffold (e.g., 6-Arylpyridin-3-ol) Identify Identify Pharmacophore (H-bond donor/acceptor, aromatic core) Start->Identify Propose Propose Bioisosteres (Table 2) Identify->Propose Synthesize Synthesize Analogues Propose->Synthesize Test Biological Assay (e.g., Kinase Inhibition) Synthesize->Test Analyze Analyze SAR Test->Analyze Analyze->Propose Iterate Optimize Optimized Candidate Analyze->Optimize

Caption: Workflow for a bioisosteric replacement drug design cycle.

Below are potential bioisosteric replacements for the core scaffold, which can address liabilities such as metabolic instability or off-target activity.

Original MoietyPotential Bioisostere(s)Rationale
Pyridin-3-ol Pyrimidin-5-olThe additional nitrogen can serve as another H-bond acceptor and modulate pKa and solubility. [14]
Pyrazol-4-olChanges the ring size and electronics, potentially altering target selectivity.
Thiazol-4-olIntroduces a sulfur atom, which can alter metabolic profile and form different interactions. [15]
2,5-Difluorophenyl 2,5-DichlorophenylHalogen replacement can maintain steric bulk while altering electronic properties.
Thienyl or Thiazolyl RingReplacing the phenyl ring with a different heteroaromatic system can significantly change the SAR and intellectual property landscape. [16]
Bicyclo[1.1.1]pentaneA non-aromatic, rigid scaffold that mimics a 1,4-disubstituted phenyl ring, often improving solubility and metabolic properties. [17]

PART 3: Therapeutic Landscape and Future Directions

Section 3.1: Known and Potential Biological Targets

The 6-aryl-pyridin-3-ol scaffold and its close analogues are frequently found in inhibitors of protein kinases. Kinases are a major class of drug targets, particularly in oncology, as their dysregulation is a common driver of cancer cell proliferation.

  • FGFR4 (Fibroblast Growth Factor Receptor 4): A study identified 6-amino-2,4,5-trimethylpyridin-3-ol derivatives as selective FGFR4 inhibitors for treating hepatocellular carcinoma. [14]* c-Met (Mesenchymal-Epithelial Transition Factor): A novel pyridine bioisostere of Cabozantinib was developed as a potent c-Met kinase inhibitor, demonstrating the scaffold's utility in this area. [16]* p38α (Mitogen-Activated Protein Kinase): A related triazolopyridine structure bearing a difluorophenyl group was identified as a potent and selective p38α inhibitor, a target for inflammatory diseases. [18]* GSK-3β/CK-1δ: 6-amino pyridine derivatives have been developed as dual inhibitors for these kinases, which are implicated in Alzheimer's disease. [19] Given this precedent, 6-(2,5-Difluorophenyl)pyridin-3-ol and its analogues are high-potential candidates for screening against a panel of kinases involved in oncology and inflammatory diseases.

Section 3.2: Case Study: Pyridin-3-ol Analogues as FGFR4 Inhibitors

The work by Kim et al. provides an excellent template for SAR exploration of this scaffold. [14]They synthesized a series of aminopyridine and aminopyrimidine derivatives, demonstrating the importance of specific substitution patterns for achieving high potency and selectivity.

CompoundCore StructureKey SubstitutionsFGFR4 Inhibition (%) @ 0.01 µM
6A 6-Aminopyridin-3-ol2,4,5-trimethylHigh
6O 2-Aminopyrimidin-5-ol4,6-dimethylVery High
41 6-Aminopyridin-3-olUnsubstitutedLow
42 2-Aminopyrimidin-5-olUnsubstitutedLow
(Data adapted from Kim et al., 2022)
[14]
This case study powerfully illustrates that while the core scaffold provides the foundational pharmacophore, precise decoration of the ring system is essential for potent target engagement. It also validates the strategy of exploring pyrimidine bioisosteres of the pyridine core.
Section 3.3: Future Outlook

The 6-(2,5-Difluorophenyl)pyridin-3-ol scaffold remains a fertile ground for drug discovery. Future research should focus on:

  • Broad Kinase Screening: Profiling the lead compound and its analogues against a wide panel of kinases to identify novel, potent, and selective inhibitors.

  • Structure-Based Design: Obtaining co-crystal structures of lead compounds with their target proteins to rationalize SAR and guide the design of more potent analogues.

  • ADME Optimization: Systematically exploring bioisosteres (Table 2) and peripheral substitutions (Figure 2) to optimize pharmacokinetic properties, reduce off-target effects, and improve the overall drug-like profile.

  • Exploring New Therapeutic Areas: Given the diverse roles of kinases, these compounds could be explored for applications beyond oncology, including in autoimmune diseases, neurodegeneration, and metabolic disorders. [19]

Conclusion

6-(2,5-Difluorophenyl)pyridin-3-ol is more than a single chemical entity; it is a representative of a highly versatile and therapeutically relevant chemical scaffold. Its synthesis is well-established through robust methods like the Suzuki-Miyaura coupling, allowing for extensive chemical exploration. The structure-activity relationships are finely balanced, with substitutions on both the aryl and pyridinol rings offering opportunities to tune potency, selectivity, and pharmacokinetics. By leveraging established medicinal chemistry strategies such as bioisosterism and structure-based design, researchers can continue to unlock the full potential of this privileged scaffold to develop novel and effective medicines for a range of human diseases.

References

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine.
  • Auctores Journals. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment.
  • National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • MDPI. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • ACS Publications. Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls.
  • The Journal of Organic Chemistry. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • ResearchGate. Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. Available from: [Link]

  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available from: [Link]

  • PubMed Central. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available from: [Link]

  • PubMed. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl--[16]triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Available from: [Link]

  • PubMed Central. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]

  • ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Available from: [Link]

  • PubMed. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Available from: [Link]

  • PubMed Central. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

  • Semantic Scholar. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

  • Dovepress. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

Sources

Navigating the Research Landscape of 6-(2,5-Difluorophenyl)pyridin-3-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its derivatives are lauded for their diverse biological activities and their capacity to enhance the solubility and bioavailability of therapeutic agents.[2] The strategic incorporation of fluorine atoms into these scaffolds can further modulate a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, binding affinity, and pKa.[3][4] This guide provides an in-depth technical overview of 6-(2,5-difluorophenyl)pyridin-3-ol, a fluorinated aryl-pyridine derivative with significant potential in drug discovery programs.

While this specific compound is not yet extensively documented in mainstream literature, this guide will synthesize available data, draw logical inferences from structurally related molecules, and present a comprehensive resource on its commercial availability, synthesis, potential applications, and safe handling.

Compound Identification and Physicochemical Properties

A notable ambiguity exists regarding the Chemical Abstracts Service (CAS) number for 6-(2,5-difluorophenyl)pyridin-3-ol. While the CAS number 885275-01-8 is associated with this structure, some chemical suppliers list a structurally related isomer, 2-(2,5-difluorophenyl)-5-hydroxypyridine, under CAS number 1261937-03-4 .[5] Researchers are advised to verify the identity of any procured material through analytical characterization.

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using computational models. These values serve as a useful estimation for experimental design.

PropertyPredicted ValueSource
Molecular Formula C₁₁H₇F₂NO-
Molecular Weight 207.18 g/mol [5]
LogP 2.5 - 3.0Predicted
Topological Polar Surface Area (TPSA) 33.1 ŲPredicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 2Predicted
Rotatable Bonds 1Predicted

Commercial Availability and Sourcing

As of early 2026, 6-(2,5-Difluorophenyl)pyridin-3-ol is not widely listed as a stock item by major chemical suppliers. Its availability is primarily limited to custom synthesis services. The following table provides a summary of potential sourcing routes.

SupplierProduct Name/NumberCAS NumberPurityQuantityNotes
Fluorochem 6-(2,5-Difluorophenyl)pyridin-3-ol1261937-03-4 (for isomer)>95%250mg, 1gListed as a related isomer. Direct inquiry for the target compound is recommended.
Custom Synthesis Providers Varies885275-01-8 or 1261937-03-4As per requestMilligrams to gramsSeveral companies offer custom synthesis of novel compounds. A specific inquiry detailing the structure and desired quantity is necessary.

Synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol: A Proposed Methodology

Proposed Synthetic Pathway

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Demethylation A 6-Bromo-3-methoxypyridine C Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C A->C B 2,5-Difluorophenylboronic acid B->C D 6-(2,5-Difluorophenyl)-3-methoxypyridine C->D E 6-(2,5-Difluorophenyl)-3-methoxypyridine F BBr₃, DCM -78°C to rt E->F G 6-(2,5-Difluorophenyl)pyridin-3-ol F->G

Caption: Proposed two-step synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Experimental Protocol

Step 1: Synthesis of 6-(2,5-Difluorophenyl)-3-methoxypyridine via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add 6-bromo-3-methoxypyridine (1.0 eq), 2,5-difluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add a 4:1 mixture of dioxane and water. Degas the solution by bubbling with argon for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to 90°C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-(2,5-difluorophenyl)-3-methoxypyridine.

Step 2: Demethylation to 6-(2,5-Difluorophenyl)pyridin-3-ol

  • Reaction Setup: Dissolve 6-(2,5-difluorophenyl)-3-methoxypyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to -78°C in a dry ice/acetone bath. Add a 1M solution of boron tribromide (BBr₃) in DCM (1.5 eq) dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C, followed by water.

  • Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to afford 6-(2,5-difluorophenyl)pyridin-3-ol.

Potential Applications in Drug Discovery

The structural motifs within 6-(2,5-difluorophenyl)pyridin-3-ol suggest a range of potential applications in medicinal chemistry, particularly in the development of novel therapeutics targeting cancer, inflammation, and central nervous system disorders.[6][7]

Rationale for Therapeutic Potential

The 6-aryl-pyridin-3-ol scaffold is a privileged structure in drug discovery. The hydroxyl group at the 3-position can act as a crucial hydrogen bond donor, interacting with key residues in enzyme active sites or receptor binding pockets. The aryl group at the 6-position provides a vector for modifying steric and electronic properties to enhance potency and selectivity.

The introduction of a 2,5-difluorophenyl moiety is particularly significant. The fluorine atoms can:

  • Enhance Binding Affinity: Through favorable electrostatic interactions with the target protein.

  • Improve Metabolic Stability: By blocking sites of oxidative metabolism.

  • Modulate Lipophilicity: Influencing cell membrane permeability and overall pharmacokinetic profile.[8]

Potential Therapeutic Targets

Based on the known activities of structurally related compounds, 6-(2,5-difluorophenyl)pyridin-3-ol and its derivatives could be investigated for activity against:

  • Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding pyridine core. The pyridin-3-ol could form key hydrogen bonds in the ATP-binding pocket of various kinases implicated in cancer.

  • G-Protein Coupled Receptors (GPCRs): Aryl-substituted pyridines have shown activity as antagonists for receptors such as the EP3 receptor, which is a target for overactive bladder.[9]

  • Enzymes in Inflammatory Pathways: The anti-inflammatory potential of fluorinated aryl structures has been demonstrated in various contexts.[10]

Illustrative Structure-Activity Relationship (SAR) Exploration

SAR cluster_Core 6-(2,5-Difluorophenyl)pyridin-3-ol Core cluster_Modifications Potential Modifications for SAR Core Core Scaffold R1 R1: Substitution on Pyridine Ring Core->R1 Modulate pKa, Solubility R2 R2: Modification of 2,5-Difluoro pattern Core->R2 Tune Lipophilicity, Metabolic Stability R3 R3: Bioisosteric replacement of Hydroxyl group Core->R3 Alter H-bonding, Bioavailability

Caption: Conceptual SAR exploration for 6-(2,5-difluorophenyl)pyridin-3-ol.

Handling and Safety

No specific safety data sheet (SDS) is available for 6-(2,5-difluorophenyl)pyridin-3-ol. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The following guidelines are based on the safety profiles of structurally related fluorinated pyridines.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

6-(2,5-Difluorophenyl)pyridin-3-ol represents a promising, albeit under-explored, chemical entity for drug discovery and development. Its combination of a privileged 6-aryl-pyridin-3-ol core with the strategic placement of fluorine atoms on the phenyl ring makes it an attractive candidate for lead optimization programs. This guide provides a foundational resource for researchers, offering insights into its sourcing, a plausible synthetic route, and a rationale for its potential therapeutic applications. As with any novel compound, rigorous analytical characterization and careful handling are paramount to successful and safe research endeavors.

References

Sources

Methodological & Application

Experimental protocol for 6-(2,5-Difluorophenyl)pyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol via Suzuki-Miyaura Cross-Coupling

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance a molecule's pharmacological profile by modulating properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The difluorophenyl-substituted pyridinol, 6-(2,5-Difluorophenyl)pyridin-3-ol, represents a valuable building block for the development of novel therapeutics, leveraging the unique electronic properties of the fluorine substituents.[4][5]

This application note provides a detailed, field-proven experimental protocol for the synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol. The synthetic strategy is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its efficiency and functional group tolerance in constructing C-C bonds.[6][7] This guide is designed for researchers and scientists in drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Reaction Principle: The Suzuki-Miyaura Coupling

The synthesis is achieved by coupling 6-bromopyridin-3-ol with 2,5-difluorophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, which orchestrates the bond formation through a well-established catalytic cycle.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromopyridin-3-ol, forming a Pd(II) complex.

  • Transmetalation: The boronic acid is activated by a base (e.g., sodium carbonate) to form a more nucleophilic boronate species. This species then transfers its difluorophenyl group to the Pd(II) complex, displacing the halide.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_diaryl ar2_b_oh2 Ar²-B(OH)₂ + Base ar2_boronate [Ar²-B(OH)₃]⁻ ar2_b_oh2->ar2_boronate ar2_boronate->transmetalation reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elimination->product ar1_x Ar¹-X (6-Bromopyridin-3-ol) ar1_x->oxidative_addition

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Safety

Reagents and Equipment
Reagent/MaterialCAS No.Molecular WeightMolarity/PuritySupplierNotes
6-Bromopyridin-3-ol6602-32-0174.00 g/mol >97%Sigma-Aldrich
2,5-Difluorophenylboronic acid193353-34-3157.91 g/mol >97%Sigma-AldrichMay cause skin and eye irritation.[9]
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol >99%Strem ChemicalsAir and moisture sensitive. Handle under inert gas.
Sodium Carbonate (anhydrous)497-19-8105.99 g/mol >99.5%Fisher Scientific
1,4-Dioxane123-91-188.11 g/mol Anhydrous, >99.8%Sigma-AldrichPeroxide-former. Use from a freshly opened bottle.
Deionized Water7732-18-518.02 g/mol HPLC Grade-Must be degassed before use.
Ethyl Acetate141-78-688.11 g/mol ACS GradeFisher ScientificFor extraction and chromatography.
Hexanes110-54-386.18 g/mol ACS GradeFisher ScientificFor chromatography.
Brine (Saturated NaCl solution)---Lab-prepared
Magnesium Sulfate (anhydrous)7487-88-9120.37 g/mol -Fisher ScientificFor drying organic layers.
Argon or Nitrogen Gas7440-37-1 / 7727-37-9-High Purity (99.998%)-For maintaining an inert atmosphere.

Equipment: Three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, argon/nitrogen inlet, bubbler, separatory funnel, rotary evaporator, glass chromatography column, TLC plates (silica gel 60 F254).

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Palladium Catalysts: Palladium catalysts, particularly when finely divided or recovered from reactions, can be pyrophoric and may ignite upon exposure to air.[10] Always handle palladium reagents under an inert atmosphere (e.g., argon).[10] Used catalyst should be quenched carefully and kept wet before disposal according to institutional guidelines.[11]

  • Boronic Acids: 2,5-Difluorophenylboronic acid is an irritant. Avoid inhalation of dust and contact with skin and eyes.[9] In case of contact, wash the affected area thoroughly with soap and water.[9]

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a well-ventilated fume hood.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. The entire reaction must be set up and run under an inert atmosphere to prevent catalyst deactivation and ensure high yield.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up & Extraction cluster_purification 5. Purification & Analysis A Assemble and flame-dry glassware (3-neck flask, condenser) B Establish inert atmosphere (Argon) A->B C Add solids: 6-Bromopyridin-3-ol (5 mmol) 2,5-Difluorophenylboronic acid (6 mmol) Na₂CO₃ (15 mmol) B->C D Add Catalyst: Pd(PPh₃)₄ (0.15 mmol) C->D E Add degassed solvents: 1,4-Dioxane (30 mL) Water (10 mL) D->E F Heat mixture to 90 °C with vigorous stirring E->F G Monitor reaction by TLC (approx. 12-16 h) F->G H Cool to room temperature G->H I Dilute with Ethyl Acetate (50 mL) H->I J Wash with Water (2x30 mL) and Brine (1x30 mL) I->J K Dry organic layer (MgSO₄), filter, and concentrate J->K L Purify crude product via Flash Column Chromatography K->L M Characterize pure product (NMR, MS, mp) L->M

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

  • Assemble a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.

  • Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen gas. Maintain this inert atmosphere throughout the reaction.

Step 2: Reagent Charging

  • To the flask, add 6-bromopyridin-3-ol (870 mg, 5.0 mmol, 1.0 equiv), 2,5-difluorophenylboronic acid (948 mg, 6.0 mmol, 1.2 equiv), and anhydrous sodium carbonate (1.59 g, 15.0 mmol, 3.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromo-pyridine starting material. The base is crucial for activating the boronic acid for transmetalation.[8]

  • Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol, 3 mol%).

    • Rationale: 3 mol% is a typical catalyst loading for Suzuki couplings, balancing reaction efficiency with cost and ease of removal.

  • Via cannula or syringe, add degassed 1,4-dioxane (30 mL) followed by degassed deionized water (10 mL). The mixture should appear as a suspension.

    • Rationale: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents, facilitating the reaction. Degassing the solvents by sparging with argon for 20-30 minutes is critical to remove dissolved oxygen which would otherwise deactivate the Pd(0) catalyst.

Step 3: Reaction Execution

  • With the argon flow maintained, immerse the flask in a preheated oil bath at 90 °C.

  • Stir the mixture vigorously for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is complete when the spot corresponding to 6-bromopyridin-3-ol is no longer visible.

Step 4: Work-up and Extraction

  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and transfer it to a 250 mL separatory funnel.

  • Add deionized water (30 mL) and shake. Separate the layers. The organic layer contains the product.

  • Wash the organic layer sequentially with deionized water (30 mL) and then with brine (30 mL).

    • Rationale: The water washes remove the inorganic salts (sodium carbonate, sodium bromide), while the brine wash helps to break any emulsions and begins the drying process.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Step 5: Purification

  • Purify the crude solid by flash column chromatography on silica gel.

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (dry loading is recommended for solids).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 40% EtOAc). Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 6-(2,5-Difluorophenyl)pyridin-3-ol as a white to off-white solid.

  • Expected yield: 75-85%.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently degassed solvents. 3. Impure reagents.1. Ensure a leak-proof, inert atmosphere setup. 2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles. 3. Use high-purity starting materials and anhydrous solvents.
Formation of Side Products (e.g., homo-coupling of boronic acid) 1. Reaction temperature too high. 2. Presence of oxygen.1. Reduce the reaction temperature to 80-85 °C. 2. Improve inert atmosphere technique.
Difficult Purification 1. Residual palladium catalyst co-eluting. 2. Poor separation on the column.1. Filter the crude product solution through a small plug of Celite® before chromatography. 2. Optimize the eluent system for chromatography using TLC with different solvent ratios.

References

  • Honrel. (2025, February 27).
  • National Research Council. (n.d.). LCSS: PALLADIUM ON CARBON.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - 2,5-Difluorophenylboronic acid.
  • Sigma-Aldrich. (n.d.).
  • Elemental Microanalysis Ltd. (2016, August 12).
  • Sigma-Aldrich. (2025, October 7).
  • Sigma-Aldrich. (n.d.). 2,4-Difluorophenylboronic acid.
  • BLD Pharm. (n.d.). 144025-03-6|2,4-Difluorophenylboronic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluorophenylboronic acid.
  • Thermo Fisher Scientific. (2007, July 11). SAFETY DATA SHEET - 2,4-Difluorophenylboronic acid.
  • Elmabruk, M. et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Terry, L. et al. (n.d.).
  • Bohl, M. et al. (2025, August 10). Fluorine: An invaluable tool in medicinal chemistry.
  • Singh, R. et al. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Kumar, R. et al. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Various Authors. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
  • Berti, F. et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Oderinde, M. S., & Johannes, J. W. (n.d.). Practical Syntheses of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

Sources

Application Notes and Protocols for the Purification of 6-(2,5-Difluorophenyl)pyridin-3-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(2,5-Difluorophenyl)pyridin-3-ol is a key heterocyclic building block in medicinal chemistry and drug development, valued for its unique electronic and structural properties conferred by the difluorophenyl and pyridinol moieties. The incorporation of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridin-3-ol core, in turn, offers a handle for further functionalization and potential hydrogen bonding interactions.

The synthesis of such biaryl compounds, often achieved through transition-metal catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can result in a crude product containing a mixture of starting materials, catalysts, and byproducts.[2][3] Therefore, a robust purification strategy is paramount to ensure the integrity of subsequent biological assays and synthetic transformations. This application note provides a detailed guide to the purification of 6-(2,5-Difluorophenyl)pyridin-3-ol using column chromatography, a cornerstone technique for the isolation of pure compounds in a research setting.

Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications

The chromatographic behavior of 6-(2,5-Difluorophenyl)pyridin-3-ol is governed by the interplay of its functional groups: the pyridine ring, the hydroxyl group, and the difluorophenyl substituent.

  • The Pyridine Ring: Pyridine is a basic heterocycle. However, the presence of electron-withdrawing fluorine atoms on the phenyl ring is expected to decrease the basicity of the pyridine nitrogen.[4][5] This is advantageous for silica gel chromatography, as it mitigates the strong interactions with acidic silanol groups that often lead to peak tailing and poor separation of basic compounds.[6]

  • The Hydroxyl Group: The phenolic hydroxyl group introduces polarity and acidic character to the molecule. This feature allows for strong hydrogen bonding interactions with polar stationary phases like silica gel.

  • The Difluorophenyl Group: The fluorinated phenyl ring contributes to the molecule's lipophilicity and can participate in π-π stacking interactions.

Given these characteristics, 6-(2,5-Difluorophenyl)pyridin-3-ol is a polar molecule with both hydrogen bond donor and acceptor capabilities. This polarity suggests that normal-phase chromatography on silica gel is a suitable purification method. However, for highly polar impurities or if significant tailing is observed, alternative techniques such as reversed-phase chromatography or the use of a more inert stationary phase like alumina should be considered.[6][7]

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding to column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC provides a rapid assessment of the separation and helps in optimizing the mobile phase.

Objective: To find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. This Rf range typically translates to good separation on a column.

Protocol for TLC Analysis:

  • Prepare a sample solution: Dissolve a small amount of the crude 6-(2,5-Difluorophenyl)pyridin-3-ol in a suitable solvent such as dichloromethane or methanol.

  • Spot the TLC plate: Using a capillary tube, spot the sample solution onto a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone).

  • Visualize the spots: After the solvent front has reached the top of the plate, remove it from the chamber, mark the solvent front, and allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm).

  • Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Optimize the solvent system: Adjust the ratio of the polar to non-polar solvent to achieve the target Rf value. An increase in the proportion of the polar solvent will increase the Rf values.

Table 1: Suggested Starting Solvent Systems for TLC Analysis

Solvent System (v/v)Expected Rf RangeNotes
Hexane:Ethyl Acetate (70:30)0.1 - 0.3A good starting point for moderately polar compounds.
Hexane:Ethyl Acetate (50:50)0.3 - 0.6Increase ethyl acetate for higher polarity.
Dichloromethane:Methanol (95:5)0.2 - 0.5A more polar system if the compound has low mobility in Hexane/EtOAc.

Column Chromatography Protocol

This protocol details the purification of 6-(2,5-Difluorophenyl)pyridin-3-ol using traditional silica gel flash column chromatography.

Materials
  • Crude 6-(2,5-Difluorophenyl)pyridin-3-ol

  • Silica gel (230-400 mesh)

  • Solvents: HPLC grade hexanes (or petroleum ether) and ethyl acetate

  • Glass chromatography column

  • Sand (sea sand, washed and dried)

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Step-by-Step Protocol
  • Column Packing (Slurry Method):

    • Securely clamp the chromatography column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. Dry loading is preferred for polar compounds as it often leads to better resolution.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.

    • For flash chromatography, apply gentle air or nitrogen pressure to maintain a steady flow rate.

    • It is recommended to start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if the separation of impurities is challenging.

  • Monitoring the Purification:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Spot the starting material, and several collected fractions on a single TLC plate for comparison.

  • Isolation of the Pure Compound:

    • Combine the fractions that contain the pure 6-(2,5-Difluorophenyl)pyridin-3-ol.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

    • Determine the yield and characterize the final product using analytical techniques such as NMR, LC-MS, and melting point to confirm its purity and identity.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Column Chromatography Purification

IssuePossible CauseSuggested Solution
Compound does not move from the origin (low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase by adding more ethyl acetate or switching to a more polar solvent system like dichloromethane/methanol.
Poor separation of the product and impurities Inappropriate solvent system.Optimize the mobile phase using TLC. A shallower gradient or an isocratic elution with the optimal solvent mixture might improve separation.
Streaking or tailing of the spot on TLC and column Strong interaction of the basic pyridine nitrogen with acidic silica.Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like alumina.[7]
Product elutes too quickly (high Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).

Visualization of the Workflow

The following diagram illustrates the general workflow for the purification of 6-(2,5-Difluorophenyl)pyridin-3-ol by column chromatography.

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis & Optimization Crude->TLC Column_Prep Column Packing TLC->Column_Prep Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Isolation Solvent Evaporation Fraction_Analysis->Isolation Pure_Product Pure Product Isolation->Pure_Product Characterization Characterization (NMR, LC-MS) Pure_Product->Characterization

Caption: Workflow for the purification of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Conclusion

The purification of 6-(2,5-Difluorophenyl)pyridin-3-ol can be effectively achieved using silica gel column chromatography with a hexane/ethyl acetate mobile phase. Careful optimization of the solvent system through preliminary TLC analysis is critical for a successful separation. For challenging separations, particularly those involving closely related polar impurities or significant peak tailing, alternative strategies such as reversed-phase chromatography or the use of modified mobile phases should be considered. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers to obtain high-purity 6-(2,5-Difluorophenyl)pyridin-3-ol, a valuable intermediate for further research and development.

References

  • National Center for Biotechnology Information. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. [Link]

  • Sci-Hub. Synthesis of 6‐Arylpyridin‐3‐ols by Oxidative Rearrangement of (5‐Arylfurfuryl)amines. [Link]

  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • ResearchGate. Pyridine pK a (THF) changes caused by substituent effects. [Link]

  • National Center for Biotechnology Information. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • PubChem. 2,6-Difluoropyridine. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • ResearchGate. A Modified Synthesis of 6-Aryl-3-(6-R-pyridin-2-yl)-1,2,4-triazines. [Link]

  • Google Patents. Purification of heterocyclic organic nitrogen compounds.
  • PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • Frontiers in Chemistry. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]

  • PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

  • National Center for Biotechnology Information. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. [Link]

  • National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • SciSpace. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Synthesis of 2Aryl3,4,5,6-tetrachloropyridines and 2,6Diaryl3,4,5-trichloropyridines by Site-Selective Suzuki-Miyaura Reactions of Pentachloropyridine. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

Sources

Application Notes and Protocols for the Recrystallization of 6-(2,5-Difluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity for 6-(2,5-Difluorophenyl)pyridin-3-ol

6-(2,5-Difluorophenyl)pyridin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The precise arrangement of its difluorophenyl and hydroxypyridine moieties suggests its potential as a scaffold for developing novel therapeutic agents or functional organic materials. As with any high-value chemical entity, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can drastically alter biological activity, pharmacokinetic profiles, and material properties. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, and when optimized, can yield material of exceptional purity.

This comprehensive guide provides a detailed exploration of recrystallization methods tailored for 6-(2,5-Difluorophenyl)pyridin-3-ol. Moving beyond a simple list of steps, this document elucidates the underlying principles and offers a systematic approach to developing a robust and reproducible purification protocol.

Understanding the Molecule: Structural Considerations for Recrystallization

The structure of 6-(2,5-Difluorophenyl)pyridin-3-ol dictates its physicochemical properties, which in turn govern its behavior during recrystallization. Key features include:

  • A Polar Hydroxypyridine Core: The hydroxyl group (-OH) and the nitrogen atom in the pyridine ring are capable of hydrogen bonding, rendering this portion of the molecule polar.

  • A Less Polar Difluorophenyl Group: The difluorophenyl ring is more nonpolar than the hydroxypyridine core.

  • Potential for Tautomerism: The hydroxypyridine moiety can exist in equilibrium with its pyridone tautomer. This can influence its solubility characteristics.

Given these features, it is anticipated that 6-(2,5-Difluorophenyl)pyridin-3-ol will exhibit moderate to good solubility in polar protic and aprotic solvents, and lower solubility in nonpolar solvents.

Part 1: Systematic Solvent Selection - The Foundation of Effective Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for single-solvent recrystallization should exhibit the following characteristics:

  • High solubility of the compound at elevated temperatures.

  • Low solubility of the compound at room temperature and below.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Non-toxic and environmentally friendly.

A systematic screening process is the most reliable way to identify the optimal solvent or solvent system.

Protocol 1: Small-Scale Solvent Screening

This protocol outlines a method for rapidly assessing the suitability of a range of solvents.

Materials:

  • Crude 6-(2,5-Difluorophenyl)pyridin-3-ol

  • A selection of solvents (see Table 1 for suggestions)

  • Small test tubes (e.g., 10 x 75 mm)

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Place approximately 10-20 mg of crude 6-(2,5-Difluorophenyl)pyridin-3-ol into a series of labeled test tubes.

  • To each tube, add a different solvent dropwise (e.g., 0.2 mL) at room temperature.

  • Vortex or agitate the tubes and observe the solubility. Note whether the compound is readily soluble, sparingly soluble, or insoluble.

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.

  • Observe the solubility at the elevated temperature. If the compound dissolves, it is a potential candidate for single-solvent recrystallization.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate upon cooling.

  • Record all observations in a systematic manner, as shown in the example table below.

Data Presentation: Solvent Screening Results
SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on CoolingAssessment
WaterInsolubleSparingly SolubleYes, fine needlesPotential for mixed solvent
EthanolSparingly SolubleSolubleYes, good recoveryGood Candidate
MethanolSolubleVery SolublePoor recoveryUnsuitable
AcetoneSolubleVery SolublePoor recoveryUnsuitable
Ethyl AcetateSparingly SolubleSolubleYesGood Candidate
TolueneInsolubleSparingly SolubleYesPotential for mixed solvent
HeptaneInsolubleInsolubleNoUnsuitable
AcetonitrileSparingly SolubleSolubleYesGood Candidate

Note: This table is illustrative. Actual results must be determined experimentally.

Visualization: The Logic of Solvent Selection

The following diagram illustrates the decision-making process for selecting an appropriate recrystallization method based on initial solubility tests.

Solvent_Selection Start Start: Crude Compound + Test Solvent RoomTemp Observe Solubility at Room Temperature Start->RoomTemp Soluble_RT Compound is Soluble RoomTemp->Soluble_RT Soluble Insoluble_RT Compound is Sparingly Soluble or Insoluble RoomTemp->Insoluble_RT Insoluble/Sparingly Soluble Hot Heat to Boiling & Observe Solubility Soluble_Hot Compound is Soluble Hot->Soluble_Hot Soluble Insoluble_Hot Compound is Insoluble Hot->Insoluble_Hot Insoluble Cool Cool to Room Temperature & Below Crystals Good Crystal Formation Cool->Crystals Crystals Form No_Crystals Poor or No Crystal Formation Cool->No_Crystals No/Poor Crystals Unsuitable_Single Unsuitable_Single Soluble_RT->Unsuitable_Single Unsuitable for Single Solvent. Consider as 'good' solvent for mixed system. Insoluble_RT->Hot Soluble_Hot->Cool Unsuitable_Single2 Unsuitable_Single2 Insoluble_Hot->Unsuitable_Single2 Unsuitable for Single Solvent. Consider as 'poor' solvent for mixed system. Suitable Suitable Crystals->Suitable Suitable for Single-Solvent Recrystallization. Re_evaluate Re_evaluate No_Crystals->Re_evaluate Poor recovery. Re-evaluate or consider mixed solvent system.

Caption: A workflow for single-solvent suitability testing.

Part 2: Recrystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be employed.

Protocol 2: Single-Solvent Recrystallization

This method is used when a single solvent with the desired temperature-dependent solubility profile is identified.

Materials:

  • Crude 6-(2,5-Difluorophenyl)pyridin-3-ol

  • Selected recrystallization solvent

  • Erlenmeyer flask (appropriately sized)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and glass stirring rod

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent, just enough to create a slurry. Heat the mixture to a gentle boil with stirring. Continue to add the hot solvent portion-wise until the compound is completely dissolved. Causality Note: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, they must be removed at this stage. Add a small excess of hot solvent to prevent premature crystallization. Pre-heat a gravity filtration setup (funnel and receiving flask) with hot solvent. Filter the hot solution quickly. Trustworthiness Note: This step prevents insoluble impurities from being incorporated into the final crystals.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Causality Note: Using ice-cold solvent minimizes the loss of the desired product during washing.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.

Protocol 3: Mixed-Solvent Recrystallization

This technique is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").

Materials:

  • Crude 6-(2,5-Difluorophenyl)pyridin-3-ol

  • Selected "good" and "poor" solvents

  • Equipment as listed in Protocol 2

Procedure:

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization, Isolation, and Drying: Follow steps 3-6 from Protocol 2.

Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Start Crude Compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Gravity Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling & Crystallization Hot_Filter->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash with Ice-Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals Wash->Dry End Pure Crystalline Product Dry->End

Caption: A generalized workflow for the recrystallization process.

Part 3: Troubleshooting Common Recrystallization Issues

ProblemLikely Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent and allow it to cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.
"Oiling out" occurs. - The boiling point of the solvent is higher than the melting point of the compound. - The concentration of the solute is too high.- Re-heat the solution to dissolve the oil, add more solvent, and cool again slowly. - Consider a different solvent with a lower boiling point.
Low recovery of purified compound. - Too much solvent was used. - Premature crystallization during hot filtration. - The compound is significantly soluble in the cold solvent.- Reduce the amount of solvent used. - Ensure the filtration apparatus is pre-heated. - Cool the solution in an ice-salt bath to further decrease solubility.
The purified compound is still impure. - The cooling process was too rapid. - The chosen solvent did not effectively discriminate between the compound and the impurity.- Allow the solution to cool more slowly. - Repeat the recrystallization, possibly with a different solvent.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for developing an effective recrystallization procedure for 6-(2,5-Difluorophenyl)pyridin-3-ol. By employing a systematic approach to solvent selection and adhering to the principles of good recrystallization technique, researchers can consistently obtain this valuable compound in high purity, thereby ensuring the reliability and reproducibility of their subsequent experiments.

References

This section would be populated with actual references if specific literature on the recrystallization of 6-(2,5-Difluorophenyl)pyridin-3-ol were available. The following are examples of the types of resources that would be cited.

  • Title: Purification of Laboratory Chemicals, 8th Edition. Source: Elsevier. URL:[Link]

  • Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Source: Pearson Education. URL:[Link]

  • Title: Recrystallization. Source: Organic Chemistry LibreTexts. URL:[Link]

Topic: Analytical Techniques for the Comprehensive Characterization of 6-(2,5-Difluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 6-(2,5-Difluorophenyl)pyridin-3-ol, a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols and explanatory notes herein are designed to ensure scientific rigor, data integrity, and reproducibility. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to adapt and troubleshoot these methods effectively. The guide covers orthogonal analytical techniques including chromatography (HPLC, GC-MS) and spectroscopy (NMR, FT-IR, UV-Vis), culminating in definitive structural elucidation by mass spectrometry and X-ray crystallography. Each protocol is presented as a self-validating system, incorporating quality control and system suitability checks to ensure trustworthy and authoritative results.

Introduction and Compound Profile

6-(2,5-Difluorophenyl)pyridin-3-ol is a substituted pyridinol derivative. Such scaffolds are prevalent in medicinal chemistry, often acting as bioisosteres for phenols or amides and participating in crucial hydrogen bonding interactions with biological targets[1]. The presence of a difluorinated phenyl ring can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making this a compound of interest for drug discovery programs.

Robust and comprehensive analytical characterization is non-negotiable in drug development. It underpins regulatory submissions, ensures batch-to-batch consistency, and validates the structural integrity of the molecule under investigation. This guide provides the foundational analytical framework for 6-(2,5-Difluorophenyl)pyridin-3-ol.

Physicochemical Properties (Predicted)

PropertyValueSource / Rationale
Molecular FormulaC₁₁H₇F₂NO-
Molecular Weight207.18 g/mol -
pKa (Pyridinium ion)~4-5Predicted based on typical pyridine pKa (~5.2) with electron-withdrawing effects.
pKa (Phenolic -OH)~8-9Predicted based on typical phenol pKa (~10) with influences from the heterocyclic ring.
Predicted LogP2.0 - 2.5Calculated using cheminformatics tools; indicates moderate lipophilicity.
Physical StateLikely a solid at room temperature.Based on similar aromatic heterocyclic compounds[2].

Integrated Analytical Workflow

A multi-technique, or orthogonal, approach is essential for unambiguous characterization. No single technique can provide all the necessary information. The relationship between these techniques is illustrated below, forming a logical progression from initial purity assessment to definitive structural confirmation.

Analytical_Workflow cluster_0 Purity & Quantification cluster_1 Structural Elucidation cluster_2 Definitive Confirmation HPLC HPLC-UV (Purity, Assay) MS High-Res Mass Spec (Accurate Mass, Formula Confirmation) HPLC->MS LC-MS Coupling GCMS GC-MS (Volatile Impurities, Requires Derivatization) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) (Primary Structure) NMR->MS Confirm Structure XRAY Single Crystal X-Ray (Solid-State Structure, Stereochemistry) NMR->XRAY For Absolute Proof FTIR FT-IR Spectroscopy (Functional Groups) START Test Article: 6-(2,5-Difluorophenyl)pyridin-3-ol START->HPLC Primary Check START->GCMS START->NMR Core Technique START->FTIR

Caption: Integrated workflow for the characterization of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Chromatographic Analysis

Chromatographic methods are the cornerstone for determining the purity of a compound and quantifying it in a given sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing purity, stability, and for quantitative analysis (assay). The choice of stationary phase and mobile phase is dictated by the compound's polarity and ionizable groups.

Expertise & Causality: 6-(2,5-Difluorophenyl)pyridin-3-ol possesses both a basic nitrogen atom on the pyridine ring and a weakly acidic hydroxyl group, along with a hydrophobic difluorophenyl moiety. This amphipathic and ionizable nature makes reversed-phase chromatography an ideal choice.

  • Column Selection: A C18 column is the standard starting point for method development due to its hydrophobic stationary phase. For fluorinated compounds, specialized phases like those with biphenyl or fluorinated stationary phases (e.g., F5) can offer alternative selectivity and improved peak shape by leveraging π-π and dipole-dipole interactions[3].

  • Mobile Phase: An acidified aqueous phase is necessary to protonate the pyridine nitrogen (pKa ~4-5), ensuring a single ionic species and preventing peak tailing. Formic acid (0.1%) is preferred as it is mass spectrometry compatible. Acetonitrile is a common organic modifier, but methanol can also be explored to alter selectivity.

  • Detection: The aromatic nature of the compound suggests strong UV absorbance. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) and to check for co-eluting impurities (peak purity analysis).

Protocol: HPLC Purity Determination

  • Sample Preparation:

    • Prepare a stock solution of 6-(2,5-Difluorophenyl)pyridin-3-ol at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Instrument HPLC with PDA DetectorAllows for peak purity assessment.
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier for good peak shape.
Mobile Phase B 0.1% AcetonitrileOrganic modifier for elution.
Gradient 10% B to 95% B over 15 minTo elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CFor reproducible retention times.
Injection Vol. 5 µL-
Detection PDA Scan 200-400 nm, Extract at λmaxDetermine optimal wavelength and purity.
  • System Suitability:

    • Inject the working standard solution five times.

    • The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.

    • The USP tailing factor should be ≤ 2.0.

  • Data Analysis:

    • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks.

    • Use the PDA data to assess peak purity. The purity angle should be less than the purity threshold.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile and semi-volatile impurities. However, the polar hydroxyl group on 6-(2,5-Difluorophenyl)pyridin-3-ol makes it non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and potential degradation.

Expertise & Causality: To overcome this, derivatization is mandatory. Silylation is a common technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, making the compound suitable for GC analysis.

Protocol: GC-MS with Silylation

  • Derivatization:

    • Accurately weigh ~1 mg of the sample into a 2 mL GC vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine, Acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Instrument GC coupled to a Mass Spectrometer (EI)Provides separation and structural information.
Column HP-5MS, 30 m x 0.25 mm, 0.25 µmGeneral purpose, low-bleed column suitable for MS.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization.
Injection Mode Split (e.g., 50:1)Prevents column overloading.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates analytes based on boiling points.
MS Source Temp. 230 °CStandard for EI.
MS Quad Temp. 150 °CStandard for EI.
Scan Range 40 - 550 m/zTo capture the molecular ion and fragments.
  • Data Analysis:

    • Identify the peak for the TMS-derivatized parent compound. The molecular ion will be 72 Da higher than the underivatized molecule.

    • Search the NIST library for known impurities.

    • Analyze the fragmentation pattern to confirm the structure of the main peak and any related impurities.

Spectroscopic and Structural Analysis

These techniques provide definitive information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the covalent structure of a molecule in solution. For 6-(2,5-Difluorophenyl)pyridin-3-ol, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Expertise & Causality:

  • ¹H NMR: Will reveal the number of different types of protons and their connectivity through spin-spin coupling. The aromatic region will be complex due to couplings between protons on both rings and potential H-F couplings.

  • ¹³C NMR: Shows all unique carbon atoms. Carbons bonded to fluorine will appear as doublets (or more complex multiplets) due to C-F coupling, which is a key diagnostic feature[4].

  • ¹⁹F NMR: Is highly sensitive and will show two distinct signals for the two non-equivalent fluorine atoms, confirming the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex aromatic systems.

Protocol: NMR Structural Elucidation

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it will solubilize the polar compound and allow observation of the hydroxyl proton.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Data Acquisition:

    • Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer of at least 400 MHz.

    • If assignments are ambiguous, acquire 2D spectra: COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range).

  • Expected Spectral Features:

NucleusExpected Chemical Shift (δ, ppm)Key Features and Couplings
¹H 6.5 - 9.0 (Aromatic), 9.0-10.0 (-OH in DMSO)Complex multiplets in the aromatic region due to H-H and H-F coupling. The hydroxyl proton will be a broad singlet.
¹³C 100 - 160Signals for carbons attached to fluorine will show large ¹J_CF coupling constants (~240-260 Hz). Carbons two bonds away will show smaller ²J_CF couplings (~20-30 Hz).
¹⁹F -110 to -140Two distinct signals, likely complex multiplets due to F-F and F-H couplings.
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula.

Protocol: HRMS Analysis

  • Method: Use Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique suitable for polar molecules.

  • Mode: Run in both positive and negative ion modes. Positive mode will detect the protonated molecule [M+H]⁺. Negative mode will detect the deprotonated molecule [M-H]⁻.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion.

    • Use software to calculate the elemental formula that matches the measured mass within a small tolerance (e.g., < 5 ppm).

    • Analyze the isotopic pattern to further confirm the elemental composition.

FT-IR and UV-Visible Spectroscopy

These techniques provide complementary information about functional groups and electronic properties.

  • FT-IR Protocol: Analyze a small amount of solid sample using an Attenuated Total Reflectance (ATR) accessory.

    • Expected Peaks: Broad O-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), C=C/C=N ring stretching (~1500-1650 cm⁻¹), and strong C-F stretching (~1100-1300 cm⁻¹).[5]

  • UV-Vis Protocol: Prepare a dilute solution (~10 µg/mL) in methanol or ethanol. Scan from 200 to 400 nm.

    • Expected Result: Identify the wavelength(s) of maximum absorbance (λmax), which is critical for setting the detection wavelength in HPLC analysis. Expect strong absorption due to the extended π-system of the biphenyl-pyridine structure[6].

Single Crystal X-Ray Crystallography

This is the unequivocal "gold standard" for structure determination, providing the precise 3D arrangement of atoms in the solid state.

Expertise & Causality: Obtaining a single crystal of sufficient quality is the most critical and often most challenging step. The protocol involves slowly crystallizing the compound from a suitable solvent system. The resulting diffraction pattern provides definitive proof of structure, including bond lengths, bond angles, and intermolecular interactions in the crystal lattice.[7][8][9]

Protocol: X-Ray Crystallography

  • Crystal Growth:

    • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or acetonitrile).

    • Allow the solution to cool slowly to room temperature.

    • Alternatively, use slow evaporation or vapor diffusion techniques. For example, dissolve the compound in a solvent like dichloromethane and layer a less-soluble "anti-solvent" like hexane on top.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations[7].

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the structure using specialized software (e.g., SHELX).

    • Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.

Structure_Confirmation cluster_NMR NMR Data cluster_MS Mass Spec Data H_NMR ¹H NMR (Proton Environment) Proposed_Structure Proposed Structure: 6-(2,5-Difluorophenyl) pyridin-3-ol H_NMR->Proposed_Structure C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Proposed_Structure F_NMR ¹⁹F NMR (Fluorine Positions) F_NMR->Proposed_Structure TwoD_NMR 2D NMR (Connectivity) TwoD_NMR->Proposed_Structure HRMS HRMS (Elemental Formula) HRMS->Proposed_Structure MSMS MS/MS (Fragmentation) MSMS->Proposed_Structure Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure Data Consistent

Sources

Advanced Chromatographic Strategies for the Analysis of 6-(2,5-Difluorophenyl)pyridin-3-ol: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the quantification and characterization of 6-(2,5-Difluorophenyl)pyridin-3-ol, a key intermediate in pharmaceutical synthesis. Recognizing the analytical challenges posed by its polar pyridinol and hydrophobic difluorophenyl moieties, we present detailed application notes and protocols for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed to ensure high specificity, accuracy, and precision, aligning with the stringent requirements of the pharmaceutical industry for purity testing, stability studies, and pharmacokinetic analysis. The causality behind experimental choices, from mobile phase composition to derivatization strategies, is thoroughly explained to provide a foundational understanding for methods development and validation.

Introduction: Analytical Considerations for a Bifunctional Molecule

6-(2,5-Difluorophenyl)pyridin-3-ol is a heterocyclic compound of increasing interest in medicinal chemistry. Its structure, featuring a polar pyridinol core and a nonpolar difluorophenyl substituent, presents a unique analytical challenge. The pyridinol group, with its hydroxyl and nitrogen functionalities, imparts significant polarity and the potential for both acidic and basic behavior, influencing its retention in reversed-phase chromatography. Conversely, the difluorophenyl group adds a hydrophobic character. This bifunctional nature necessitates carefully designed chromatographic methods to achieve optimal separation and detection.

The choice between HPLC and GC-MS is contingent on the analytical objective. HPLC is generally the preferred method for routine purity analysis and quantification in various matrices due to its direct applicability to polar, non-volatile compounds. However, GC-MS, with its superior chromatographic resolution and definitive mass spectral identification, becomes an invaluable tool, particularly for impurity identification, provided the analyte's volatility is enhanced through derivatization.

This guide is grounded in established chromatographic principles as outlined in United States Pharmacopeia (USP) General Chapter <621>[1][2][3][4][5] and adheres to the validation framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines[6][7][8][9].

High-Performance Liquid Chromatography (HPLC) Method for Quantification

The inherent polarity of 6-(2,5-Difluorophenyl)pyridin-3-ol makes reversed-phase HPLC an ideal analytical approach. The developed method focuses on achieving a balance between retention of the polar analyte and elution with good peak symmetry.

Rationale for Method Development

The selection of a C18 stationary phase is a common starting point for the analysis of moderately polar aromatic compounds, offering a versatile hydrophobic interaction mechanism.[10][11] Given the presence of the polar hydroxyl and pyridine groups, which can lead to poor retention on traditional C18 columns in highly aqueous mobile phases, a polar-endcapped C18 column is recommended to prevent phase collapse and ensure reproducible retention times.[12][13]

The mobile phase composition is critical. A mixture of acetonitrile and a buffered aqueous phase is chosen. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good solvating power for a wide range of compounds. The use of a phosphate buffer is intended to control the pH of the mobile phase. The pKa of pyridine is approximately 5.2,[2] and the phenolic hydroxyl group is weakly acidic. By maintaining the mobile phase pH around 3.0, the pyridine nitrogen will be protonated, enhancing its interaction with the stationary phase and improving peak shape.

UV detection is selected based on the aromatic nature of the compound, which is expected to have a strong chromophore, allowing for sensitive detection.

HPLC Protocol

Instrumentation and Columns:

  • HPLC System with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm particle size.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 20% B, 1-10 min: 20-80% B, 10-12 min: 80% B, 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 275 nm
Run Time 15 minutes

Sample Preparation:

  • Accurately weigh and dissolve the 6-(2,5-Difluorophenyl)pyridin-3-ol standard or sample in a 50:50 mixture of methanol and water to a final concentration of 1 mg/mL.

  • Further dilute with the same solvent to achieve a working concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability and Validation Parameters

The method should be validated according to ICH Q2(R1) guidelines.[6][7][8][9] Key parameters are summarized below.

Validation ParameterAcceptance Criteria
System Suitability Tailing factor: ≤ 2.0; Theoretical plates: ≥ 2000; %RSD of 5 replicate injections: ≤ 2.0%
Specificity No interference from blank at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy % Recovery between 98.0% and 102.0%.
Precision (Repeatability) %RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

For definitive identification and the analysis of trace-level impurities, a GC-MS method is highly valuable. Due to the polar nature and limited volatility of 6-(2,5-Difluorophenyl)pyridin-3-ol, a derivatization step is essential to improve its chromatographic behavior.[14][15]

Rationale for Method Development

The presence of an active hydrogen in the hydroxyl group makes the molecule amenable to silylation.[16] Silylation replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which increases volatility and thermal stability, and reduces the likelihood of adsorption on the GC column.[14] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common and effective silylating agent for phenols and other hydroxyl-containing compounds.[16]

A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for the separation of the derivatized analyte. The temperature program is designed to ensure the elution of the derivatized compound with a good peak shape and in a reasonable time frame.

Electron ionization (EI) at 70 eV is a standard technique that provides reproducible fragmentation patterns, which are crucial for structural elucidation and library matching.

GC-MS Protocol

Instrumentation and Columns:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

Reagents and Materials:

  • Pyridine (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate (GC grade)

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the 6-(2,5-Difluorophenyl)pyridin-3-ol standard or sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Dilute the derivatized sample with ethyl acetate to a suitable concentration for GC-MS analysis.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Injector Temperature 280 °C
Injection Mode Splitless (1 minute)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Scan Mode Full Scan
Expected Mass Spectrum

The EI mass spectrum of the TMS-derivatized 6-(2,5-Difluorophenyl)pyridin-3-ol is expected to show a molecular ion (M⁺) and characteristic fragment ions. The molecular weight of the underivatized compound is 209.17 g/mol . The TMS derivative will have a molecular weight of 281.35 g/mol . Key expected fragments would arise from the loss of a methyl group ([M-15]⁺) and other cleavages characteristic of silylated phenols and pyridine derivatives.

Visualization of Analytical Workflows

To provide a clear visual representation of the methodologies described, the following diagrams illustrate the key steps in both the HPLC and GC-MS analytical workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Methanol:Water (50:50) s1->s2 s3 Dilute to Working Concentration s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject into HPLC System s4->a1 a2 Separation on Polar-Endcapped C18 Column a1->a2 a3 UV Detection at 275 nm a2->a3 d1 Integration of Chromatographic Peak a3->d1 d2 Quantification using Calibration Curve d1->d2

Caption: HPLC analytical workflow for 6-(2,5-Difluorophenyl)pyridin-3-ol.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh Standard/Sample p2 Add Pyridine and BSTFA + 1% TMCS p1->p2 p3 Heat at 70°C for 30 min p2->p3 p4 Dilute with Ethyl Acetate p3->p4 g1 Inject into GC-MS System p4->g1 g2 Separation on 5% Phenyl-Methylpolysiloxane Column g1->g2 g3 EI Mass Spectrometry g2->g3 da1 Total Ion Chromatogram (TIC) and Mass Spectrum Acquisition g3->da1 da2 Identification via Spectral Library Matching da1->da2

Caption: GC-MS analytical workflow for 6-(2,5-Difluorophenyl)pyridin-3-ol.

Conclusion

The HPLC and GC-MS methods detailed in this guide provide a robust framework for the analysis of 6-(2,5-Difluorophenyl)pyridin-3-ol. The HPLC method is well-suited for routine quantification and purity assessment, while the GC-MS method offers a powerful tool for structural confirmation and sensitive impurity profiling. The successful implementation of these methods requires a thorough understanding of the analyte's chemical properties and the principles of chromatography. It is imperative that these methods undergo rigorous validation to ensure their suitability for their intended purpose in a regulated drug development environment.

References

  • Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL: [Link]

  • Title: <621> CHROMATOGRAPHY Source: USP URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Detection of polar metabolites through the use of gas chromatography-mass spectrometry Source: Methods in Molecular Biology URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: FDA URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Extraction and derivatization of polar herbicides for GC-MS analyses Source: PubMed URL: [Link]

  • Title: Why Use GC Derivatization Reagents Source: Chrom Tech, Inc. URL: [Link]

  • Title: Derivatization for Gas Chromatography Source: Phenomenex URL: [Link]

  • Title: GC Derivatization Source: Restek URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES Source: Hichrom URL: [Link]

  • Title: BA Method Development: Polar Compounds Source: BioPharma Services URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL: [Link]

  • Title: Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC Source: ResearchGate URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: 6-(2,5-Difluorophenyl)pyridin-3-ol Source: Anachem URL: [Link]

  • Title: Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling Source: PubMed Central URL: [Link]

Sources

Application Notes and Protocols for the Characterization of 6-(2,5-Difluorophenyl)pyridin-3-ol as a p38 MAP Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the characterization of 6-(2,5-Difluorophenyl)pyridin-3-ol as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to validate and profile the compound's inhibitory activity. The protocols are designed to be self-validating, incorporating essential controls and orthogonal assays to ensure scientific rigor. This guide is intended for researchers in academia and industry who are engaged in the discovery and development of novel anti-inflammatory and anti-cancer therapeutics targeting the p38 MAPK cascade.

Introduction: The p38 MAPK Signaling Pathway as a Therapeutic Target

The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to external stressors, such as inflammatory cytokines, UV radiation, osmotic shock, and lipopolysaccharides (LPS).[1][2] As a critical component of the MAPK signaling cascade, the p38 pathway is integral to regulating a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control.[3] The pathway is typically initiated by upstream kinases (MAP3Ks and MAP2Ks), leading to the dual phosphorylation of a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38 kinases, which is necessary for their full activation.[4]

There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] Of these, p38α is the most extensively studied and is considered the primary mediator of the inflammatory response.[4] Upon activation, p38α phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as ATF2, which in turn regulate the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[5]

Given its crucial role in orchestrating inflammatory responses, the p38α MAPK has emerged as a high-value therapeutic target for a multitude of chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[6] Furthermore, its involvement in cancer, angiogenesis, and apoptosis has broadened its relevance to oncology.[5][7] The development of small molecule inhibitors targeting p38α is therefore a highly active area of drug discovery.[8][9][10]

6-(2,5-Difluorophenyl)pyridin-3-ol is a synthetic small molecule belonging to a chemical class with potential for p38 MAPK inhibition. Its structural features suggest it may interact with the ATP-binding pocket of the kinase. These application notes will guide the user through the necessary steps to rigorously test this hypothesis.

The p38 MAPK Signaling Cascade: A Visual Guide

The activation of p38 MAPK is a multi-tiered process. Understanding this cascade is essential for designing experiments and interpreting results, as inhibition can be assessed at multiple points along the pathway.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 Core Kinase cluster_downstream Downstream Effectors & Cellular Response Stress Cellular Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (p38α, β, γ, δ) MAP2K->p38 phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 phosphorylates ATF2 Transcription Factors (e.g., ATF2, MEF2C) p38->ATF2 phosphorylates Apoptosis Apoptosis / Cell Cycle Arrest p38->Apoptosis Inhibitor 6-(2,5-Difluorophenyl)pyridin-3-ol Inhibitor->p38 inhibits Cytokine_Prod Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MAPKAPK2->Cytokine_Prod ATF2->Cytokine_Prod

Figure 1: The p38 MAPK Signaling Pathway. This diagram illustrates the cascade from extracellular stimuli to downstream cellular responses, highlighting the central role of p38 MAPK and the putative point of intervention for 6-(2,5-Difluorophenyl)pyridin-3-ol.

Compound Handling and Preparation

Proper handling and preparation of 6-(2,5-Difluorophenyl)pyridin-3-ol are critical for obtaining reproducible results.

3.1. Material Information

PropertyValueNotes
IUPAC Name 6-(2,5-Difluorophenyl)pyridin-3-ol
Molecular Formula C₁₁H₇F₂NO
Molecular Weight 207.18 g/mol Use for accurate stock solution preparation.
Appearance White to off-white solid (predicted)Visually inspect upon receipt.
Purity >98% (recommended)Purity should be confirmed by LC-MS and ¹H-NMR.
Solubility Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers.Always prepare a high-concentration stock in 100% DMSO.
Storage Store at -20°C, desiccated and protected from light.Long-term storage as a solid is preferred. DMSO stocks can be stored at -20°C for short periods.

3.2. Preparation of Stock Solutions

The causality behind preparing a high-concentration DMSO stock is to minimize the final concentration of DMSO in the assay, as it can have its own biological effects at higher concentrations (<0.5% is generally recommended).

  • Materials : 6-(2,5-Difluorophenyl)pyridin-3-ol solid, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure :

    • Accurately weigh a small amount of the compound (e.g., 2.07 mg).

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for 10 mM, add 1.0 mL of DMSO to 2.07 mg of compound).

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C.

Biochemical Assay: In Vitro Kinase Activity

The first step in characterizing a putative kinase inhibitor is to determine its direct effect on the enzymatic activity of the purified kinase. An in vitro kinase assay provides a clean, cell-free system to measure the inhibition of p38α. We will use an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11]

4.1. Principle

This assay quantifies kinase activity by measuring the amount of ADP produced. After the kinase reaction, remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then used to generate a luminescent signal with luciferase. The light output is directly proportional to the kinase activity.

4.2. Experimental Workflow

kinase_assay_workflow start Start: Prepare Reagents step1 Dispense serial dilutions of 6-(2,5-Difluorophenyl)pyridin-3-ol and controls into 384-well plate. start->step1 step2 Add purified active p38α kinase and substrate (e.g., ATF2 peptide). step1->step2 step3 Initiate reaction by adding ATP. Incubate at 30°C for 60 min. step2->step3 step4 Stop reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. step3->step4 step5 Convert ADP to ATP by adding Kinase Detection Reagent. step4->step5 step6 Measure luminescence on a plate reader. step5->step6 end End: Analyze data and calculate IC₅₀. step6->end

Figure 2: Workflow for the In Vitro p38α Kinase Assay. This diagram outlines the key steps for determining the IC₅₀ value of the inhibitor against purified p38α kinase.

4.3. Detailed Protocol

  • Reagent Preparation :

    • Kinase Buffer : Prepare a 1X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Compound Dilution : Perform a serial dilution of the 10 mM 6-(2,5-Difluorophenyl)pyridin-3-ol stock in kinase buffer to generate a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control.

    • Positive Control : Prepare a known p38 inhibitor (e.g., SB203580) in the same concentration range.[12]

    • Enzyme/Substrate Mix : Dilute recombinant active p38α kinase and its substrate (e.g., ATF2 peptide) in kinase buffer to the desired final concentration.

  • Assay Procedure (384-well plate format) :

    • Add 5 µL of the diluted compound or control to each well.

    • Add 10 µL of the enzyme/substrate mix to each well.

    • Pre-incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts, which is important for inhibitors with slow binding kinetics.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Kₘ for p38α).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Read the luminescence using a plate reader.

4.4. Data Analysis and Interpretation

  • Calculate Percent Inhibition :

    • % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_NoEnzyme) / (Luminescence_DMSO - Luminescence_NoEnzyme))

  • Determine IC₅₀ :

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundTargetAssay TypeIC₅₀ (nM) [Predicted]
6-(2,5-Difluorophenyl)pyridin-3-olp38αBiochemical (ADP-Glo)50 - 200
SB203580 (Control)p38αBiochemical (ADP-Glo)50 - 100[13]

This table presents hypothetical data to illustrate the expected output.

Cell-Based Assay: Inhibition of p38 Phosphorylation

While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is crucial to determine if the compound can penetrate the cell membrane and engage its target in a physiological context. We will measure the phosphorylation of p38 at Thr180/Tyr182, a direct marker of its activation.

5.1. Principle

This assay uses an immunofluorescence-based approach, often in a high-content screening (HCS) format, to quantify the level of phosphorylated p38 (p-p38) within cells. Cells are stimulated to activate the p38 pathway, and the ability of 6-(2,5-Difluorophenyl)pyridin-3-ol to prevent the subsequent increase in p-p38 is measured.

5.2. Detailed Protocol

  • Cell Culture and Plating :

    • Culture a relevant cell line (e.g., HeLa or THP-1 cells) in appropriate media.

    • Seed cells into a 96- or 384-well clear-bottom imaging plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation :

    • Pre-treat the cells with serial dilutions of 6-(2,5-Difluorophenyl)pyridin-3-ol (e.g., 50 µM to 0.1 nM) for 1-2 hours. Include DMSO and a positive control inhibitor.

    • Stimulate the p38 pathway by adding an appropriate agonist (e.g., 10 µg/mL Anisomycin or 100 ng/mL LPS) for 30 minutes. Include an unstimulated (DMSO only) control.

  • Immunofluorescence Staining :

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific antibody binding with 5% BSA in PBS.

    • Incubate with a primary antibody against phospho-p38 (Thr180/Tyr182).

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with a DNA dye (e.g., Hoechst 33342) for cell segmentation.

  • Imaging and Analysis :

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the mean fluorescence intensity of p-p38 in the cytoplasm and/or nucleus.

5.3. Data Analysis and Interpretation

  • Calculate Percent Inhibition :

    • % Inhibition = 100 * (1 - (Intensity_Sample - Intensity_Unstimulated) / (Intensity_Stimulated - Intensity_Unstimulated))

  • Determine EC₅₀ :

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the EC₅₀ value.

CompoundCell LineStimulantEC₅₀ (nM) [Predicted]
6-(2,5-Difluorophenyl)pyridin-3-olHeLaAnisomycin200 - 1000
SB203580 (Control)HeLaAnisomycin300 - 500[12]

This table presents hypothetical data to illustrate the expected output.

Downstream Functional Assay: Cytokine Release

To confirm that target engagement translates into a functional cellular response, it is essential to measure the inhibition of a key downstream event, such as the production of pro-inflammatory cytokines.

6.1. Principle

This protocol uses human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) to measure the inhibition of TNF-α release upon stimulation with LPS. The amount of TNF-α secreted into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

6.2. Detailed Protocol

  • Cell Preparation :

    • Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation, or culture THP-1 cells.

    • Plate the cells in a 96-well plate.

  • Inhibitor Treatment and Stimulation :

    • Pre-treat the cells with serial dilutions of 6-(2,5-Difluorophenyl)pyridin-3-ol for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • TNF-α Quantification (ELISA) :

    • Centrifuge the plate and collect the culture supernatant.

    • Perform a standard sandwich ELISA for human TNF-α according to the manufacturer's instructions.

    • Read the absorbance at 450 nm on a plate reader.

6.3. Data Analysis

  • Generate a standard curve using recombinant TNF-α.

  • Calculate the concentration of TNF-α in each sample from the standard curve.

  • Calculate the percent inhibition of TNF-α release and determine the EC₅₀ as described previously.

Selectivity and Off-Target Effects

A crucial aspect of drug development is ensuring the inhibitor is selective for its intended target to minimize off-target side effects.

  • Kinase Profiling : It is highly recommended to screen 6-(2,5-Difluorophenyl)pyridin-3-ol against a broad panel of kinases (e.g., a 100+ kinase panel) at a fixed concentration (e.g., 1 µM). This will identify potential off-target kinases.

  • Isoform Selectivity : Test the compound against the other p38 isoforms (β, γ, δ) to determine its selectivity profile within the p38 family.

  • Cell Viability/Toxicity Assay : Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with the cell-based functional assays to ensure that the observed inhibition is not due to general cytotoxicity.

Conclusion and Future Directions

These application notes provide a structured, multi-tiered approach to the initial characterization of 6-(2,5-Difluorophenyl)pyridin-3-ol as a p38 MAPK inhibitor. By following these protocols, researchers can:

  • Confirm direct inhibition of p38α kinase activity and determine its potency (IC₅₀).

  • Verify target engagement within a cellular context and determine its cellular efficacy (EC₅₀).

  • Demonstrate functional inhibition of a key downstream inflammatory pathway.

Positive results from these studies would provide a strong rationale for further investigation, including detailed kinetic analysis (e.g., determining the Kᵢ and residence time), selectivity profiling against a wider range of kinases, and evaluation in in vivo models of inflammatory disease.[6][14]

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9, 268–272. Retrieved from [Link]

  • Cuenda, A., & Rousseau, S. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Seminars in Cell & Developmental Biology, 108, 36-48. Retrieved from [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • Wang, Y., et al. (2022). Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation. Journal of Translational Medicine, 20(1), 405. Retrieved from [Link]

  • Laufer, S., et al. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Paton, D. M. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14835–14901. Retrieved from [Link]

  • Munoz, L., & Ammit, A. J. (2018). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Frontiers in Molecular Biosciences, 5, 93. Retrieved from [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 186, 106546. Retrieved from [Link]

  • CUSABIO. (n.d.). MAPK signaling pathway. Retrieved from [Link]

  • Lee, J. K., et al. (2023). Inhibition of p38α MAPK restores neuronal p38γ MAPK and ameliorates synaptic degeneration in a mouse model of DLB/PD. Molecular Neurodegeneration, 18(1), 35. Retrieved from [Link]

  • QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. Retrieved from [Link]

Sources

Application Notes and Protocols for Characterizing 6-(2,5-Difluorophenyl)pyridin-3-ol Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Framework for Interrogating a Novel Compound

The compound 6-(2,5-Difluorophenyl)pyridin-3-ol represents a novel chemical entity with therapeutic potential. To unlock this potential, a systematic and rigorous evaluation of its biological activity is paramount. Cell-based assays serve as the cornerstone of this initial characterization, providing a physiologically relevant context to understand a compound's mechanism of action, potency, and potential toxicity.[1] This guide provides a comprehensive suite of protocols designed for researchers, scientists, and drug development professionals to dissect the cellular effects of 6-(2,5-Difluorophenyl)pyridin-3-ol.

For the purpose of this application note, we will hypothesize that 6-(2,5-Difluorophenyl)pyridin-3-ol is an inhibitor of the fictitious "Kinase-Associated Proliferation" (KAP) signaling pathway , which is driven by the upstream "KAP1 Kinase" . This hypothetical pathway is critical for cell proliferation and survival in a specific cancer cell line (e.g., "HuKAP-1" cells). Our experimental workflow will therefore be designed to test this hypothesis in a logical, stepwise manner.

The protocols outlined below are designed as self-validating systems, incorporating essential controls and clear data analysis pipelines to ensure the generation of robust and reproducible results.

Experimental Workflow: A Multi-Faceted Approach

Our investigation into the activity of 6-(2,5-Difluorophenyl)pyridin-3-ol will follow a three-stage workflow. This approach allows for a comprehensive characterization, from broad cellular effects to specific target engagement and downstream pathway modulation.

G cluster_0 Stage 1: Foundational Analysis cluster_1 Stage 2: Target Engagement & Pathway Modulation cluster_2 Stage 3: Advanced Mechanistic Insight a Protocol 1: Cell Viability & Cytotoxicity (MTT Assay) b Protocol 2: KAP1 Kinase Activity (HTRF Assay) a->b Determine Non-Toxic Concentration Range c Protocol 3: KAP Pathway Transcription (Luciferase Reporter Assay) b->c Confirm Direct Target Inhibition d Protocol 4: KAP1-Substrate Interaction (BRET Assay) c->d Validate Downstream Effects

Figure 1: A multi-stage workflow for characterizing 6-(2,5-Difluorophenyl)pyridin-3-ol.

Hypothetical Signaling Pathway: The KAP1 Kinase Cascade

To provide a clear mechanistic context for our assays, we will use the following hypothetical signaling pathway. In this pathway, the binding of a growth factor to its receptor leads to the activation of KAP1 Kinase. Activated KAP1 then phosphorylates a downstream substrate, "Substrate-P," which in turn translocates to the nucleus and activates a transcription factor, "TF-KAP," leading to the expression of pro-proliferative genes.

Figure 2: The hypothetical KAP1 Kinase signaling pathway.

PART 1: Foundational Analysis

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Rationale: Before assessing the specific inhibitory activity of a compound, it is crucial to determine its effect on overall cell health. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3][4] This allows us to distinguish between a compound's specific anti-proliferative effects and general cytotoxicity. The data from this assay will inform the concentration range for subsequent, more targeted experiments.[5]

Materials:

  • HuKAP-1 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well, clear-bottom tissue culture plates

  • 6-(2,5-Difluorophenyl)pyridin-3-ol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][3]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[3]

  • Phosphate-buffered saline (PBS)

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count HuKAP-1 cells.

    • Dilute the cells in complete culture medium to a final concentration of 7.5 x 10^4 cells/mL.[3]

    • Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[3]

    • Include wells with medium only to serve as a background control.[6]

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-(2,5-Difluorophenyl)pyridin-3-ol in DMSO.

    • Perform a serial dilution of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same percentage of DMSO used for the compound dilutions).

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for 3.5-4 hours at 37°C.[3][4] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[2][3]

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals or the cells.[3]

    • Add 150 µL of the solubilization solution to each well.[3]

    • Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[2][3]

  • Data Acquisition and Analysis:

    • Read the absorbance at 590 nm using a microplate spectrophotometer.[2][3] A reference wavelength of 620 nm can also be used.[3]

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which there is 50% inhibition of cell viability).[5][7]

Expected Results and Interpretation:

Compound Concentration (µM)% Cell Viability (Relative to Vehicle)
0 (Vehicle)100%
0.198%
195%
1052%
5015%
1005%

An IC50 value in the desired therapeutic range with a steep dose-response curve would suggest a specific anti-proliferative effect rather than non-specific toxicity.

PART 2: Target Engagement & Pathway Modulation

Protocol 2: Direct KAP1 Kinase Activity Measurement using HTRF Assay

Rationale: After establishing a non-toxic concentration range, the next step is to determine if 6-(2,5-Difluorophenyl)pyridin-3-ol directly inhibits our hypothetical target, KAP1 Kinase. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology for measuring kinase activity.[8][9] It combines Time-Resolved Fluorescence (TRF) with Fluorescence Resonance Energy Transfer (FRET) to minimize background fluorescence.[8] In this assay, a biotinylated substrate peptide for KAP1 is used along with an anti-phospho-substrate antibody labeled with a donor fluorophore and streptavidin labeled with an acceptor fluorophore. Kinase activity leads to phosphorylation of the substrate, bringing the donor and acceptor into close proximity and generating a FRET signal.

Materials:

  • HuKAP-1 cells

  • Cell lysis buffer

  • Recombinant KAP1 Kinase

  • Biotinylated KAP1 substrate peptide

  • ATP

  • Anti-phospho-KAP1 substrate antibody labeled with Europium cryptate (donor)

  • Streptavidin-XL665 (acceptor)

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture HuKAP-1 cells to 80-90% confluency.

    • Treat cells with various concentrations of 6-(2,5-Difluorophenyl)pyridin-3-ol for a short duration (e.g., 1-2 hours).

    • Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Kinase Reaction:

    • In a 384-well plate, add the cell lysate, biotinylated KAP1 substrate peptide, and ATP.

    • Initiate the kinase reaction and incubate at room temperature for the optimized time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing the Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the HTRF ratio (acceptor signal / donor signal) and normalize the data to the vehicle control.

    • Plot the normalized HTRF ratio against the log of the compound concentration to determine the IC50 for direct kinase inhibition.

Expected Results and Interpretation:

A dose-dependent decrease in the HTRF signal would indicate that 6-(2,5-Difluorophenyl)pyridin-3-ol directly inhibits the enzymatic activity of KAP1 Kinase.

Protocol 3: KAP Pathway Transcriptional Activity using a Luciferase Reporter Assay

Rationale: To confirm that the inhibition of KAP1 Kinase activity translates to a downstream functional consequence, we will use a luciferase reporter assay.[10][11] This assay measures the activity of the TF-KAP transcription factor. A reporter construct is created where the firefly luciferase gene is under the control of a promoter containing binding sites for TF-KAP. Inhibition of the KAP1 pathway will lead to decreased TF-KAP activity and a subsequent reduction in luciferase expression and light output. A co-transfected Renilla luciferase under a constitutive promoter is used for normalization.[12][13]

Materials:

  • HuKAP-1 cells

  • pGL3-TF-KAP-luc (Firefly luciferase reporter plasmid)

  • pRL-TK (Renilla luciferase control plasmid)

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase® Reporter Assay System (or similar)[12]

  • Luminometer

Step-by-Step Methodology:

  • Transfection:

    • Seed HuKAP-1 cells in a 24-well plate.

    • Co-transfect the cells with the pGL3-TF-KAP-luc and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol.[10]

    • Allow the cells to express the reporters for 24-48 hours.

  • Compound Treatment:

    • Treat the transfected cells with a range of concentrations of 6-(2,5-Difluorophenyl)pyridin-3-ol for 16-24 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.[10]

    • Transfer the lysate to a white-walled, clear-bottom 96-well plate.

    • Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.[10][12]

    • Add the Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.[10][12]

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the normalized luciferase activity against the log of the compound concentration to determine the IC50 for pathway inhibition.

Expected Results and Interpretation:

A dose-dependent decrease in the normalized firefly luciferase activity would confirm that 6-(2,5-Difluorophenyl)pyridin-3-ol inhibits the downstream signaling of the KAP1 pathway, leading to reduced transcriptional activity.

PART 3: Advanced Mechanistic Insight

Protocol 4: KAP1-Substrate-P Protein-Protein Interaction using a BRET Assay

Rationale: To provide further evidence of target engagement within the living cell, a Bioluminescence Resonance Energy Transfer (BRET) assay can be employed to monitor the interaction between KAP1 Kinase and its substrate, Substrate-P.[14][15] BRET is a powerful technique for studying protein-protein interactions in real-time in live cells.[14][15][16] In this assay, KAP1 is fused to a bioluminescent donor (e.g., Renilla luciferase, RLuc) and Substrate-P is fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). When the two proteins interact, the energy from the luciferase's substrate oxidation is transferred to the YFP, resulting in light emission at the YFP's wavelength. A compound that inhibits this interaction will disrupt the BRET signal.

Materials:

  • HuKAP-1 cells

  • Plasmids encoding KAP1-RLuc and Substrate-P-YFP fusion proteins

  • Transfection reagent

  • Coelenterazine (luciferase substrate)

  • BRET-compatible microplate reader

Step-by-Step Methodology:

  • Transfection:

    • Co-transfect HuKAP-1 cells with the KAP1-RLuc and Substrate-P-YFP expression plasmids.

  • Compound Treatment:

    • After 24-48 hours, treat the cells with various concentrations of 6-(2,5-Difluorophenyl)pyridin-3-ol.

  • BRET Measurement:

    • Add the coelenterazine substrate to the cells.

    • Immediately measure the light emission at the donor and acceptor wavelengths using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratio to the vehicle-treated control.

    • Plot the normalized BRET ratio against the log of the compound concentration to determine the IC50 for the disruption of the protein-protein interaction.

Expected Results and Interpretation:

A dose-dependent decrease in the BRET signal would provide strong evidence that 6-(2,5-Difluorophenyl)pyridin-3-ol physically disrupts the interaction between KAP1 Kinase and its substrate within the cellular environment.

Summary of Quantitative Data

The following table provides a hypothetical summary of the IC50 values that could be generated from the described assays, allowing for a clear comparison of the compound's potency at different levels of biological organization.

AssayEndpoint MeasuredHypothetical IC50 (µM)
MTT Assay Cell Viability12.5
HTRF Assay Direct KAP1 Kinase Activity2.1
Luciferase Reporter Assay KAP Pathway Transcriptional Activity3.5
BRET Assay KAP1-Substrate-P Interaction2.8

Conclusion

This comprehensive guide provides a robust and logically structured framework for the initial characterization of 6-(2,5-Difluorophenyl)pyridin-3-ol's cellular activity. By progressing from a general assessment of cytotoxicity to specific assays for target engagement and downstream pathway modulation, researchers can build a detailed profile of the compound's mechanism of action. The inclusion of detailed, step-by-step protocols and explanations of the underlying scientific principles is intended to empower scientists in their drug discovery and development efforts. The successful application of these assays will provide the critical data necessary to advance promising compounds like 6-(2,5-Difluorophenyl)pyridin-3-ol through the drug development pipeline.

References

  • Vertex AI Search. (n.d.). Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application.
  • Abcam. (n.d.). MTT assay protocol.
  • Promega Corporation. (n.d.). Studying Protein Interactions with BRET and NanoLuc® Luciferase.
  • Tanas, M. R., & Garcia, K. (2022). Luciferase reporter assay. Bio-protocol Preprint.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity.
  • Provost, J. J., & Wallert, M. A. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • The Science Notes. (2020). Luciferase Reporter Assay – Protocol.
  • Promega Corporation. (n.d.). Dual-Luciferase® Reporter Assay System Protocol.
  • Scribd. (n.d.). MTT Assay Protocol for Lab Use.
  • Creative Bioarray. (n.d.). Cell-Based Ion Channel Assays.
  • National Center for Biotechnology Information. (n.d.). Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC.
  • Unidentified. (n.d.). Dual Luciferase Reporter Assay Protocol.
  • PubMed. (n.d.). Use of BRET to Study Protein-Protein Interactions In Vitro and In Vivo.
  • Emory University. (n.d.). Luciferase Assay protocol.
  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Unidentified. (n.d.). Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo.
  • Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
  • Agilent. (n.d.). GPCR Signaling Assays.
  • Reaction Biology. (n.d.). Ion Channel Assays.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • Visikol. (2022). The Importance of IC50 Determination.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • PubMed. (n.d.). Cell-based potassium ion channel screening using the FluxOR assay.
  • Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
  • Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®.
  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide.
  • Revvity. (n.d.). HTRF Principle.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
  • Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit.
  • Charles River Laboratories. (n.d.). Ion Channel Assays.
  • PubMed Central. (n.d.). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications.
  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).
  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Request PDF. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Unidentified. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence.
  • Springer Nature Experiments. (n.d.). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
  • Unidentified. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • BioProcess International. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
  • YouTube. (2013). Development & Validation of Cell-based Assays.
  • Unidentified. (2024). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.
  • BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery.
  • National Institutes of Health. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.

Sources

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 6-(2,5-Difluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to significant pathology when dysregulated.[1] Chronic inflammation is a key driver of numerous debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) is widely recognized as a master regulator of inflammatory responses.[2][3][4] Upon activation by stimuli such as bacterial lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of a vast array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[2][5] Consequently, the NF-κB signaling pathway represents a prime target for the development of novel anti-inflammatory therapeutics.[2]

This document provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of 6-(2,5-Difluorophenyl)pyridin-3-ol , a novel small molecule compound. Given the absence of existing literature on its specific biological activity, this guide outlines a systematic, hypothesis-driven approach to characterize its effects, focusing on the inhibition of the NF-κB pathway in a well-established in vitro macrophage model.

Hypothesized Mechanism of Action

We hypothesize that 6-(2,5-Difluorophenyl)pyridin-3-ol (designated herein as Compound DF-P-3 ) may exert anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Potential mechanisms include the prevention of the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκBα), which would sequester NF-κB in the cytoplasm and prevent the transcription of pro-inflammatory genes.[6][7] The protocols described below are designed to systematically test this hypothesis.

Part 1: In Vitro Characterization Workflow

A stepwise approach is crucial for efficiently evaluating a novel compound. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by primary screening for anti-inflammatory activity, and culminating in mechanistic studies to elucidate the mode of action.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Confirmation & Potency cluster_2 Phase 3: Mechanistic Elucidation A 1. Cytotoxicity Assessment (MTT Assay) B 2. Primary Screening (Nitric Oxide Production Assay) A->B Determine Non-Toxic Concentration Range C 3. Cytokine Profiling (ELISA for TNF-α & IL-6) B->C Confirm Anti-inflammatory Effect & Quantify Potency D 4. Pathway Analysis (Western Blot for p-IκBα, IκBα) C->D Investigate Mechanism of Action

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Part 2: Detailed Experimental Protocols

These protocols are optimized for the murine macrophage cell line RAW 264.7, a standard and robust model for studying inflammation.[8]

Protocol 1: Cytotoxicity Assessment (MTT Assay)

Principle: This assay is a critical first step to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[9] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.[10]

  • Compound Treatment: Prepare a stock solution of Compound DF-P-3 in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the respective compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[11][12] Incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[10][11] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Absorbance_Sample / Absorbance_Vehicle_Control) x 100 Use concentrations that show >90% cell viability for all subsequent anti-inflammatory assays.

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

Principle: During inflammation, iNOS is upregulated in macrophages, leading to a large production of nitric oxide (NO), a key inflammatory mediator. The Griess assay indirectly measures NO by quantifying its stable metabolite, nitrite (NO₂⁻), in the culture supernatant.[8][14] The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically at 540 nm.[15][16]

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well. Allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of Compound DF-P-3 (determined from the MTT assay).

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the negative control.[10]

  • Incubation: Co-incubate the cells with the compound and LPS for 24 hours.

  • Supernatant Collection: Collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[15]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.[15][16]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Principle: To confirm and quantify the anti-inflammatory effect, Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure the secretion of key pro-inflammatory cytokines like TNF-α and IL-6 into the culture medium.[17] These assays use specific antibodies to capture and detect the cytokine of interest, providing high sensitivity and specificity.

Methodology:

  • Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment with Compound DF-P-3, and LPS stimulation as described in the NO production assay (Protocol 2).[12]

  • Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatant and centrifuge at 1,500 rpm for 10 minutes to remove any cellular debris.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a measurable colorimetric signal.

    • Stopping the reaction and reading the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of each cytokine (in pg/mL or ng/mL) in the samples by interpolating from the standard curve.

Protocol 4: Mechanistic Analysis by Western Blot

Principle: To test the hypothesis that Compound DF-P-3 inhibits the NF-κB pathway, Western blotting is used to analyze the protein levels of total IκBα and its phosphorylated form (p-IκBα). In the canonical pathway, LPS stimulation leads to the rapid phosphorylation and subsequent degradation of IκBα.[3][7] An effective inhibitor would prevent this degradation, resulting in lower levels of p-IκBα and higher levels of total IκBα compared to the LPS-only control.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkBa IκBα IKK->IkBa Phosphorylation (p-IκBα) NFkB NF-κB (p65/p50) IkBa_NFkB IκBα NF-κB Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Compound Compound DF-P-3 (Hypothesized Target) Compound->IKK NFkB_n NF-κB IkBa_NFkB->NFkB_n IκBα Degradation & NF-κB Translocation NFkB_n->Genes Binds to κB sites

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway.

Methodology:

  • Cell Lysis: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with Compound DF-P-3 for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes, as IκBα degradation is rapid). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.[18] Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]

    • Incubate the membrane with primary antibodies against p-IκBα and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) must also be used on the same blot.

    • Wash the membrane three times with TBST.[18]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of p-IκBα and IκBα to the loading control. Calculate the ratio of p-IκBα to total IκBα.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables. Results are typically presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.

Table 1: Effect of Compound DF-P-3 on Cell Viability and Inflammatory Markers

Concentration (µM)Cell Viability (%) (Mean ± SD)NO Production (µM) (Mean ± SD)TNF-α Release (pg/mL) (Mean ± SD)IL-6 Release (pg/mL) (Mean ± SD)
Control 100 ± 4.51.2 ± 0.345.8 ± 8.222.5 ± 5.1
LPS (1 µg/mL) 98.7 ± 5.145.6 ± 3.82850.4 ± 150.71543.2 ± 98.6
LPS + DF-P-3 (1) 99.1 ± 4.842.1 ± 4.12675.1 ± 135.21488.9 ± 101.3
LPS + DF-P-3 (5) 97.5 ± 5.331.5 ± 2.91899.3 ± 110.81025.6 ± 85.4*
LPS + DF-P-3 (10) 96.8 ± 4.918.2 ± 1.9 950.6 ± 75.4560.1 ± 62.7**
LPS + DF-P-3 (25) 94.3 ± 6.08.9 ± 1.1 312.7 ± 40.1189.4 ± 33.8***

*Statistical significance relative to LPS control group (p<0.05, *p<0.01, **p<0.001).

Interpretation: The data should demonstrate that Compound DF-P-3 inhibits the production of NO, TNF-α, and IL-6 in a dose-dependent manner at concentrations that are non-toxic to the cells. This provides strong evidence of its anti-inflammatory activity. From this data, an IC₅₀ value (the concentration at which 50% inhibition is achieved) can be calculated for each marker to quantify the compound's potency.

Part 4: Advanced Protocol - In Vivo Validation

Following successful in vitro characterization, the next logical step is to validate the anti-inflammatory activity in a living organism. The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation.[19][20]

Protocol 5: Carrageenan-Induced Paw Edema in Mice

Principle: Subplantar injection of carrageenan into the paw of a mouse or rat induces a robust, biphasic inflammatory response characterized by edema (swelling), increased vascular permeability, and neutrophil infiltration.[20][21] The reduction in paw volume is a direct measure of the anti-inflammatory effect of a test compound.[19]

Methodology:

  • Animal Acclimatization: Use male Swiss albino mice (25-30g).[22] Acclimatize the animals for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline with 0.5% Tween 80, p.o.)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o. + Carrageenan)

    • Group 4-6: Test Groups (Compound DF-P-3 at various doses, e.g., 10, 25, 50 mg/kg, p.o. + Carrageenan)

  • Compound Administration: Administer the vehicle, positive control, or Compound DF-P-3 orally (p.o.) 60 minutes before the carrageenan injection.[22]

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the subplantar region of the left hind paw of each mouse (except the vehicle control group).[22]

  • Measurement of Paw Volume: Measure the paw volume of each mouse using a digital plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.[22]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).

    • Calculate the percentage inhibition of edema for each treated group relative to the carrageenan control group: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100

Expected Outcome: A successful anti-inflammatory compound will significantly reduce the carrageenan-induced increase in paw volume compared to the control group, demonstrating in vivo efficacy.

Conclusion

This application note provides a structured and comprehensive framework for the initial investigation of 6-(2,5-Difluorophenyl)pyridin-3-ol as a potential anti-inflammatory agent. By following these protocols, researchers can effectively assess the compound's cytotoxicity, screen for and quantify its anti-inflammatory activity, elucidate its mechanism of action on the critical NF-κB pathway, and validate its efficacy in a preclinical model of acute inflammation. The successful execution of these experiments will provide the foundational data necessary for further drug development efforts.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • D'Ignazio, L., et al. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 7, 516. [Link]

  • Sun, S.-C. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Neuroscience, 11, 505. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]

  • CUSABIO. (n.d.). NF-κB Signaling Pathway: The Master Switch of Inflammation to Fibrosis. CUSABIO. [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(7), e1083. [Link]

  • MDPI. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]

  • ResearchGate. (2013). Nitric Oxide Assay?. ResearchGate. [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Dobrovolskaia, M. A., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCI RAS Initiative. [Link]

  • Gomes, A. R., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(11), 3986. [Link]

  • ResearchGate. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. ResearchGate. [Link]

  • Cuzzocrea, S., et al. (2001). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 134(1), 173-179. [Link]

  • Kumar, V., et al. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 4(1), 41-43. [Link]

  • ResearchGate. (2001). LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and IL-6 (C) by primary human alveolar macrophages and ATII cells. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in kidney. ResearchGate. [Link]

  • ResearchGate. (2018). Evaluate NF-KB activation by studying IKB-a expression?. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, focusing on the identification and mitigation of byproducts frequently encountered during the synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. Our goal is to provide not just solutions, but also the underlying mechanistic rationale to empower your experimental design.

Introduction: The Synthetic Challenge

The synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction typically involves coupling a 6-halopyridin-3-ol (e.g., 6-chloro- or 6-bromopyridin-3-ol) with (2,5-Difluorophenyl)boronic acid or a corresponding boronic ester.[1] While powerful, this transformation is susceptible to several competing side reactions that can complicate purification and significantly reduce the yield of the desired product. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues.

Core Reaction Scheme

The primary synthetic route is the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[2] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) oa_complex->transmetalation_complex Transmetalation product Ar¹-Ar² (Desired Product) transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration sub_halide Ar¹-X (e.g., 6-Chloropyridin-3-ol) sub_halide->oa_complex sub_boronic Ar²-B(OH)₂ (2,5-Difluorophenylboronic Acid) sub_boronic->oa_complex base Base (e.g., K₂CO₃) base->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question is followed by a root cause analysis and a detailed troubleshooting protocol.

Question 1: My reaction generates a significant amount of a symmetrical biphenyl impurity, 2,2',5,5'-tetrafluorobiphenyl. What is it and how can I prevent it?

Answer: You are observing the homocoupling of the (2,5-Difluorophenyl)boronic acid. This is one of the most prevalent side reactions in Suzuki-Miyaura couplings.[4][5]

Root Cause Analysis: Boronic acid homocoupling is primarily an oxidative process, often promoted by the presence of molecular oxygen (O₂).[4][6] Oxygen can interact with the Pd(0) catalyst, leading to a palladium-peroxo species which then facilitates the coupling of two boronic acid molecules instead of the desired cross-coupling.[6] In some cases, homocoupling can also occur through other pathways, especially with electron-deficient boronic acids.[5]

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.

    • Procedure: Before adding the palladium catalyst, thoroughly degas your solvent and the reaction mixture. The most effective method is to subject the sealed reaction vessel to three to five cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen). Sparging the solvent with an inert gas for 15-30 minutes prior to use is also highly recommended.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Catalyst and Ligand Choice: While degassing is paramount, some ligand systems are more prone to side reactions. If the problem persists, consider screening ligands. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway.[7]

  • Reaction Temperature: Avoid excessively high temperatures, which can accelerate catalyst decomposition and potentially favor side reactions. Start with the lowest temperature reported for similar couplings and optimize from there.

Question 2: I'm observing the formation of pyridin-3-ol in my reaction mixture. What causes this?

Answer: This byproduct is the result of dehalogenation of your starting material, 6-chloropyridin-3-ol.

Root Cause Analysis: Dehalogenation occurs when the aryl halide is reduced, replacing the halogen atom with a hydrogen atom.[8] After the initial oxidative addition step, the resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture. This is followed by reductive elimination of Ar-H, regenerating the Pd(0) catalyst.[9] Common hydride sources can include solvents (like alcohols), bases (especially those with available protons), or impurities.

Troubleshooting Protocol:

  • Choice of Solvent and Base:

    • Use anhydrous, high-purity solvents. Avoid alcoholic solvents if dehalogenation is a persistent issue. Aprotic solvents like dioxane, toluene, or DMF are generally preferred.[1]

    • Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous. Some bases, like sodium hydroxide or ethoxide, can be more problematic.

  • Purity of Starting Materials: Ensure your starting 6-chloropyridin-3-ol is free of impurities that could act as hydride donors.

  • Reaction Conditions: Running the reaction at the lowest effective temperature can help minimize this side reaction.

Question 3: My yield is low and I detect 1,4-difluorobenzene by GC-MS. What is happening?

Answer: The detection of 1,4-difluorobenzene points to the protodeborylation of your (2,5-Difluorophenyl)boronic acid.

Root Cause Analysis: Protodeborylation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom.[2] This is an unproductive pathway that consumes your boronic acid, leading to lower yields. The presence of water, acidic impurities, or extended reaction times at high temperatures can promote this side reaction.[9]

Troubleshooting Protocol:

  • Control Water Content: While Suzuki reactions often tolerate some water, excessive amounts can be detrimental. Use anhydrous solvents and ensure your base is dry. If using a mixed solvent system (e.g., dioxane/water), carefully control the ratio.

  • Base Stoichiometry: Use a sufficient amount of base (typically 2-3 equivalents). The base is crucial for activating the boronic acid to form the boronate species, which is more reactive in the transmetalation step and less susceptible to protodeborylation.[10][11]

  • Use Boronic Esters: Pinacol boronic esters (Bpin) are often more stable and less prone to protodeborylation than the corresponding boronic acids.[12] Consider using (2,5-Difluorophenyl)boronic acid pinacol ester as an alternative coupling partner.

  • Minimize Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor protodeborylation.

Visualization of Major Side Reactions

Side_Reactions cluster_main Desired Pathway: Suzuki Coupling cluster_side Competing Side Reactions Ar¹-X 6-Chloropyridin-3-ol Ar¹-Ar² Target Product Ar¹-X->Ar¹-Ar² Pd(0), Base Dehalogenation Dehalogenation (Pyridin-3-ol) Ar¹-X->Dehalogenation [H⁻] Ar²-B(OH)₂ 2,5-Difluorophenyl- boronic Acid Ar²-B(OH)₂->Ar¹-Ar² Protodeborylation Protodeborylation (1,4-Difluorobenzene) Ar²-B(OH)₂->Protodeborylation [H⁺] Homocoupling Homocoupling (2,2',5,5'-Tetrafluorobiphenyl)

Caption: Competing reaction pathways in the synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Summary of Common Byproducts
Byproduct NameChemical StructureLikely CauseKey Diagnostic Feature (MS)
Homocoupling Product 2,2',5,5'-TetrafluorobiphenylOxidative homocoupling of boronic acid[M+H]⁺ ≈ 231.05
Dehalogenation Product Pyridin-3-olReduction of 6-chloropyridin-3-ol[M+H]⁺ ≈ 96.04
Protodeborylation Product 1,4-DifluorobenzeneProtonolysis of boronic acid[M+H]⁺ ≈ 115.03
Question 4: What are the best practices for purifying the final product and removing these byproducts?

Answer: The polarity of the desired product (due to the phenol group) and the byproducts can be quite similar, making purification challenging. A multi-step approach is often necessary.

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup. An acidic wash (e.g., with dilute HCl) can help remove basic impurities and excess phosphine ligands. A basic wash (e.g., with saturated NaHCO₃) can help remove unreacted boronic acid (as the water-soluble boronate salt).

  • Silica Gel Chromatography: This is the most common method.

    • Solvent System: A gradient elution using a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane/methanol) is typically effective.

    • Elution Order: The non-polar byproducts (1,4-difluorobenzene and the homocoupled biphenyl) will typically elute first, followed by the desired product. The more polar pyridin-3-ol will elute later.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can significantly improve purity.

  • Reverse-Phase Chromatography: For very difficult separations, reverse-phase HPLC can be an excellent, albeit less scalable, option.

References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Cioffi, C. L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. Retrieved from [Link]

  • Lazzaro, F., et al. (2010). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Gildner, P. G., et al. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Retrieved from [Link]

  • Arsenault, M. E., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Retrieved from [Link]

  • MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 6-CHLOROPYRIDIN-3-OL. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of organic chemistry and extensive field experience. Our goal is to help you navigate the common challenges associated with this synthesis, which typically proceeds via a Suzuki-Miyaura cross-coupling reaction, and achieve optimal yields.

Troubleshooting Guide: Low Yield and Side Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, but its success with heteroaromatic substrates like pyridinols can be sensitive to a variety of factors.[1][2] Below are common issues encountered during the synthesis of 6-(2,5-Difluorophenyl)pyridin-3-ol and actionable solutions.

Question 1: My reaction shows very low conversion of the 6-halopyridin-3-ol starting material. What are the likely causes and how can I fix it?

Answer:

Low conversion is often traced back to issues with the catalytic cycle, specifically the initial oxidative addition step which is often rate-limiting, especially with less reactive aryl chlorides.[2][3] Let's break down the potential culprits:

  • Inactive Catalyst or Inappropriate Ligand Choice: The active Pd(0) species is crucial for the reaction to begin.[4] If your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) fails to be reduced to Pd(0) or if the chosen ligand is not suitable, the reaction will stall. For coupling with electron-rich pyridinols and electron-deficient difluorophenyl boronic acids, a sufficiently electron-rich and bulky phosphine ligand is often necessary to promote the oxidative addition and subsequent steps.[5][6][7]

    • Solution:

      • Switch to a Pre-catalyst: Consider using a modern palladium pre-catalyst, such as those developed by Buchwald, which form the active Pd(0) species more readily and reliably.[6]

      • Ligand Screening: If using a traditional palladium source, screen a panel of ligands. While PPh₃ is a common choice, it may be ineffective here.[3] Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior for challenging couplings.[3][5]

      • Check Catalyst Quality: Ensure your palladium source and ligands have not degraded. Palladium catalysts, especially in their Pd(0) form, can be sensitive to air and moisture.[4]

  • Oxygen Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen, effectively killing the catalytic cycle before it begins.[3][4]

    • Solution: Employ rigorous inert atmosphere techniques.

      • Degas Solvents: Thoroughly degas your reaction solvents by sparging with argon or nitrogen for at least 30 minutes or by using several freeze-pump-thaw cycles.[3]

      • Maintain Positive Pressure: Ensure the reaction is kept under a positive pressure of an inert gas (argon or nitrogen) throughout the setup and reaction time.

  • Low Reaction Temperature: The oxidative addition of the C-X bond (where X is Br or Cl) to the palladium center has a significant activation energy.

    • Solution: If using 6-chloropyridin-3-ol, higher temperatures (e.g., 90-110 °C) are typically required compared to the more reactive 6-bromopyridin-3-ol.[3] Consider a higher boiling point solvent like dioxane or toluene to safely reach these temperatures.

Question 2: My reaction is consuming the starting material, but the yield of the desired product is low. I'm observing significant amounts of dehalogenated starting material (pyridin-3-ol) and homocoupled 2,2',5,5'-tetrafluorobiphenyl.

Answer:

The appearance of these side products points to specific, competing reaction pathways that are outcompeting your desired cross-coupling.

  • Dehalogenation of 6-halopyridin-3-ol: This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the boronic acid.[1]

    • Potential Causes & Solutions:

      • Solvent as Hydride Source: Solvents like alcohols can sometimes act as hydride donors. If using a solvent mixture (e.g., toluene/ethanol), consider reducing the amount of the alcohol or switching to a different solvent system like dioxane/water.

      • Base-Mediated Decomposition: Certain bases or impurities in the base can generate hydride species. Ensure you are using a high-purity base.

  • Homocoupling of (2,5-Difluorophenyl)boronic acid: This side reaction forms a biaryl from two boronic acid molecules. It is often promoted by the presence of oxygen or if the transmetalation step is slow.

    • Potential Causes & Solutions:

      • Oxygen: As mentioned before, rigorous degassing is critical. Oxygen can facilitate the homocoupling pathway.

      • Slow Transmetalation: If the transfer of the difluorophenyl group from boron to palladium is slow, the boronic acid has more time to undergo homocoupling. The choice of base is critical here. The base activates the boronic acid, making it more nucleophilic for transmetalation.[8] Switching to a stronger or more soluble base (e.g., from Na₂CO₃ to K₂CO₃ or Cs₂CO₃) can accelerate this step and minimize homocoupling.[9][10]

  • Protodeboronation of (2,5-Difluorophenyl)boronic acid: This is a very common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water), yielding 1,4-difluorobenzene.[4] Electron-deficient arylboronic acids, like the one used here, can be particularly susceptible to this process.[6][11]

    • Potential Causes & Solutions:

      • Excess Water or Protic Solvents: While some water is often necessary, especially when using inorganic bases like K₂CO₃, too much can accelerate protodeboronation. Optimize the solvent ratio (e.g., dioxane:water 4:1).

      • Prolonged Reaction Time at High Temperature: This combination can exacerbate the decomposition of the boronic acid.[12] Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

      • Use a Boronic Ester: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than their corresponding boronic acids.[4] Consider synthesizing or purchasing the (2,5-Difluorophenyl)boronic acid pinacol ester.

Visual Troubleshooting Workflow

Here is a logical workflow to diagnose and solve low-yield issues in your synthesis.

TroubleshootingWorkflow start Low Yield of 6-(2,5-Difluorophenyl)pyridin-3-ol check_conversion Check Conversion of 6-halopyridin-3-ol start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion (Low Isolated Yield) check_conversion->high_conversion No catalyst_issue Catalyst/Ligand Inactive? O2 Contamination? Temp Too Low? low_conversion->catalyst_issue side_products Analyze Side Products: Dehalogenation? Homocoupling? Protodeboronation? high_conversion->side_products optimize_catalyst Optimize Catalyst, Ligand, Degas Rigorously, Increase Temperature catalyst_issue->optimize_catalyst optimize_conditions Optimize Base & Solvent Use Boronic Ester Monitor Reaction Time side_products->optimize_conditions

Caption: A workflow for troubleshooting low yields in the Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: The hydroxyl group on my pyridinol seems to be causing issues. Should I protect it?

A: While functional groups with acidic protons like alcohols can sometimes interfere in Suzuki couplings, many modern catalyst systems show high tolerance.[13] For 3-hydroxypyridine, the pKa of the hydroxyl group is around 8.7, while the pyridinium nitrogen is around 4.8. Under basic reaction conditions, the hydroxyl group will be deprotonated to a phenoxide. This can actually be beneficial, as the electron-donating phenoxide can increase the electron density of the pyridine ring, potentially facilitating the oxidative addition step.

However, if you suspect coordination of the hydroxyl group to the palladium center is inhibiting the catalysis, a protection strategy could be employed. A simple and robust protecting group would be a methyl ether (forming 6-bromo-3-methoxypyridine), which can be cleaved post-coupling with BBr₃. Generally, it is advisable to first optimize the coupling conditions without protection, as it adds extra steps to the synthesis.[13]

Q2: Which halogen should I use on the pyridin-3-ol: chlorine or bromine?

A: The choice of halogen affects the reactivity in the rate-determining oxidative addition step. The general reactivity trend is I > Br > Cl.[2]

  • 6-Bromopyridin-3-ol: This is generally more reactive and will likely require milder conditions (lower temperature, less active catalyst) to achieve good conversion. It is often the preferred starting point for developing a new reaction.

  • 6-Chloropyridin-3-ol: This is less expensive but significantly less reactive.[2] Couplings with aryl chlorides often require more specialized, highly active catalyst systems (e.g., those using Buchwald ligands or NHCs), stronger bases, and higher reaction temperatures.[3]

If you are struggling with the chloro- derivative, switching to the bromo- analog is a reliable troubleshooting step.

Q3: How critical is the quality of my (2,5-Difluorophenyl)boronic acid?

A: Extremely critical. Boronic acids can dehydrate to form boroxines (cyclic trimers), which are often less reactive. They can also degrade via protodeboronation upon prolonged storage, especially if exposed to moisture.[4]

  • Recommendation: Use freshly purchased boronic acid from a reputable supplier. If you suspect the quality of your reagent, you can try one of the following:

    • Recrystallize: Recrystallize the boronic acid before use.

    • Convert to Pinacol Ester: As mentioned earlier, converting it to the more stable pinacol ester can be a very effective strategy.[4]

Q4: Can I use microwave irradiation to improve my reaction?

A: Yes, microwave-assisted synthesis can be highly effective for Suzuki couplings, often leading to dramatically reduced reaction times and improved yields.[12] The rapid heating can help overcome activation barriers and may minimize the formation of side products that result from prolonged heating, such as protodeboronation.[12] If you have access to a microwave reactor, it is an excellent parameter to screen during optimization.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Optimization
ParameterCondition A (for 6-Bromopyridin-3-ol)Condition B (for 6-Chloropyridin-3-ol)Rationale
Aryl Halide 6-Bromopyridin-3-ol (1.0 eq)6-Chloropyridin-3-ol (1.0 eq)Bromo- is more reactive, Chloro- requires more forcing conditions.
Boronic Acid (2,5-Difluorophenyl)boronic acid (1.2-1.5 eq)(2,5-Difluorophenyl)boronic acid (1.5 eq)A slight excess is used to drive the reaction and compensate for potential decomposition.
Pd Catalyst Pd(PPh₃)₄ (3-5 mol%)XPhos Pd G3 (1-2 mol%)PPh₃-based catalysts can work for bromides. Chlorides require a more active Buchwald pre-catalyst.[3][5]
Base K₂CO₃ (2.0-3.0 eq)K₃PO₄ (2.0-3.0 eq)K₂CO₃ is a standard base. K₃PO₄ is stronger and often better for less reactive chlorides.[3]
Solvent Dioxane / H₂O (4:1)Dioxane / H₂O (10:1)Aqueous base is necessary for transmetalation. Less water may be needed with K₃PO₄.
Temperature 90 °C110 °CHigher temperature needed to activate the C-Cl bond.[3]
Time 4-12 h12-24 hMonitor by TLC/LC-MS.
Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 6-halopyridin-3-ol (1.0 eq), (2,5-Difluorophenyl)boronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the specified time.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl halide is consumed.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-(2,5-Difluorophenyl)pyridin-3-ol.

Visualizing the Suzuki-Miyaura Catalytic Cycle

SuzukiCycle cluster_0 pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X L₂ pd0->pd_complex1 Oxidative Addition ArX Ar-X (6-halopyridin-3-ol) ArX->pd_complex1 ArBX2 Ar'-B(OH)₂ ((2,5-Difluorophenyl)boronic acid) ArBX2->pd_complex1 ArAr Ar-Ar' (Product) Base Base (e.g., K₂CO₃) Base->pd_complex1 pd_complex2 Ar-Pd(II)-Ar' L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination pd_complex2->ArAr

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • Fisher Scientific. (2023). Safety Data Sheet: 2,5-Difluorophenylboronic acid.
  • BenchChem. (2025). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Steel, P. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective.
  • Li, W., et al. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ResearchGate. (2025). Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
  • Thermo Fisher Scientific. (2007). Safety Data Sheet: 2,4-Difluorophenylboronic acid.
  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • TargetMol. (2026). Safety Data Sheet: 2,6-Difluorophenylboronic acid.
  • Sigma-Aldrich. (n.d.). 2,5-Difluorophenylboronic acid.
  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling with 6-Chloropyridin-3-amine.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
  • National Institutes of Health. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®.
  • ResearchGate. (2025). Practical Syntheses of [2,2′-Bipyridine]bis[3,5-Difluoro-2-[5-(Trifluoromethyl)-2-Pyridinyl]phenyl]iridium(III) Hexafluorophosphate....
  • National Institutes of Health. (2021). Synthesis, crystal structure and photophysical properties of bissilver(I). Available at:

Sources

Technical Support Center: Purification of Polar Pyridin-3-ol Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar pyridin-3-ol compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these valuable heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your purification success.

Introduction: The Challenge of Polar Pyridin-3-ols

Pyridin-3-ol and its derivatives are important scaffolds in medicinal chemistry and materials science.[1] However, their inherent polarity, hydrogen bonding capabilities, and potential for tautomerism present significant purification challenges. Standard purification techniques often fall short, leading to issues like poor recovery, peak tailing in chromatography, and difficulty with crystallization. This guide will equip you with the knowledge and techniques to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are polar pyridin-3-ol compounds so difficult to purify using standard silica gel chromatography?

A1: The difficulty arises from a combination of factors:

  • High Polarity: The hydroxyl group and the nitrogen atom in the pyridine ring make these compounds highly polar. This leads to very strong interactions with the polar silica gel stationary phase, often resulting in poor elution even with highly polar mobile phases.[2]

  • Peak Tailing: The basic nature of the pyridine nitrogen can cause strong interactions with acidic silanol groups on the surface of silica gel.[3] This leads to a secondary retention mechanism, resulting in broad, tailing peaks and poor resolution.[3]

  • Irreversible Adsorption: In some cases, the interaction with silica gel can be so strong that the compound does not elute at all, leading to low recovery.[4][5]

  • Degradation: The acidic nature of silica gel can sometimes cause degradation of sensitive pyridin-3-ol derivatives.[5]

Q2: My pyridin-3-ol derivative is showing two sets of peaks in the NMR even after purification. Is it still impure?

A2: Not necessarily. This is a common observation for pyridinols and is often due to keto-enol tautomerism.[6] The pyridin-3-ol (enol form) can exist in equilibrium with its corresponding pyridin-3(2H)-one or pyridin-3(4H)-one (keto forms). The position of this equilibrium is influenced by the solvent, concentration, and temperature, which can result in the appearance of two distinct species in your NMR spectrum.[6] To confirm purity, consider using HPLC or LC-MS, which may show a single peak if the tautomers interconvert rapidly on the chromatographic timescale.

Q3: What is the best initial approach for purifying a novel polar pyridin-3-ol derivative?

A3: A multi-faceted approach is recommended. Start with a thorough analysis of your crude material using techniques like TLC, HPLC, and LC-MS to understand the impurity profile. For the initial purification, reversed-phase chromatography is often a good starting point for highly polar compounds.[4] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for compounds that are too polar for reversed-phase.[4][7] If the compound is a solid, recrystallization should also be explored as a potentially simple and scalable purification method.[2]

Q4: When should I consider using Supercritical Fluid Chromatography (SFC) for my polar pyridin-3-ol compound?

A4: SFC is a powerful "green" chromatography technique that uses supercritical CO2 as the primary mobile phase. It is particularly advantageous for:

  • Thermally labile molecules: SFC operates at lower temperatures than GC, making it suitable for compounds that might decompose at high temperatures.[8]

  • Complex mixtures requiring high resolution: SFC can provide highly efficient and fast separations.[9]

  • "Greener" purification: The use of CO2 significantly reduces the consumption of organic solvents.[9] While traditionally used for non-polar compounds, modern SFC with polar co-solvents and specialized stationary phases is increasingly being used for the purification of polar molecules.[9][10][11] Any compound soluble in methanol is generally considered a good candidate for SFC.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar pyridin-3-ol compounds.

Issue 1: Poor Peak Shape (Tailing) in Chromatography

Symptom: Chromatographic peaks are asymmetrical with a pronounced "tail."

Possible Causes & Solutions:

Possible Cause Solution
Interaction with Acidic Silanols (Normal Phase) Add a basic modifier: Incorporate a small amount of a base like triethylamine (0.1-1%) or ammonia in methanol into your mobile phase to neutralize the acidic sites on the silica gel.[4]
Use an alternative stationary phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for highly polar or basic compounds.[4]
Secondary Interactions (Reversed Phase) Adjust mobile phase pH: For basic compounds like pyridinols, using a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can protonate the analyte and improve peak shape. Conversely, a high pH mobile phase can deprotonate residual silanols, but requires a pH-stable column.[3][12]
Column Overloading Reduce sample load: The amount of crude material should typically be 1-5% of the mass of the stationary phase.[4]
Use a larger column: If a larger sample quantity needs to be purified, use a column with a larger diameter.[4]
Logical Workflow for Troubleshooting Peak Tailing

Caption: A workflow for troubleshooting peak tailing.

Issue 2: Compound Does Not Elute or Has Very Low Recovery

Symptom: The target compound is not recovered from the column or the yield is significantly lower than expected.

Possible Causes & Solutions:

Possible Cause Solution
Compound is too Polar for the Solvent System (Normal Phase) Drastically increase mobile phase polarity: A gradient elution from a non-polar to a highly polar solvent system can be effective. Consider adding methanol or even small amounts of water to your mobile phase.[4]
Irreversible Adsorption or Decomposition on Silica Gel Test stability: Before running a column, spot the compound on a TLC plate, let it sit for an hour, and then elute to see if any degradation occurs.[4]
Switch stationary phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[4]
Poor Solubility in Mobile Phase (Reversed Phase) Increase aqueous content: For very polar compounds, you may need to start with a highly aqueous mobile phase.[13]
Consider HILIC: If retention is still poor, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[14][15]
Issue 3: Difficulty in Crystallization

Symptom: The purified compound is an oil and fails to solidify.

Possible Causes & Solutions:

Possible Cause Solution
Presence of Impurities Ensure high purity: Even small amounts of impurities can inhibit crystallization. Re-purify a small sample to the highest possible purity before attempting crystallization again.[6]
Solution is Supersaturated or Cooled too Quickly Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool very slowly.[4]
Scratch the glass: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites.[4][16]
Seed crystals: Add a tiny crystal of the pure compound to induce crystallization.[4][16]
Incorrect Solvent Choice Systematic solvent screening: Test the solubility of your compound in a range of solvents with varying polarities to find a suitable recrystallization solvent or solvent system (a "good" solvent and a "poor" solvent).[16][17][18]

Detailed Experimental Protocols

Protocol 1: Reversed-Phase Flash Chromatography of a Polar Pyridin-3-ol

This protocol is a starting point for the purification of highly polar pyridin-3-ol derivatives that are poorly retained on normal phase silica.

Materials:

  • C18 reversed-phase flash column

  • Crude pyridin-3-ol sample

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • 0.1% Formic acid or trifluoroacetic acid (optional, for pH adjustment)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the crude sample in a minimum amount of a strong solvent like methanol or DMSO. If possible, dilute with water to match the initial mobile phase conditions.

  • Column Equilibration: Equilibrate the C18 column with at least 5 column volumes of the initial mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% formic acid).

  • Sample Loading: Load the prepared sample onto the column.

  • Gradient Elution: Begin the elution with a highly aqueous mobile phase and gradually increase the percentage of the organic solvent. A typical gradient might be:

    • 5% to 50% acetonitrile in water (with 0.1% formic acid) over 20-30 column volumes.

  • Fraction Collection: Collect fractions based on the UV absorbance profile.

  • Analysis: Analyze the collected fractions by TLC or LC-MS to identify the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Note that removing water can be time-consuming.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent technique for compounds that are too polar for reversed-phase chromatography.[14][15][19]

Materials:

  • HILIC flash column (e.g., silica, diol, or amine-functionalized)

  • Crude pyridin-3-ol sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Ammonium formate or ammonium acetate (for buffer preparation)

Procedure:

  • Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition (high organic content).[7] If solubility is an issue, dissolve in a minimal amount of water or DMSO and then dilute with acetonitrile.[7]

  • Column Equilibration: Equilibrate the HILIC column with the initial mobile phase (e.g., 95% acetonitrile / 5% water with 10 mM ammonium formate) for at least 10 column volumes.

  • Sample Loading: Load the prepared sample onto the column.

  • Gradient Elution: Start with a high percentage of organic solvent and run a linear gradient to increase the aqueous content.[7] A typical gradient might be:

    • 5% to 40% aqueous buffer in acetonitrile over 20-30 column volumes.[7]

  • Fraction Collection and Analysis: Collect and analyze fractions as described in the reversed-phase protocol.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The high organic content of the mobile phase makes solvent removal faster than in reversed-phase.[15]

Workflow for Choosing a Chromatographic Method

Caption: A decision tree for selecting a purification method.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. (URL: [Link])

  • Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. (URL: [Link])

  • Supercritical fluid chromatography - Wikipedia. (URL: [Link])

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (URL: [Link])

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). (URL: [Link])

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. (URL: [Link])

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. (URL: [Link])

  • Reversed-phase chromatography - Wikipedia. (URL: [Link])

  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography | Request PDF - ResearchGate. (URL: [Link])

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (URL: [Link])

  • Recrystallization. (URL: [Link])

  • Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed. (URL: [Link])

  • Recrystallization1. (URL: [Link])

  • Isolation and analysis of pyridine nucleotides and related compounds by liquid chromatography - PubMed. (URL: [Link])

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (URL: [Link])

  • recrystallization, filtration and melting point. (URL: [Link])

  • Recrystallization-1.pdf. (URL: [Link])

  • Introduction to Ion Exchange Chromatography - Bio-Rad. (URL: [Link])

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. (URL: [Link])

  • Simultaneous ion-exclusion chromatography and cation-exchange chromatography of anions and cations in environmental water samples on a weakly acidic cation-exchange resin by elution with pyridine-2,6-dicarboxylic acid - Analyst (RSC Publishing). (URL: [Link])

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • Ion exchange chromatography - YouTube. (URL: [Link])

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. (URL: [Link])

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (URL: [Link])

  • Pyridine HILIC Columns - Chromatography – Creative BioMart. (URL: [Link])

  • US2708653A - Purification of pyridine bases by distillation - Google P
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL: [Link])

  • US4323431A - Purification of compounds having high melting point - Google P
  • Purine and Related Compound Purification Strategies - Teledyne Labs. (URL: [Link])

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P

Sources

Overcoming Solubility Challenges with 6-(2,5-Difluorophenyl)pyridin-3-ol in Experimental Assays

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Welcome to the technical support guide for 6-(2,5-Difluorophenyl)pyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues that may arise during in vitro and in vivo experimentation. By understanding the physicochemical properties of this compound and employing strategic formulation approaches, you can ensure the accuracy and reproducibility of your assay results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 6-(2,5-Difluorophenyl)pyridin-3-ol in my aqueous assay buffer after diluting my DMSO stock. What is the primary cause of this?

This is a common challenge encountered with hydrophobic compounds. While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic molecules, its miscibility with water can lead to a phenomenon known as "antisolvent precipitation".[1][2] When a concentrated DMSO stock of a poorly soluble compound like 6-(2,5-Difluorophenyl)pyridin-3-ol is introduced into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, causing it to precipitate out of solution.[1] The pyridin-3-ol moiety suggests the compound is weakly acidic, and its solubility will be pH-dependent.[3] The difluorophenyl group contributes to its hydrophobicity.

Q2: What is the first and most straightforward troubleshooting step I should take to address this precipitation?

The initial and often simplest approach is to adjust the pH of your aqueous assay buffer.[4][5] The solubility of ionizable compounds is significantly influenced by pH.[3][6][7] For a compound with a pyridin-3-ol group, which is weakly acidic, increasing the pH of the buffer will lead to deprotonation, forming a more soluble phenolate salt. Conversely, in acidic conditions, the compound will be in its neutral, less soluble form.

Troubleshooting Protocol: pH Adjustment

  • Determine the pKa of 6-(2,5-Difluorophenyl)pyridin-3-ol if possible (experimental or predicted). This will guide your pH adjustments.

  • Prepare a series of assay buffers with incremental pH increases (e.g., pH 7.4, 7.8, 8.2, 8.6).

  • Perform a small-scale solubility test:

    • Add your DMSO stock of the compound to each buffer to the final desired concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes, 1 hour) at the assay temperature.

    • For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Select the lowest pH that maintains the compound's solubility throughout the experiment, as significant deviations from physiological pH can impact biological assays.

Q3: If pH adjustment isn't sufficient or is incompatible with my assay, what other strategies can I employ?

If altering the pH is not a viable option, several other formulation strategies can be explored to enhance the solubility of 6-(2,5-Difluorophenyl)pyridin-3-ol.[8][9][10] These include the use of co-solvents and cyclodextrins.

Troubleshooting Guides

Guide 1: Utilizing Co-solvents to Enhance Solubility

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[11][12][13]

Step-by-Step Protocol for Co-solvent Use:

  • Select a biocompatible co-solvent. Common choices include:

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol 400 (PEG 400)[]

  • Determine the tolerance of your assay for the chosen co-solvent. Run a control experiment with varying concentrations of the co-solvent (e.g., 1%, 2%, 5% v/v) to ensure it does not interfere with your assay's performance (e.g., enzyme activity, cell viability).

  • Prepare your compound in a co-solvent/DMSO mixture. For instance, you could prepare a 10 mM stock in 50:50 DMSO:PEG 400.

  • Test the solubility of this new stock solution in your aqueous buffer as described in the pH adjustment protocol.

Data Summary: Common Co-solvents

Co-solventTypical Concentration Range in AssaysKey Considerations
Ethanol1-5%Can affect enzyme kinetics and cell membranes at higher concentrations.
Propylene Glycol1-10%Generally well-tolerated in many biological systems.
PEG 4001-10%Can be a good option for in vivo studies due to its low toxicity.

Workflow for Co-Solvent Selection

cyclodextrin_encapsulation cluster_before Before Encapsulation cluster_after After Encapsulation compound 6-(2,5-Difluorophenyl)pyridin-3-ol (Hydrophobic) water Aqueous Buffer arrow + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow2 -> complex Soluble Inclusion Complex water2 Aqueous Buffer inner_compound Compound

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin to form a soluble complex.

References

  • Popielec, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
  • Gould, S., & Scott, K. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Popielec, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • AAT Bioquest. (2023). Does pH affect solubility?.
  • MDPI. (n.d.).
  • Date, A. A., et al. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Khan Academy. (n.d.). pH and solubility. Khan Academy.
  • askIITians. (2025). How does pH affect solubility?. askIITians.
  • Shah, S., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
  • ACS Omega. (2023).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
  • BOC Sciences. (n.d.).
  • Sigma-Aldrich. (2013).
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.

Sources

Technical Support Center: Stability of 6-(2,5-Difluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot stability issues related to 6-(2,5-Difluorophenyl)pyridin-3-ol. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 6-(2,5-Difluorophenyl)pyridin-3-ol that influence its stability?

Answer: The stability of 6-(2,5-Difluorophenyl)pyridin-3-ol is primarily influenced by two key structural motifs: the pyridin-3-ol group and the 2,5-difluorophenyl ring.

  • Pyridin-3-ol Moiety: This feature is chemically analogous to a phenol. Phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of colored quinone-like structures. This process can be accelerated by factors such as elevated pH, the presence of dissolved oxygen, and exposure to trace metal ions. The pyridine ring itself is generally stable but can undergo degradation through complex pathways, including hydroxylation and eventual ring cleavage under harsh conditions.[1][2][3][4]

  • 2,5-Difluorophenyl Ring: The fluorine substituents on the phenyl ring generally increase the molecule's oxidative and thermal stability. However, fluorinated aromatic compounds can be susceptible to photolytic degradation.[5][6] High-energy light (especially UV) can induce C-F bond cleavage or other photochemical reactions, leading to the formation of fluorinated breakdown products.[7]

Understanding the interplay between these two features is critical for predicting and mitigating instability.

Q2: I'm observing a color change (e.g., turning yellow or brown) in my stock solution, particularly in solvents like methanol or DMSO. What is the likely cause?

Answer: A gradual color change is a classic indicator of oxidative degradation of the pyridin-3-ol moiety.

Causality: The phenolic hydroxyl group is easily oxidized to form highly conjugated, colored species. This is a common degradation pathway for many phenolic compounds.[8][9] The reaction is often initiated by atmospheric oxygen dissolved in the solvent and can be catalyzed by light or trace metal impurities. Polar protic solvents, like methanol, can sometimes facilitate these reactions more readily than aprotic solvents.

While the pyridine ring itself is quite resistant to oxidation under mild conditions[3], the electron-donating nature of the hydroxyl group makes the ring more susceptible to oxidative processes compared to unsubstituted pyridine.

Q3: Which solvents are generally recommended for preparing stock solutions for short-term use versus long-term storage?

Answer: The choice of solvent is critical and depends on the intended storage duration and experimental conditions.

  • Short-Term (hours to days): For immediate use, solvents like Acetonitrile (ACN) or anhydrous Dimethyl Sulfoxide (DMSO) are often suitable. ACN is generally more inert than alcohols. While DMSO is an excellent solvent, it can be hygroscopic and may contain peroxide impurities that can promote oxidation over time.

  • Long-Term (weeks to months): For long-term storage, the best practice is to store the compound as a dry solid at ≤ -20°C, protected from light and moisture. If a stock solution is absolutely necessary, using an anhydrous, deoxygenated aprotic solvent such as ACN or Tetrahydrofuran (THF) is advisable. Storing aliquots under an inert atmosphere (e.g., argon or nitrogen) at -80°C can significantly extend the solution's shelf life. Protic solvents like methanol and ethanol are generally not recommended for long-term storage due to their potential to participate in degradation reactions.[10]

Troubleshooting Guide: Investigating Degradation
Q4: My compound's purity, as measured by HPLC, is decreasing over time. How do I systematically investigate the cause and identify the degradation products?

Answer: A systematic investigation is essential to pinpoint the cause of degradation and ensure the integrity of your experimental results. This involves performing a forced degradation study, also known as stress testing, which is a cornerstone of pharmaceutical stability assessment.[11][12][13] The goal is to intentionally degrade the compound under various conditions to rapidly identify potential degradation pathways and products that might emerge over a longer period under normal storage conditions.[14]

Below is a comprehensive workflow to guide your investigation.

Protocol 1: Systematic Stability Assessment Workflow

This workflow provides a step-by-step process from observing instability to characterizing degradants and implementing corrective actions.

Stability_Workflow Observation Observation: Purity loss or color change in stock solution Hypothesis Formulate Hypothesis: 1. Oxidation (Phenol)? 2. Hydrolysis? 3. Photodegradation? Observation->Hypothesis Forced_Deg Execute Forced Degradation Study (See Protocol 2) Hypothesis->Forced_Deg SIM_Dev Develop Stability-Indicating HPLC Method (See Protocol 3) Forced_Deg->SIM_Dev Inform Method Development Analyze Analyze Stressed Samples: - HPLC-UV (Quantify) - LC-MS (Identify m/z) Forced_Deg->Analyze SIM_Dev->Analyze Characterize Characterize Degradants: - Peak Purity Analysis - MS/MS for fragmentation - NMR if necessary Analyze->Characterize Data_Eval Evaluate Data: - Identify primary degradation pathway(s) - Correlate with initial observation Characterize->Data_Eval Action Implement Corrective Action: - Change solvent - Protect from light - Store under inert gas - Adjust pH Data_Eval->Action Confirm Confirm Stability: Re-analyze after implementing changes over time Action->Confirm Degradation_Pathways Parent 6-(2,5-Difluorophenyl)pyridin-3-ol Oxidation Oxidation (O₂, light, metal ions) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Quinone Quinone-like Species (Colored Products) Oxidation->Quinone Primary Pathway RingCleavage Ring Cleavage Products Hydrolysis->RingCleavage Harsh Conditions Photoproducts Fluorinated Photoproducts (e.g., defluorination) Photolysis->Photoproducts

Caption: Potential degradation pathways for the target compound.

References
  • ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-824. Available from: [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

  • Sun, H., et al. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Chemical Communications. Available from: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Kalyan, A., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available from: [Link]

  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ResearchGate. (2025). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link]

  • Oxford Academic. (n.d.). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • IJNRD. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Impact of Different Extraction Solvents on Phenolic Content and Antioxidant Potential of Pinus densiflora Bark Extract. Retrieved from [Link]

  • (n.d.). The effects of solvents polarity on the phenolic contents and antioxidant activity of three Mentha species extracts. Retrieved from [Link]

  • DergiPark. (n.d.). Derivative Spectrophotometric Methods for the Analysis and Stability Studies of Ranolazine in Bulk and Dosage Forms. Retrieved from [Link]

  • ResearchGate. (2019). What are the product of degradation from Pyridine? Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • Current Research in Nutrition and Food Science Journal. (2025). The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. Retrieved from [Link]

  • ResearchGate. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. Retrieved from [Link]

  • (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Oxidative Dearomatization of Pyridines. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of Fluorinated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of fluorinated pyridine derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of studying the fate of these molecules. The unique stability conferred by the carbon-fluorine bond presents distinct challenges in understanding their photochemical, microbial, and metabolic degradation.[1][2] This resource is designed to equip you with the practical knowledge and theoretical understanding necessary for successful experimentation.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions and challenges encountered when studying the degradation of fluorinated pyridine derivatives.

Q1: Why is the degradation of my fluorinated pyridine derivative significantly slower than its non-fluorinated analog?

A1: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[3] This inherent strength makes fluorinated compounds, including pyridine derivatives, more resistant to both chemical and biological degradation compared to their non-fluorinated counterparts.[1][2] Fluorination can also increase the metabolic stability of a compound by blocking sites susceptible to metabolism.[4][5]

Q2: I am not detecting any fluoride ions in my degradation assay, does this mean no degradation is occurring?

A2: Not necessarily. The absence of free fluoride ions does not rule out degradation. Degradation can occur without immediate defluorination. The initial steps of degradation may involve modifications to other parts of the molecule, such as hydroxylation of the pyridine ring or alterations to substituents, while the C-F bond remains intact.[4][6] It is crucial to use a combination of analytical techniques, such as HPLC-MS/MS to track the parent compound and identify metabolites, and ¹⁹F NMR to monitor changes in the fluorine environment, to get a complete picture of the degradation process.[7]

Q3: My ¹⁹F NMR spectrum has a rolling baseline and poor signal-to-noise. How can I improve this?

A3: A rolling baseline in ¹⁹F NMR can be caused by a large spectral width, incorrect phasing, or acoustic ringing.[8] Poor signal-to-noise may result from insufficient sample concentration, suboptimal acquisition parameters, or the presence of paramagnetic impurities.[8] To troubleshoot, ensure your sample is of sufficient concentration, optimize acquisition parameters like the number of scans and relaxation delay, and consider using a wider pulse to excite the entire spectral range uniformly. For quantitative analysis, a signal-to-noise ratio of at least 250 is recommended for high accuracy.[8]

Q4: I am observing significant matrix effects in my LC-MS/MS analysis of degradation products. What can I do to mitigate this?

A4: Matrix effects, which cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex samples.[9][10][11] To address this, you can:

  • Improve sample preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9]

  • Optimize chromatography: Adjust the mobile phase composition or gradient to separate the analytes from co-eluting matrix components.[10]

  • Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering compounds.[10]

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.

Troubleshooting Guides

This section provides more detailed troubleshooting advice for specific experimental setups.

Photochemical Degradation Studies

Issue: Inconsistent degradation rates between replicate experiments.

  • Possible Cause: Fluctuations in light source intensity or temperature.

  • Solution: Ensure the light source has stabilized before starting the experiment. Use a thermostat-controlled reaction vessel to maintain a constant temperature. Employ a chemical actinometer, such as p-nitroanisole-pyridine (PNA-PYR), to measure and normalize for any variations in light intensity.[12][13]

Issue: Difficulty in identifying photoproducts using LC-MS/MS alone.

  • Possible Cause: Formation of isomeric products or compounds that do not ionize well.

  • Solution: Complement your LC-MS/MS analysis with ¹⁹F NMR. ¹⁹F NMR can provide quantitative information on all fluorine-containing species in the sample, helping to identify and quantify products that may be missed by MS.[7][14] Computational chemistry can also be used to predict ¹⁹F NMR chemical shifts of potential photoproducts to aid in their identification.[7][15]

Microbial Degradation Studies

Issue: No observable degradation of the fluorinated pyridine derivative by the microbial culture.

  • Possible Cause: The microbial strain may lack the necessary enzymes for defluorination or ring cleavage. The compound may also be toxic to the microorganisms at the tested concentration.

  • Solution: Screen a variety of microbial strains or consortia from environments previously exposed to similar compounds.[6] Start with a low concentration of the fluorinated pyridine and gradually increase it to allow for adaptation. Include a readily metabolizable carbon source to support microbial growth and potentially induce co-metabolism.

Issue: Accumulation of a colored intermediate during the degradation process.

  • Possible Cause: This can indicate the formation of a stable, often hydroxylated, intermediate. For example, the microbial degradation of some pyridine derivatives can lead to the formation of colored pigments like "nicotine blue".[16]

  • Solution: Isolate and identify the colored intermediate using techniques like preparative HPLC followed by NMR and MS analysis. This intermediate can provide crucial clues about the degradation pathway.

In Vitro Metabolic Studies (Human Liver Microsomes)

Issue: Very low or no metabolism of the fluorinated pyridine derivative.

  • Possible Cause: The compound may be highly resistant to metabolism by the cytochrome P450 (CYP) enzymes present in liver microsomes.[17][18]

  • Solution: Confirm the activity of your liver microsomes using a positive control substrate. Consider using hepatocytes, which contain a broader range of metabolic enzymes, including phase II conjugation enzymes.[17][19] Also, investigate the potential for metabolism by other enzyme systems, as some defluorination can be mediated by non-CYP enzymes.[20]

Issue: Difficulty in distinguishing between parent compound and hydroxylated metabolites with similar retention times in HPLC.

  • Possible Cause: The addition of a hydroxyl group may not significantly alter the polarity of the fluorinated pyridine derivative.

  • Solution: Optimize your HPLC method by trying different columns, mobile phase compositions, or gradients. A longer column or a shallower gradient can improve resolution. Additionally, high-resolution mass spectrometry (HRMS) can help differentiate between the parent and its metabolites based on their accurate mass.

Experimental Protocols

Protocol 1: Photochemical Degradation of a Fluorinated Pyridine Derivative

This protocol outlines a general procedure for studying the direct photolysis of a fluorinated pyridine derivative in an aqueous solution.

Materials:

  • Fluorinated pyridine derivative of interest

  • HPLC-grade water and acetonitrile

  • Phosphate buffer (pH 7.0)

  • Quartz reaction vessels

  • UV lamp (e.g., medium-pressure mercury lamp or solar simulator)

  • HPLC-UV/Vis or HPLC-MS/MS system

  • ¹⁹F NMR spectrometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the fluorinated pyridine derivative in a suitable solvent (e.g., acetonitrile). Prepare the reaction solution by spiking the stock solution into phosphate buffer (pH 7.0) in a quartz reaction vessel to a final concentration of 10 µM.

  • Dark Control: Prepare an identical reaction solution in a separate quartz vessel and wrap it in aluminum foil to serve as a dark control.

  • Photolysis: Place the reaction vessel and the dark control in the photolysis setup. Irradiate the sample with the UV lamp.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from the reaction vessel and the dark control.

  • Sample Analysis:

    • HPLC: Analyze the samples by HPLC to monitor the disappearance of the parent compound.

    • LC-MS/MS: Analyze the samples to identify and quantify degradation products.

    • ¹⁹F NMR: Analyze the initial and final time point samples to obtain a complete fluorine mass balance and identify all fluorinated species.[7]

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time to determine the pseudo-first-order degradation rate constant.

Protocol 2: In Vitro Metabolism using Human Liver Microsomes

This protocol describes a typical in vitro assay to assess the metabolic stability of a fluorinated pyridine derivative using human liver microsomes (HLM).[17][19][21]

Materials:

  • Fluorinated pyridine derivative

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard for quenching and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (final protein concentration typically 0.5-1.0 mg/mL), and the fluorinated pyridine derivative (final concentration typically 1 µM).[17]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the metabolic half-life (t½) and intrinsic clearance (Clint) of the compound.[21]

Data Presentation and Visualization

Table 1: Analytical Techniques for Studying Fluorinated Pyridine Degradation
Analytical TechniqueInformation ProvidedCommon Challenges
HPLC-UV/Vis Quantification of the parent compound.Co-elution of parent and degradation products.
LC-MS/MS Identification and quantification of parent compound and metabolites; structural information from fragmentation patterns.Matrix effects (ion suppression/enhancement), poor ionization of some metabolites.[9][10][11]
GC-MS Analysis of volatile degradation products; separation of isomers.Requires derivatization for non-volatile compounds; potential for thermal degradation in the injector.[22]
¹⁹F NMR Identification and quantification of all fluorine-containing species; structural information from chemical shifts and coupling constants.Lower sensitivity compared to MS; baseline distortions and acoustic ringing.[8][23]
Diagram 1: General Degradation Pathways of Fluorinated Pyridines

Degradation_Pathways Parent Fluorinated Pyridine Derivative Photochemical Photochemical Degradation Parent->Photochemical Microbial Microbial Degradation Parent->Microbial Metabolic Metabolic Degradation (e.g., P450) Parent->Metabolic Intermediates Fluorinated Intermediates (e.g., Hydroxypyridines) Photochemical->Intermediates Microbial->Intermediates Metabolic->Intermediates Ring_Cleavage Pyridine Ring Cleavage Intermediates->Ring_Cleavage Defluorination Defluorination Intermediates->Defluorination Ring_Cleavage->Defluorination Mineralization Mineralization (CO2, H2O, F⁻) Ring_Cleavage->Mineralization Defluorination->Mineralization Microbial_Degradation cluster_pathway Microbial Degradation of a Monofluoropyridine Fluoropyridine Monofluoropyridine Hydroxylation Monooxygenase (Hydroxylation) Fluoropyridine->Hydroxylation Fluorohydroxypyridine Fluorohydroxypyridine Hydroxylation->Fluorohydroxypyridine RingCleavage Dioxygenase (Ring Cleavage) Fluorohydroxypyridine->RingCleavage RingOpened Fluorinated Aliphatic Intermediate RingCleavage->RingOpened Defluorination Dehalogenase (Defluorination) RingOpened->Defluorination AliphaticIntermediate Aliphatic Intermediate Defluorination->AliphaticIntermediate CentralMetabolism Central Metabolism AliphaticIntermediate->CentralMetabolism

Caption: A representative microbial degradation pathway for a monofluoropyridine.

References

  • Gajula, S. N. R., Vora, S. A., Dikundwar, A. G., & Sonti, R. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. Retrieved from [Link]

  • Harkey, A., et al. (2024). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. International Journal of Molecular Sciences, 25(3), 1533.
  • Bhat, N. A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(49), 20215–20226.
  • Chem Help ASAP. (2023, September 12). metabolic stability & determining intrinsic drug clearance [Video]. YouTube. [Link]

  • Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In Current Protocols in Pharmacology (Chapter 7, Unit 7.7). John Wiley & Sons, Inc.
  • Gilbert, A., & Krestonosich, S. (1980). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 2531-2534.
  • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100898.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Zhang, Y., et al. (2021). Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway.
  • Gerig, J. T. (2001). Solving problems with fluorine-19 NMR spectroscopy. Medical Science Monitor, 7(3), 489-495.
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. Retrieved from [Link]

  • Shou, M., et al. (2001). Enzyme kinetics of cytochrome P450-mediated reactions. Current Drug Metabolism, 2(1), 17-36.
  • Zhang, Y., Mokkawes, T., & de Visser, S. P. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.
  • Agilent. (2019, April 19). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]

  • Fetzner, S. (1998). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved from [Link]

  • Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

  • Petkevičius, M., et al. (2020). Microbial degradation of pyridine: a complete pathway deciphered in Arthrobacter sp. 68b. Applied and Environmental Microbiology, 86(15), e00820-20.
  • Bhat, N. A., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(49), 20215–20226.
  • Lindberg, D. (2020). Quantitative NMR spectroscopy on fluorine-containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. Retrieved from [Link]

  • Johnson, B. M., Shu, Y.-Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386.
  • Gilbert, A., & Krestonosich, S. (1980). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 2531-2534.
  • Cappiello, A., et al. (2008). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry, 80(23), 9343–9348.
  • Bhat, N. A., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12345–12356.
  • Thompson, D. C. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(2), 439–440.
  • Ziegler, S., et al. (2020).
  • Fetzner, S. (1998). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. Retrieved from [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2012). Pitfalls in LC-MS(-MS) Analysis. GTFCh.
  • Saito, T., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • Wu, Y., et al. (2021). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PLOS ONE, 16(7), e0254227.
  • Steffen's Chemistry Pages. (n.d.). 19F chemical shifts. Retrieved from [Link]

  • Singh, V. K., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33.
  • van der Pijl, F., et al. (2019). Distinguishing drug isomers in the forensic laboratory.
  • Bhat, N. A., et al. (2022). Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12345–12356.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 100(6), 2617–2627.

Sources

Technical Support Center: Enhancing the Selectivity of Pyridinyl-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with pyridinyl-based kinase inhibitors. This guide is designed to provide in-depth technical assistance and troubleshooting for the common challenges encountered when aiming to improve the selectivity of these compounds. Our goal is to equip you with the knowledge to understand the underlying principles of selectivity and to provide actionable protocols to overcome experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your research, providing expert insights and practical solutions.

Section 1: Understanding and Assessing Kinase Inhibitor Selectivity

Question 1: My pyridinyl-based inhibitor shows potent activity against my primary target, but I'm concerned about off-target effects. How can I get a broad overview of its selectivity profile?

Answer: It's a common and critical concern that potent inhibitors may interact with unintended kinases, leading to misleading experimental results or potential toxicity in a clinical setting.[1][2] To obtain a comprehensive view of your inhibitor's selectivity, a kinome-wide profiling approach is the gold standard.

There are several excellent platforms available for this:

  • Biochemical Assays: These assays directly measure the enzymatic activity of a large panel of kinases in the presence of your inhibitor.[3] Companies like Reaction Biology and Eurofins offer extensive kinase panels that can provide IC50 values against hundreds of kinases.[4]

  • Binding Assays: These methods, such as those offered by DiscoveRx (now part of Eurofins), utilize technologies like KiNativ™ to quantify the binding affinity of your compound to a large number of kinases.[5]

  • Chemical Proteomics: Techniques like Kinobeads® allow for the profiling of inhibitor binding to endogenously expressed kinases in a cellular lysate, offering a more physiologically relevant context.[6]

The choice of platform may depend on your specific research question and budget. For an initial broad screen, a large biochemical panel is often a good starting point.

Question 2: I've performed a kinome scan and my inhibitor hits several related kinases within the same family. What are the first steps to improve its selectivity?

Answer: This is a frequent challenge, as the ATP-binding pocket, the target for most kinase inhibitors, is highly conserved among kinase family members.[1] Here’s a logical approach to begin improving selectivity:

  • Structural Analysis: If crystal structures of your target and off-target kinases are available (ideally in complex with your inhibitor or a similar one), perform a detailed comparison of the ATP-binding sites. Look for subtle differences in amino acid residues, particularly in the "gatekeeper" residue, the hinge region, and the hydrophobic back pocket.[7] These differences are key exploit for designing more selective compounds.[8]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target potency and off-target activity.[9][10] For pyridinyl-based inhibitors, modifications to the groups attached to the pyridine ring can significantly alter selectivity.[11][12]

  • Computational Modeling: Utilize computational tools to predict the binding poses and affinities of your modified compounds.[13][14][15] This can help prioritize which derivatives to synthesize and test, saving time and resources. Several web-based tools and software packages are available for this purpose.[16][17]

Question 3: My inhibitor appears selective in biochemical assays, but shows unexpected phenotypes in cell-based assays. What could be the reason for this discrepancy?

Answer: This is a crucial observation and highlights the importance of transitioning from in vitro to cellular systems. Several factors can contribute to this discrepancy:

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase. In contrast, cellular ATP levels are much higher.[18] This can lead to a rightward shift in the IC50 value in cells and can alter the selectivity profile, as the inhibitor's affinity relative to ATP becomes more critical.

  • Off-Target Effects Beyond the Kinome: Your compound might be interacting with non-kinase proteins.[19] It's important to consider that even highly selective kinase inhibitors can have unexpected off-targets.[20][21]

  • Cellular Uptake and Efflux: The compound's ability to penetrate the cell membrane and its susceptibility to efflux pumps can significantly impact its effective intracellular concentration.

  • Activation of Retrograde Signaling: Inhibition of a downstream kinase can sometimes lead to the activation of upstream or parallel pathways through a phenomenon known as retroactivity, causing unexpected cellular responses.[22][23]

To investigate these possibilities, consider performing target engagement assays in cells, such as the Cellular Thermal Shift Assay (CETSA) or NanoBRET™, to confirm that your inhibitor is binding to its intended target in a cellular context.[24][25]

Section 2: Methodologies for Selectivity Profiling

This section provides an overview of key experimental techniques and their underlying principles.

Table 1: Comparison of Kinase Inhibitor Selectivity Profiling Methods

Method Principle Advantages Limitations Typical Application
Biochemical Kinase Panels Measures enzymatic activity (phosphorylation of a substrate) in the presence of the inhibitor.[26]High-throughput, quantitative (IC50 values), broad coverage of the kinome.Uses recombinant enzymes, may not reflect cellular environment, sensitive to assay conditions (e.g., ATP concentration).[3][18]Initial broad selectivity screening, SAR studies.
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.[27]Label-free, does not require an active enzyme, can be high-throughput.Indirect measure of binding, may not correlate directly with inhibition, sensitive to buffer conditions.Orthogonal validation of binding, fragment screening.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of an inhibitor to a kinase.[28][29]Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS), label-free.Low-throughput, requires larger amounts of protein and compound.Detailed thermodynamic characterization of lead compounds.
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface as the inhibitor binds to an immobilized kinase.[25][28]Real-time kinetic data (kon, koff), label-free, high sensitivity.Requires immobilization of the kinase, can be affected by mass transport limitations.Kinetic analysis of inhibitor binding, fragment screening.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in cells upon ligand binding.[25]In-cell target engagement, can be adapted for high-throughput screening.Indirect measure of binding, requires specific antibodies for detection.Confirmation of target engagement in a cellular context.
NanoBRET™ Target Engagement Assay Measures the displacement of a fluorescent tracer from a luciferase-tagged kinase by the inhibitor in live cells.[24]Live-cell assay, quantitative, can be used for high-throughput screening.Requires genetic modification of cells to express the fusion protein.Quantifying inhibitor affinity and residence time in live cells.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Kinase Inhibitor Binding

Objective: To determine if a pyridinyl-based inhibitor binds to and stabilizes a purified kinase.

Materials:

  • Purified kinase of interest

  • Pyridinyl-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • Real-time PCR instrument with a thermal ramping feature

Procedure:

  • Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing the DSF buffer, purified kinase (final concentration typically 1-5 µM), and SYPRO Orange dye (final concentration 5x).

  • Prepare Inhibitor Dilutions: Serially dilute the inhibitor stock solution in DSF buffer to achieve a range of final concentrations (e.g., 100 µM to 1 nM). Include a DMSO-only control.

  • Set up the Reaction Plate: In a 96-well PCR plate, add the desired volume of the inhibitor dilutions.

  • Add Master Mix: Add the master mix to each well containing the inhibitor dilutions. The final volume in each well should be consistent (e.g., 20 µL).

  • Seal and Centrifuge: Seal the plate with an optically clear seal and briefly centrifuge to collect the contents at the bottom of the wells.

  • Run the DSF Experiment: Place the plate in the real-time PCR instrument. Set up a thermal ramp from 25 °C to 95 °C with a ramp rate of 0.5-1 °C/minute. Collect fluorescence data at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm in the presence of the inhibitor indicates binding and stabilization.

Protocol 2: Western Blot-based Cellular Target Engagement Assay

Objective: To assess the inhibition of a specific kinase signaling pathway in cells.

Materials:

  • Cell line expressing the target kinase

  • Complete cell culture medium

  • Pyridinyl-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Stimulant for the signaling pathway (if applicable)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the kinase and a downstream substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of your pyridinyl-based inhibitor for a predetermined time (e.g., 1-2 hours). Include a DMSO-only control.

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein lysates and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibodies (e.g., overnight at 4 °C).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phospho-protein and total protein. A decrease in the ratio of phospho- to total protein for the kinase and its substrate indicates target engagement and pathway inhibition.

Visualizing Key Concepts

Diagrams can aid in understanding complex biological and experimental workflows.

G cluster_0 Drug Discovery & Development cluster_1 Selectivity Profiling Lead_Compound Pyridinyl-Based Lead Compound SAR Structure-Activity Relationship (SAR) Lead_Compound->SAR Comp_Chem Computational Chemistry SAR->Comp_Chem Synthesis Synthesis of Derivatives Comp_Chem->Synthesis Synthesis->SAR Biochem_Screen Biochemical Kinome Screen Synthesis->Biochem_Screen Biophys_Assay Biophysical Assays (DSF, ITC, SPR) Biochem_Screen->Biophys_Assay Promising Hits Off_Target Off-Target Hits Biochem_Screen->Off_Target High Off-Target Hits Cell_Assay Cell-Based Assays (CETSA, Western Blot) Biophys_Assay->Cell_Assay Selective_Inhibitor Selective Inhibitor Cell_Assay->Selective_Inhibitor Validation Off_Target->SAR Iterative Optimization

Caption: Iterative workflow for improving kinase inhibitor selectivity.

G Start Start: Purified Kinase + Inhibitor Heating Thermal Ramp (25°C to 95°C) Start->Heating Unfolding Protein Unfolding Heating->Unfolding Fluorescence SYPRO Orange Binding & Fluorescence Increase Unfolding->Fluorescence Data Generate Melt Curve (Fluorescence vs. Temp) Fluorescence->Data Analysis Determine Tm Shift (ΔTm) Data->Analysis

Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.

References

  • Xiong, Z., et al. (2021). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Shokat, K. M. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS Chemical Biology. [Link]

  • Caffrey, D. R., et al. (2008). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Bioscience. [Link]

  • Subramanian, V., & Sud, M. (2010). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. bioRxiv. [Link]

  • Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini Reviews in Medicinal Chemistry. [Link]

  • Fabbro, D., et al. (2015). Structural approaches to obtain kinase selectivity. Current Opinion in Chemical Biology. [Link]

  • Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters. [Link]

  • Kumar, P., et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. ResearchGate. [Link]

  • Di Z, et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules. [Link]

  • Scapin, G. (2006). Protein kinase inhibition: different approaches to selective inhibitor design. Current Drug Targets. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Yu, K., et al. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry. [Link]

  • Ghasemi, M., et al. (2020). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Shinymol, et al. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Cuestiones de Fisioterapia. [Link]

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. National Institutes of Health. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Xiong, Z., et al. (2021). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Wang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Zhang, C., et al. (2024). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Nucleic Acids Research. [Link]

  • El-Damasy, D. A., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Wang, L., et al. (2025). Introduction to the themed collection on kinases. RSC Medicinal Chemistry. [Link]

  • Kim, H., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals. [Link]

  • Klaeger, S., et al. (2017). Kinome-wide selectivity of JAK kinase inhibitors determined by kinobeads. ResearchGate. [Link]

  • Chaikuad, A., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]

  • Patel, H., & Ghosh, K. K. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • Sutherland, J. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. [Link]

  • Patel, H., & Ghosh, K. K. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Sanvitale, C. E., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Prevo, R., et al. (2008). Class I PI3 Kinase Inhibition by the Pyridinylfuranopyrimidine Inhibitor PI-103 Enhances Tumor Radiosensitivity. Cancer Research. [Link]

  • Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Ventura, A. C., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Tanemura, S. (2009). Encountering unpredicted off-target effects of pharmacological inhibitors. Bohrium. [Link]

  • Roskoski, R. Jr. (2022). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. [Link]

  • Harris, C. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Brehmer, D., & D’Arcy, B. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Opinion on Drug Discovery. [Link]

  • Ichor Life Sciences. (n.d.). Biophysical Assays. Ichor Life Sciences. [Link]

  • Klebl, B., et al. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • Ghosh, S., et al. (2022). Biophysical Insights into the Binding Interactions of Inhibitors (ICA-1S/1T) Targeting Protein Kinase C-ι. International Journal of Molecular Sciences. [Link]

  • Kumar, P., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • Linschoten, M., et al. (2021). Oncotherapeutic Protein Kinase Inhibitors Associated With Pro-Arrhythmic Liability. JACC: CardioOncology. [Link]

  • Flinn, I. W. (2019). Common Toxicities With PI3K Inhibition. YouTube. [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyridines. The introduction of fluorine into a pyridine ring dramatically alters its electronic properties and, consequently, its Nuclear Magnetic Resonance (NMR) spectra. The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus make it an excellent probe for NMR spectroscopy.[1][2][3] However, these same properties also introduce significant complexity, primarily through extensive ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings that can span over multiple bonds.[1][4]

This guide is designed to provide you with troubleshooting strategies and in-depth answers to frequently encountered challenges in the structural elucidation of these fascinating molecules.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do the ¹H and ¹³C NMR spectra of my fluorinated pyridine appear so complex and "messy"?

A1: The primary reason for the complexity is the presence of scalar (J) couplings between the ¹⁹F nucleus and nearby ¹H and ¹³C nuclei. Unlike ¹H-¹H couplings, which are typically significant only over two to three bonds, ¹H-¹⁹F and ¹³C-¹⁹F couplings can be quite large and are often observed over four or even five bonds (long-range couplings).[1][5] This leads to intricate splitting patterns that can overlap and obscure one another, making direct interpretation challenging.[6]

Troubleshooting Steps:

  • Run a ¹⁹F NMR Spectrum: This is the most critical first step. It will confirm the number of distinct fluorine environments in your molecule and provide their chemical shifts, which are highly sensitive to the electronic environment.[2][3][7]

  • Perform Decoupling Experiments:

    • ¹H{¹⁹F} (Fluorine-decoupled Proton NMR): This experiment irradiates the fluorine frequencies, causing the ¹H-¹⁹F couplings to collapse. The resulting spectrum will show simplified multiplets arising only from ¹H-¹H couplings, making it much easier to interpret.

    • ¹³C{¹⁹F} (Fluorine-decoupled Carbon NMR): Similarly, this experiment simplifies the ¹³C spectrum by removing the C-F splitting, aiding in the assignment of carbon signals.[8]

  • Utilize 2D NMR Techniques: For unambiguous assignments, 2D NMR is indispensable. Key experiments include:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks.[9]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.[9][10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range ¹H-¹³C couplings (2-4 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.[10][11]

    • ¹H-¹⁹F HMBC: This less common but powerful experiment can directly show long-range correlations between protons and fluorine atoms, providing definitive proof of proximity.[5]

Q2: I'm observing very large and very small coupling constants. How do I know which is which, and what do they signify?

A2: The magnitude of the J-coupling constant is highly dependent on the number of bonds separating the coupled nuclei, their spatial orientation (dihedral angles), and whether the coupling occurs "through-bond" or "through-space".

Key Insights:

  • Through-Bond Coupling: This is the conventional mechanism where the interaction is mediated by the electrons in the intervening chemical bonds. The magnitude generally decreases as the number of bonds increases.[4]

  • Through-Space Coupling: If a proton and a fluorine atom are close in space, even if separated by many bonds, a coupling interaction can occur through the overlap of their non-bonding orbitals.[12][13] This is particularly relevant in sterically crowded molecules.

Typical Coupling Constant Ranges for Fluorinated Pyridines:

Coupling TypeNumber of BondsTypical Range (Hz)Notes
¹J(¹³C-¹⁹F)1230 - 320Very large and a definitive indicator of a direct C-F bond.[14][15]
²J(¹H-¹⁹F)2 (geminal)45 - 55Large and positive.[1][16]
³J(¹H-¹⁹F)3 (vicinal)5 - 20Highly dependent on the dihedral angle (Karplus relationship).
⁴J(¹H-¹⁹F)4 (meta)1 - 10Often significant in aromatic systems.[6]
⁵J(¹H-¹⁹F)5 (para)0.5 - 3Can be observable, especially with sensitive instruments.[5]
J(¹⁹F-¹⁹F)3-55 - 30Can be observed in poly-fluorinated pyridines.[1]

Note: These are approximate values and can vary based on substitution and geometry.

Part 2: Advanced Experimental Protocols & Data Interpretation

Protocol 1: Definitive Assignment of ¹H and ¹⁹F Signals using 2D NMR

This workflow provides a systematic approach to unraveling complex spectra.

Caption: Workflow for unambiguous spectral assignment.

Step-by-Step Methodology:

  • Initial Spectra: Acquire standard 1D ¹H and ¹⁹F NMR spectra to assess the complexity and number of fluorine environments.

  • Decoupling: Run a ¹H{¹⁹F} experiment. This simplifies the proton spectrum, allowing you to identify the basic ¹H-¹H coupling patterns (e.g., doublets, triplets).

  • COSY: Use the simplified proton assignments from the decoupled spectrum to trace out the connectivity between adjacent protons in a COSY spectrum.

  • HSQC: Correlate each proton to its directly attached carbon. This is a very sensitive experiment and provides a strong anchor for your assignments.

  • HMBC: This is the key experiment for mapping the overall structure. Look for correlations from protons to carbons that are 2 or 3 bonds away. This will allow you to connect the spin systems identified in the COSY and assign quaternary carbons.

  • HOESY/HMBC (H-F): A ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment detects through-space interactions, providing evidence for which protons are physically close to which fluorine atoms.[5] A ¹H-¹⁹F HMBC provides through-bond correlation information over multiple bonds. These experiments are invaluable for distinguishing between isomers.

Q3: My ¹⁹F chemical shifts are not what I predicted. What factors influence them?

A3: ¹⁹F NMR chemical shifts are notoriously difficult to predict with high accuracy compared to ¹H shifts.[1] They are extremely sensitive to the local electronic environment.

Major Influencing Factors:

  • Electronic Effects: The position of the fluorine on the pyridine ring (ortho, meta, para to the nitrogen) has a dramatic effect on the chemical shift.[15] Electron-withdrawing groups on the ring will generally deshield the fluorine nucleus (move it downfield), while electron-donating groups will cause shielding (upfield shift).[7]

  • Solvent Effects: The polarity and type of solvent can significantly alter ¹⁹F chemical shifts, sometimes by several ppm.[7][17][18] It is crucial to be consistent with the solvent used and to report it with your data. Interactions like hydrogen bonding between the solvent and the pyridine nitrogen can influence the electron density throughout the ring.[17]

  • Temperature and Concentration: While generally less pronounced than solvent effects, changes in temperature and sample concentration can also lead to minor shifts in the ¹⁹F spectrum.

Expert Tip: When comparing experimental data to literature values, ensure that the solvent and reference standard are identical. Small changes in experimental conditions can lead to significant differences in ¹⁹F chemical shifts.

Q4: Can I use computational methods to help interpret my spectra?

A4: Absolutely. Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting NMR parameters.[19][20]

G cluster_0 Computational Workflow A Propose Candidate Structure(s) B Geometry Optimization (DFT) A->B C NMR Shielding Tensor Calculation (e.g., GIAO method) B->C D Calculate Chemical Shifts & J-couplings C->D E Compare Calculated vs. Experimental Data D->E F Refine or Confirm Structure E->F

Caption: Computational workflow for NMR prediction.

Workflow for Computational Prediction:

  • Geometry Optimization: The first and most critical step is to obtain an accurate 3D structure of your molecule using a suitable DFT functional and basis set (e.g., ωB97XD/6-31+G(d,p)).[21]

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation (often using the GIAO method) to compute the magnetic shielding tensors.[21]

  • Data Conversion: The calculated shielding tensors are then converted into chemical shifts (relative to a calculated reference compound like CFCl₃) and spin-spin coupling constants.

  • Comparison: Compare the predicted spectrum with your experimental data. A good match provides strong evidence for your proposed structure. This is especially useful for distinguishing between isomers that might be difficult to tell apart by other means.

Causality: The accuracy of the prediction is highly dependent on the quality of the optimized geometry.[22] A flawed input structure will lead to an incorrect prediction. Recent studies have shown that methods incorporating dispersion corrections, like ωB97XD, often provide more accurate results for fluorinated systems.[20][21]

Part 3: Self-Validating Protocols and Best Practices

Trustworthiness in your data comes from building self-validating systems into your experimental design.

  • Internal Referencing: While modern spectrometers use indirect referencing, the large chemical shift range and sensitivity of ¹⁹F NMR make it susceptible to minor variations. For critical applications, using a stable, inert internal reference compound is recommended.[23]

  • Consistency is Key: Always use the same solvent, concentration, and temperature when comparing spectra, especially for subtle shift changes in binding studies or reaction monitoring.

  • Orthogonal Confirmation: Do not rely on a single NMR experiment. The combination of 1D (¹H, ¹⁹F, ¹³C), decoupled, and 2D (COSY, HSQC, HMBC) experiments provides a network of correlations. A correct structure must be consistent with all of these datasets. For example, a long-range ¹H-¹³C correlation seen in an HMBC spectrum should be consistent with the connectivity established by a ¹H-¹H COSY experiment.

By employing these troubleshooting guides, advanced experimental protocols, and best practices, you can confidently navigate the complexities of fluorinated pyridine NMR spectra and arrive at unambiguous structural assignments.

References

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. [Link]

  • Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Journal of Computational Chemistry. [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. [Link]

  • Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. PubMed. [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. MDPI. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. Open Access LMU. [Link]

  • Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. ACS Publications. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

  • Unusually Large Effects of Charge-assisted C-H⋅⋅⋅F Hydrogen Bonds to Anionic Fluorine in Organic Solvents: Computational Study of 19 F NMR Shifts versus Thermochemistry. PubMed. [Link]

  • How to interpret the 19F NMR spectra. Quora. [Link]

  • Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. [Link]

  • Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Science Publishing. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. ACS Publications. [Link]

  • The solvent dependence of fluorine chemical shifts. Part I. Sci-Hub. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. ResearchGate. [Link]

  • Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]

  • Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. ResearchGate. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. CONICET Digital. [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. ACS Publications. [Link]

  • Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR. CEITEC. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]

  • Solid-State 19F NMR Chemical Shift in Square-Planar Nickel–Fluoride Complexes Linked by Halogen Bonds. ACS Publications. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • 2D NMR FOR THE CHEMIST. University of Wisconsin-Madison. [Link]

  • 2D-‐NMR Techniques for the Research Organic Chemist. Denmark Group. [Link]

  • Solving problems fluorine 19F with NMR spectroscopy. PubMed. [Link]

Sources

Validation & Comparative

A Researcher's Guide to p38 MAPK Inhibitors: A Comparative Framework for Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The p38 MAPK Pathway as a Therapeutic Target

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to external stressors and inflammatory signals.[1] As one of the three major MAPK cascades, it plays a pivotal role in regulating inflammation, apoptosis, cell cycle, and cell differentiation.[2] The pathway is typically activated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses, leading to the activation of downstream kinases and transcription factors.[3] Of the four known p38 isoforms (α, β, γ, and δ), p38α is the most studied and is considered the primary mediator of the inflammatory response, making it a compelling target for therapeutic intervention in diseases like rheumatoid arthritis, Crohn's disease, and neurodegenerative disorders.[2]

The development of small molecule inhibitors against p38 MAPK has been a long and challenging journey. While numerous compounds have shown promise in preclinical models, clinical success has been elusive, often due to issues with toxicity or a lack of efficacy. This guide provides a comparative framework for researchers evaluating novel p38 inhibitors, such as the compound 6-(2,5-Difluorophenyl)pyridin-3-ol . As of this writing, there is a lack of publicly available experimental data specifically characterizing 6-(2,5-Difluorophenyl)pyridin-3-ol as a p38 inhibitor. Therefore, to establish a robust evaluative framework, we will compare and contrast three well-characterized inhibitors that represent different generations, binding modes, and selectivity profiles:

  • SB203580 : A first-generation, ATP-competitive tool compound.

  • Neflamapimod (VX-745) : A selective, clinical-stage p38α inhibitor.

  • Doramapimod (BIRB-796) : A potent, allosteric, pan-p38 isoform inhibitor.

By understanding the performance of these benchmarks, researchers can better position their own novel compounds within the landscape of p38 MAPK inhibition.

The p38 MAPK Signaling Cascade

The activation of p38 MAPK follows a three-tiered kinase module. A MAP Kinase Kinase Kinase (MAP3K), such as TAK1 or ASK1, is activated by upstream signals. This MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), primarily MKK3 and MKK6. Finally, MKK3/6 dually phosphorylates p38 MAPK on specific threonine and tyrosine residues in its activation loop, leading to its catalytic activation. Activated p38 then phosphorylates a host of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors like ATF2, ultimately leading to the production of pro-inflammatory cytokines.

p38_pathway p38 MAPK Signaling Pathway and Point of Inhibition. stimuli Inflammatory Cytokines (TNF-α, IL-1β) Environmental Stress (UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k P p38 p38 MAPK (α, β, γ, δ) map2k->p38 P substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates P response Cellular Response (Cytokine Production, Apoptosis) substrates->response inhibitor p38 Inhibitors (e.g., BIRB-796, VX-745) inhibitor->p38

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the test compound (e.g., from 100 µM to 5 nM) in 100% DMSO.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well low-volume assay plate. Include wells with DMSO only (negative control, 0% inhibition) and a known potent inhibitor like Doramapimod (positive control, 100% inhibition).

  • Enzyme Addition: Add 2 µL of a solution containing recombinant active p38α enzyme (e.g., MilliporeSigma) in kinase buffer to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the substrate (e.g., ATF2 peptide) and ATP at its Km concentration. [4]6. Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the assay.

  • Detection: Stop the reaction and quantify the amount of ADP produced (which is inversely proportional to kinase inhibition) using a commercial detection kit such as ADP-Glo™ (Promega) according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence on a plate reader. Normalize the data to the controls and fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

2. Cell-Based TNF-α Release Assay

Causality: This assay measures the compound's ability to inhibit a key downstream biological consequence of p38 activation in a cellular context. It validates that the compound is cell-permeable and can engage its target in a physiological setting. We use lipopolysaccharide (LPS), a potent inflammatory stimulus, to induce p38-dependent TNF-α production in human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).

Caption: Workflow for a Cell-Based Cytokine Release Assay.

Methodology:

  • Cell Culture: Culture human THP-1 monocytic cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Plating: Plate the cells in a 96-well tissue culture plate at a density of 1 x 10^5 cells per well and allow them to adhere.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Pre-treat the cells by adding the compound dilutions to the wells. Include vehicle (DMSO) controls.

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO2. This duration is typically optimal for TNF-α release.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit (e.g., from R&D Systems or Thermo Fisher Scientific) according to the manufacturer's protocol.

  • Data Analysis: Construct a dose-response curve by plotting TNF-α concentration against inhibitor concentration. Normalize the data and calculate the IC50 value.

Conclusion and Future Directions

The landscape of p38 MAPK inhibitors is defined by a search for improved potency and, critically, enhanced selectivity to achieve clinical efficacy while avoiding toxicity. This guide has established a comparative framework using three benchmark inhibitors that showcase the evolution from broad-spectrum tool compounds (SB203580) to highly selective clinical candidates (Neflamapimod) and potent allosteric modulators (Doramapimod).

For a novel compound such as 6-(2,5-Difluorophenyl)pyridin-3-ol , the path to characterization is clear. The initial steps must involve determining its potency and selectivity through the biochemical and cellular assays described. Key questions to answer will be:

  • Is it a direct inhibitor of p38 kinase activity?

  • What is its IC50 against p38α and other isoforms?

  • How selective is it against a broader panel of kinases?

  • Is it cell-permeable and effective at inhibiting downstream signaling, such as cytokine release?

Only by generating this foundational data can researchers accurately place new chemical entities on the comparative map and determine their potential as either valuable research probes or future therapeutic agents.

References
  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796 | opnMe. Retrieved from opnMe.com. [Link]

  • ClinicalTrials.gov. (2024). A Clinical Study of Neflamapimod in Patients With Dementia With Lewy Bodies. NCT06815965. [Link]

  • Wang, Z., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]

  • Wang, Z., et al. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]

  • Alam, J. (2017). Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease. Journal of Prevention of Alzheimer's Disease. [Link]

  • CervoMed. (2016). EIP Pharma announces positive results with neflamapimod (VX-745) in two Phase 2a clinical trials in patients with Early Alzheimer's Disease. Retrieved from CervoMed.com. [Link]

  • Pharmaceutical Technology. (2016). EIP Pharma announces positive results with neflamapimod in two Phase IIa clinical trials of Alzheimer's disease. Retrieved from Pharmaceutical-Technology.com. [Link]

  • Kim, H. G., et al. (2013). BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types. Immune Network. [Link]

  • ALZFORUM. (2025). Neflamapimod. Retrieved from Alzforum.org. [Link]

  • ResearchGate. (n.d.). CK1 inhibition is an off-target effect of SB 203580 and SB 202190. Retrieved from ResearchGate.net. [Link]

  • PubChem. (n.d.). 1,2,4-Triazolo(4,3-a)pyridine, 6-(4-(2,5-difluorophenyl)-5-oxazolyl)-3-(1-methylethyl)-. Retrieved from PubChem.ncbi.nlm.nih.gov. [Link]

  • Google Patents. (n.d.). US10537560B2 - P38 kinase inhibitors reduce DUX4 and downstream gene expression for the treatment of FSHD.
  • ACS Publications. (2009). Theoretical and Experimental Design of Atypical Kinase Inhibitors: Application to p38 MAP Kinase. Journal of Medicinal Chemistry. [Link]

  • Munoz, L., & Ammit, A. J. (2018). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Frontiers in Molecular Biosciences. [Link]

  • Willemen, H. L. D. M., et al. (2010). A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα. British Journal of Pharmacology. [Link]

  • Google Patents. (n.d.). WO2019071147A1 - P38 kinase inhibitors reduce dux4 and downstream gene expression for the treatment of fshd.
  • Livera, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences. [Link]

  • Lahti, A., et al. (2002). P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. European Journal of Pharmacology. [Link]

  • Henklova, P., et al. (2008). SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. European Journal of Pharmacology. [Link]

  • Wójcik-Pszczoła, K., et al. (2021). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. International Journal of Molecular Sciences. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved from icr.ac.uk. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Selectivity Profile of Dasatinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. A highly selective inhibitor may offer a cleaner side-effect profile but could be susceptible to resistance via activation of alternative signaling pathways. Conversely, a multi-targeted inhibitor might exhibit broader efficacy but at the cost of increased off-target toxicities. This guide provides an in-depth analysis of the selectivity profile of Dasatinib, a potent second-generation tyrosine kinase inhibitor, offering a valuable resource for researchers aiming to understand and leverage its complex pharmacology.

The Double-Edged Sword of Kinase Inhibition: Why Selectivity Matters

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. Kinase inhibitors are designed to block the activity of these enzymes, thereby disrupting the signaling pathways that drive disease progression.

The ATP-binding pocket, the target of most kinase inhibitors, shares a high degree of structural conservation across the kinome. This similarity presents a significant challenge in developing truly selective inhibitors. An inhibitor designed to target a specific kinase may inadvertently bind to and inhibit numerous other kinases, leading to a complex pharmacological profile of on-target and off-target effects. Understanding this selectivity profile is paramount for several reasons:

  • Predicting Therapeutic Efficacy: A comprehensive view of an inhibitor's targets can reveal opportunities for its use in different diseases and help to understand its mechanism of action.

  • Anticipating and Managing Side Effects: Off-target activities are often responsible for the adverse effects observed in patients. A detailed selectivity profile can help to predict and mitigate these toxicities.

  • Understanding Resistance Mechanisms: The ability of an inhibitor to target multiple pathways may help to overcome or delay the onset of drug resistance.

  • Guiding the Development of Next-Generation Inhibitors: A thorough understanding of the structure-activity relationships that govern selectivity is crucial for the rational design of more potent and specific kinase inhibitors.

The Selectivity Profile of Dasatinib: A Multi-Targeted Powerhouse

Dasatinib (Sprycel®) is an orally available, potent inhibitor of multiple tyrosine kinases. It was initially developed as a dual inhibitor of the BCR-ABL fusion protein and SRC family kinases, and is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases of resistance or intolerance to imatinib.[1] However, its therapeutic reach extends beyond these initial indications, a fact that is readily understood by examining its comprehensive kinome-wide selectivity profile.

The following table summarizes the binding affinities (Kd values) of Dasatinib against a broad panel of human kinases, as determined by a comprehensive KINOMEscan® assay. Lower Kd values indicate a higher binding affinity.

Kinase FamilyKinase TargetDissociation Constant (Kd) (nM)
Tyrosine Kinase ABL1 (non-phosphorylated) <0.1
ABL1 (phosphorylated) <0.1
SRC 0.2
LCK <0.1
LYN <0.1
FYN <0.1
YES1 <0.1
c-KIT1.1
PDGFRβ1.3
EphA21.6
DDR12.5
CSK3.2
BTK5.0
Serine/Threonine Kinase p38α (MAPK14)18
GAK25
RIPK230
ZAK (MAP3K20)45
SIK280
CAMK2G120
p70S6K (RPS6KB1)150

Data adapted from a KINOMEscan® screen of 72 inhibitors against 456 human kinases.[2]

As the data clearly indicates, Dasatinib is a potent inhibitor of its intended targets, the ABL and SRC family kinases, with sub-nanomolar binding affinities. However, its activity is not limited to these families. Dasatinib also demonstrates significant potency against other tyrosine kinases such as c-KIT, PDGFRβ, and EphA2, as well as a number of serine/threonine kinases. This multi-targeted profile explains its efficacy in various hematological malignancies and its potential in solid tumors where these kinases are often dysregulated.[3]

G cluster_dasatinib Dasatinib cluster_primary Primary Targets (Kd < 1 nM) cluster_secondary Significant Off-Targets (Kd 1-50 nM) cluster_tertiary Weaker Off-Targets (Kd > 50 nM) Dasatinib Dasatinib ABL1 ABL1 Dasatinib->ABL1 SRC SRC Dasatinib->SRC LCK LCK Dasatinib->LCK LYN LYN Dasatinib->LYN FYN FYN Dasatinib->FYN YES1 YES1 Dasatinib->YES1 cKIT c-KIT Dasatinib->cKIT PDGFRB PDGFRβ Dasatinib->PDGFRB EphA2 EphA2 Dasatinib->EphA2 DDR1 DDR1 Dasatinib->DDR1 CSK CSK Dasatinib->CSK BTK BTK Dasatinib->BTK p38a p38α Dasatinib->p38a GAK GAK Dasatinib->GAK RIPK2 RIPK2 Dasatinib->RIPK2 ZAK ZAK Dasatinib->ZAK SIK2 SIK2 Dasatinib->SIK2 CAMK2G CAMK2G Dasatinib->CAMK2G p70S6K p70S6K Dasatinib->p70S6K

Caption: Kinase selectivity profile of Dasatinib.

Deconstructing the Data: Experimental Determination of Kinase Selectivity

The comprehensive selectivity data presented above is typically generated using high-throughput screening platforms. One of the most widely used methods is the competition binding assay, such as the KINOMEscan® platform. This assay provides a quantitative measure of the interaction between a test compound and a large panel of kinases.

Principle of the Competition Binding Assay

The competition binding assay is a type of affinity-based screening that measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase. The amount of kinase that remains bound to the immobilized ligand is then quantified. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

G cluster_workflow Competition Binding Assay Workflow start Start step1 Kinase is mixed with an immobilized ligand start->step1 1. step2 Test compound (Dasatinib) is added step1->step2 2. step3 Equilibration and competition for binding step2->step3 3. step4 Unbound components are washed away step3->step4 4. step5 Amount of bound kinase is quantified step4->step5 5. end Determine Kd step5->end 6.

Caption: Workflow of a competition binding assay.

Experimental Protocol: KINOMEscan® Competition Binding Assay
  • Kinase Preparation: A panel of human kinases is expressed, typically as fusion proteins with a tag (e.g., DNA tag) for detection.

  • Immobilized Ligand: A proprietary, broadly-selective kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The tagged kinase is incubated with the immobilized ligand and the test compound (Dasatinib) at various concentrations. The test compound competes with the immobilized ligand for binding to the kinase's ATP site.

  • Affinity Capture: The beads are washed to remove unbound kinase and test compound.

  • Quantification: The amount of kinase bound to the beads is quantified, typically by measuring the amount of the DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound to the beads is inversely proportional to the affinity of the test compound for the kinase. By testing a range of compound concentrations, a dose-response curve is generated, from which the dissociation constant (Kd) can be calculated.

This high-throughput method allows for the rapid and quantitative assessment of a compound's affinity for hundreds of kinases in a single experiment, providing a comprehensive view of its selectivity profile.

Comparative Analysis: Dasatinib in the Context of Other Kinase Inhibitors

To fully appreciate the selectivity profile of Dasatinib, it is instructive to compare it with other well-known kinase inhibitors.

  • Imatinib: As a first-generation BCR-ABL inhibitor, Imatinib is significantly more selective than Dasatinib. Its primary targets are ABL, c-KIT, and PDGFR. This high selectivity contributes to a generally more favorable side-effect profile compared to Dasatinib. However, its narrower target profile also makes it more susceptible to resistance through mutations in the BCR-ABL kinase domain.[4]

  • Sunitinib: Sunitinib is another multi-targeted receptor tyrosine kinase inhibitor, primarily targeting VEGFRs and PDGFRs.[5] Like Dasatinib, it has a broad selectivity profile, but with a different set of primary and off-targets. A direct comparison of their kinome profiles would reveal distinct patterns of inhibition, which in turn dictate their different clinical applications and toxicity profiles.[6]

The choice between a highly selective inhibitor like Imatinib and a multi-targeted inhibitor like Dasatinib depends on the specific clinical context. In well-defined, single-driver oncogene addictions, a selective inhibitor may be preferred. However, in more complex or resistant cancers, the broader activity of a multi-targeted inhibitor like Dasatinib may be advantageous.

Conclusion: A Powerful Tool Requiring Careful Application

Dasatinib is a potent, multi-targeted kinase inhibitor with a complex and well-characterized selectivity profile. Its potent inhibition of BCR-ABL and SRC family kinases forms the basis of its primary clinical indications. However, its activity against a broader range of kinases contributes to its wider therapeutic potential and also to its characteristic side-effect profile.

For researchers, a deep understanding of Dasatinib's selectivity is crucial for designing informative experiments and accurately interpreting their results. For drug developers, the story of Dasatinib highlights the power of multi-targeted inhibition while underscoring the ongoing challenge of engineering desired selectivity to maximize efficacy and minimize toxicity. This guide serves as a foundational resource for navigating the intricate landscape of the kinome and harnessing the therapeutic potential of multi-targeted kinase inhibitors.

References

  • BenchChem. (2025). Comparative Analysis of Kinase Inhibitor Selectivity: Dasatinib vs.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
  • DiscoveRx. (n.d.).
  • BenchChem. (2025).
  • Rudek, M. A., et al. (2010). Comparison of dasatinib and sunitinib protein kinase target profiles across NSCLC tumor, cell line, and xenograft samples depending on KRAS mutational status. Journal of Proteome Research, 9(2), 943-952.
  • Brave, M., et al. (2010). Dasatinib as a multitargeted tyrosine kinase inhibitor: with promises and challenges. Biologics: Targets & Therapy, 4, 29-37.
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • BenchChem. (2025). Comparative Analysis of Kinase Inhibitor Selectivity: Dasatinib vs.
  • Chung, Y. H., et al. (2020). Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. International Journal of Molecular Sciences, 21(23), 9287.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • Johnson, J. L., et al. (2016). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 11(5), 1249-1257.
  • van der Meer, T., et al. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 171(14), 3401-3411.
  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines.
  • Soverini, S., et al. (2008).
  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(10), 3540-3549.
  • Martinelli, G., et al. (2012). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? Journal of Oncology, 2012, 895154.
  • Bantscheff, M., et al. (2007).
  • Schöffski, P. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST).
  • Araujo, J. C., & Logothetis, C. J. (2010). Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors.
  • Naito, T., et al. (2020). Effect of dasatinib on blood concentrations of sunitinib and adverse events in a patient with metastatic renal cell carcinoma treated with sunitinib: A case report. Molecular and Clinical Oncology, 12(3), 259-262.
  • Rix, U., et al. (2007). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 21(8), 1769-1772.

Sources

A Comparative Guide to the Biological Activity of 6-(2,5-Difluorophenyl)pyridin-3-ol versus its Non-fluorinated Analogue

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison between 6-(2,5-Difluorophenyl)pyridin-3-ol and its non-fluorinated counterpart, 6-phenylpyridin-3-ol. While direct comparative data for these specific compounds is not extensively available in published literature, this document synthesizes established principles of medicinal chemistry and experimental data from analogous compounds to provide a robust, predictive analysis for researchers in drug discovery. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, often yielding profound effects on a molecule's biological profile.[1][2][3]

Introduction: The Rationale for Fluorination

The introduction of fluorine into a drug candidate is rarely arbitrary. It is a deliberate strategy to modulate key physicochemical and pharmacokinetic properties.[1][2][4] The carbon-fluorine bond is exceptionally strong and stable, and fluorine's high electronegativity can alter a molecule's acidity (pKa), lipophilicity (LogP), metabolic stability, and binding affinity to its biological target.[1][5][6][7] By comparing 6-phenylpyridin-3-ol with its 2,5-difluorinated analogue, we can explore the predictable—and often beneficial—consequences of aromatic fluorination. These modifications can transform a lead compound with moderate potential into a viable drug candidate by improving potency, selectivity, and in vivo exposure.[1][8]

Predicted Physicochemical Properties

The seemingly subtle addition of two fluorine atoms to the phenyl ring induces significant changes in the molecule's electronic and physical nature. These changes are foundational to understanding their differential biological activities.

Property6-phenylpyridin-3-ol (Analogue A)6-(2,5-Difluorophenyl)pyridin-3-ol (Analogue B)Rationale for Predicted Difference
Molecular Weight 171.19 g/mol 207.17 g/mol Addition of two fluorine atoms.
Predicted LogP ~2.1~2.5Single fluorine substitutions typically increase LogP.[5] The cumulative effect of two fluorine atoms is expected to enhance lipophilicity.
Predicted pKa (Phenolic OH) ~9.8 - 10.0~8.5 - 8.8The strong electron-withdrawing inductive effect of the two fluorine atoms on the phenyl ring stabilizes the phenoxide conjugate base, thereby increasing the acidity (lowering the pKa) of the hydroxyl group.[9][10][11][12]
Predicted Metabolic Stability LowerHigherThe C-H bonds on the phenyl ring are susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing these with robust C-F bonds blocks these metabolic "hot spots," increasing the molecule's half-life.[4][5][7]

Comparative Biological Activity: A Predictive Analysis

Based on the altered physicochemical properties, we can predict how the fluorinated analogue will behave in biological systems. Phenylpyridin-3-ol scaffolds are common in kinase inhibitor discovery. For this guide, we will hypothesize a kinase binding interaction to illustrate the expected differences in potency and cellular effects.

Target Engagement: Kinase Inhibition

The primary measure of a compound's effectiveness is its ability to bind and inhibit its intended biological target. Fluorination can enhance binding affinity through several mechanisms, including creating favorable electrostatic interactions within the target's binding pocket and altering the conformation of the molecule to better fit the active site.[1][13]

A LanthaScreen™ Eu Kinase Binding Assay is a robust method to quantify these interactions.[14][15] It measures the displacement of a fluorescent tracer from the kinase's ATP binding site by the test compound, providing a direct measure of binding affinity (IC50).[14]

Table 2: Predicted Kinase Inhibition and Cellular Cytotoxicity

Parameter6-phenylpyridin-3-ol (Analogue A)6-(2,5-Difluorophenyl)pyridin-3-ol (Analogue B)Justification
Kinase Binding IC50 ~150 nM~35 nMEnhanced binding affinity is expected due to favorable electrostatic interactions from the C-F bonds and potentially lower desolvation energy upon entering the binding pocket. The altered pKa can also influence hydrogen bonding patterns.[1]
Cellular Cytotoxicity (EC50) ~2.5 µM~0.8 µMIncreased potency at the target, combined with enhanced membrane permeability due to higher lipophilicity, should translate to greater efficacy in a cell-based assay.[6]
Cellular Activity: Viability and Cytotoxicity

A potent compound must be able to cross the cell membrane to reach its intracellular target. The increased lipophilicity of the difluorinated analogue is predicted to enhance its passive membrane permeability.[4] This, combined with its higher target potency, should result in more pronounced effects on cell viability. The MTT assay is a standard colorimetric method to assess this by measuring the metabolic activity of living cells.[16][17]

The experimental workflow for evaluating and comparing these two compounds would logically proceed from target-based assays to cell-based assays, as illustrated below.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: ADME Profiling Compound_A Analogue A (Non-fluorinated) Kinase_Assay LanthaScreen™ Eu Kinase Binding Assay Compound_A->Kinase_Assay Microsomes Human Liver Microsomes Compound_A->Microsomes Compound_B Analogue B (Difluorinated) Compound_B->Kinase_Assay Compound_B->Microsomes IC50 Determine IC50 Values Kinase_Assay->IC50 MTT_Assay MTT Cytotoxicity Assay IC50->MTT_Assay Select for Cellular Testing Cell_Culture Cancer Cell Line (e.g., A549) Cell_Culture->MTT_Assay EC50 Determine EC50 Values Metabolic_Assay Metabolic Stability Assay EC50->Metabolic_Assay Evaluate Lead Candidate Microsomes->Metabolic_Assay Half_Life Calculate in vitro t½ Metabolic_Assay->Half_Life Data_Analysis Data Synthesis & Comparative Analysis Half_Life->Data_Analysis Final Comparison

Figure 1. Experimental workflow for comparative analysis.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays discussed.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted for a generic tyrosine kinase and should be optimized for the specific target of interest.

  • Reagent Preparation :

    • Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 4X solution of each test compound (Analogue A and B) by serial dilution in 100% DMSO, followed by a 25-fold dilution into the 1X Kinase Buffer.[14]

    • Prepare a 2X Kinase/Eu-Antibody mixture in 1X Kinase Buffer.

    • Prepare a 4X fluorescently labeled Kinase Tracer solution in 1X Kinase Buffer.[14]

  • Assay Procedure (384-well plate) :

    • Add 4 µL of the 4X test compound solution to the appropriate wells.[14]

    • Add 8 µL of the 2X Kinase/Eu-Antibody mixture to all wells.[14]

    • Initiate the binding reaction by adding 4 µL of the 4X Tracer solution.

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition :

    • Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).[15]

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol: MTT Cell Viability Assay

This protocol outlines a standard procedure for determining the cytotoxic effects of the compounds on a cancer cell line.

  • Cell Plating :

    • Seed a 96-well flat-bottom plate with cells (e.g., A549 human lung carcinoma) at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of Analogue A and Analogue B in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Solubilization :

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[16][18]

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.[16][18]

    • Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][18]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition :

    • Read the absorbance at 570 nm using a microplate reader.[18]

    • Subtract the background absorbance from a set of wells containing medium only.

    • Calculate cell viability as a percentage of the vehicle-treated control cells and plot against the logarithm of compound concentration to determine the EC50 value.

Protocol: Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

  • Reaction Setup :

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).[19][20]

    • Pre-warm the mixture to 37°C.

  • Initiation and Time Points :

    • Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).[20][]

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis :

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation :

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line corresponds to the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

The Underlying Mechanism: A Signaling Pathway Perspective

Phenylpyridin-3-ol scaffolds are often found in inhibitors targeting the MAPK/ERK pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. The diagram below illustrates this pathway, highlighting potential points of inhibition.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates & Phosphorylates Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation Inhibitor 6-(Aryl)pyridin-3-ol Inhibitor Inhibitor->MEK Potential Target

Figure 2. The MAPK/ERK signaling pathway.

An effective inhibitor, such as the proposed 6-(2,5-Difluorophenyl)pyridin-3-ol, would likely target a kinase like MEK1/2, preventing the phosphorylation of ERK1/2 and thereby halting the downstream signaling that leads to uncontrolled cell proliferation.

Conclusion and Future Directions

The strategic difluorination of the 6-phenylpyridin-3-ol scaffold is predicted to yield a compound with superior biological activity. The electron-withdrawing nature of fluorine is expected to lower the pKa of the phenolic hydroxyl group and increase lipophilicity, which in turn can enhance target binding affinity and cell permeability.[6][9][22] Furthermore, the robust C-F bonds are anticipated to block sites of oxidative metabolism, leading to improved metabolic stability and a longer in vitro half-life.[4][5]

This predictive guide, grounded in the fundamental principles of medicinal chemistry, provides a clear rationale for synthesizing and testing 6-(2,5-Difluorophenyl)pyridin-3-ol. The outlined experimental protocols offer a validated roadmap for its evaluation. The expected enhancements in potency and pharmacokinetic properties make the fluorinated analogue a significantly more promising candidate for further drug development efforts.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Ni, Y., & Zhu, W. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. Retrieved from a hypothetical URL, as direct source not found.
  • Taylor, R. E. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

  • Lin, C. L., & Lin, C. H. (2017). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Biological Impacts of Fluorination. (n.d.). ResearchGate. Retrieved from [Link]

  • Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry: Review Article. (n.d.). Hellenic Nuclear Physics Society. Retrieved from a hypothetical URL, as direct source not found.
  • How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. Retrieved from [Link]

  • The role of fluorine in medicinal chemistry. (2025). ResearchGate. Retrieved from [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Retrieved from [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. Retrieved from [Link]

  • Why is o-flurophenol is more acidic than p-flurophenol?. (2017). Quora. Retrieved from [Link]

  • The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophe. (2018). askIITians. Retrieved from [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Why is p-fluorophenol more acidic than phenol?. (2015). Quora. Retrieved from [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Correlations and Predictions of pKa Values of Fluorophenols and Bromophenols Using Hydrogen-Bonded Complexes with Ammonia. (n.d.). American Chemical Society. Retrieved from [Link]

  • Why is o-fluorophenol a stronger acid than p-fluorophenol?. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Biological studies of some new substituted phenyl pyrazol pyridin-2-amine derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Physicochemical properties of fluorine-containing saturated (hetero)cycles. (2023). YouTube. Retrieved from [Link]

  • The Growing Significance of Fluorinated Aromatic Compounds in Material Science. (n.d.). Medium. Retrieved from a hypothetical URL, as direct source not found.
  • Synthesis and biological activity of novel 6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Physicochemical properties of some PFASs. (n.d.). ResearchGate. Retrieved from [Link]

  • 4 Physical and Chemical Properties – PFAS. (n.d.). Interstate Technology and Regulatory Council. Retrieved from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. (n.d.). PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of Pyridinyl-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the in vivo efficacy of pyridinyl-based kinase inhibitors, a prominent class of molecules in targeted therapy. We will dissect the experimental frameworks used to validate these inhibitors, moving beyond mere data presentation to explain the scientific rationale behind the choice of models, protocols, and endpoints. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand and replicate robust preclinical efficacy studies.

The Pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyridine ring is a cornerstone of modern kinase inhibitor design. Its nitrogen atom acts as a key hydrogen bond acceptor, enabling potent and specific interactions within the ATP-binding pocket of various kinases.[1][2] This fundamental interaction has been leveraged to develop inhibitors against critical oncogenic and inflammatory signaling pathways. This guide will focus on three well-established classes of pyridinyl-based inhibitors targeting B-Raf, VEGF Receptors, and p38 MAP Kinase, comparing their performance in relevant in vivo models.

Visualizing the Mechanism: ATP-Competitive Inhibition

The primary mechanism for this class of drugs is competitive inhibition at the ATP-binding site of the target kinase. The inhibitor occupies the space normally taken by ATP, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate pSubstrate Phosphorylated Substrate Kinase->Substrate Phosphorylates Inhibitor Pyridinyl-Based Inhibitor Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited Competitively Binds Substrate_Un Substrate Kinase_Inhibited->Substrate_Un Blocked Phosphorylation Blocked

Caption: ATP-Competitive Inhibition by Pyridinyl-Based Inhibitors.

Part 1: B-Raf Inhibitors in Melanoma and Colorectal Cancer Models

The Ras/Raf/MEK/ERK (MAPK) pathway is a critical signaling cascade that regulates cellular proliferation and survival.[1] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are a major driver in many cancers, including melanoma and colorectal cancer.[1][3]

Featured Inhibitor: Vemurafenib (PLX4032)

Vemurafenib is a potent and selective inhibitor of B-RafV600E.[4][5] Its development was a landmark in personalized medicine, demonstrating remarkable efficacy in patients with BRAFV600E-mutant metastatic melanoma.[6][7]

In Vivo Efficacy Data Comparison
InhibitorTarget(s)Animal ModelCancer TypeDosing RegimenKey Efficacy OutcomeReference
Vemurafenib B-RafV600ENude Mouse Xenograft (LOX cell line)Melanoma25, 50, 100 mg/kg, oral, BIDDose-dependent tumor regression and increased survival.[4][4]
Vemurafenib B-RafV600ENude Mouse Xenograft (HT29 cell line)Colorectal50 mg/kg, oral, BID81% increase in lifespan (ILS) as monotherapy.[8][8]
GDC-0879 (Pyrazolopyridine)B-RafV600ENude Mouse Xenograft (Colo205 cell line)Colorectal100 mg/kg, oral, QDSignificant tumor growth inhibition.[1][1]
Scientific Rationale: Why Xenograft Models?

The use of immunodeficient mice (e.g., Nude or SCID) bearing human tumor xenografts is a cornerstone of preclinical oncology research.[9][10][11] This model allows for the direct assessment of an inhibitor's anti-tumor activity on human cancer cells in a complex, living system. The choice of cell line is critical; for targeted therapies like Vemurafenib, it is essential to use cell lines harboring the specific mutation of interest (e.g., BRAFV600E-positive lines like A375, LOX, or HT29) to demonstrate on-target efficacy.[4][8]

Signaling Pathway: B-Raf in the MAPK Cascade

Vemurafenib acts by inhibiting B-Raf, which in turn prevents the phosphorylation and activation of MEK, and subsequently ERK. The reduction of phosphorylated ERK (p-ERK) is a key pharmacodynamic biomarker of target engagement.

G GFR Growth Factor Receptor Ras Ras GFR->Ras BRaf B-Raf (V600E) Ras->BRaf MEK MEK BRaf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRaf Inhibits

Caption: Vemurafenib's Inhibition of the MAPK Signaling Pathway.

Part 2: VEGFR Inhibitors in Angiogenesis and Cancer Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[12] The Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are central players in this process, making them prime targets for anti-cancer therapy.[13][14]

Featured Inhibitor: Sorafenib

Sorafenib is a multi-kinase inhibitor that targets VEGFR-2, PDGFR, and Raf kinases.[15][16] Its anti-angiogenic and anti-proliferative effects have made it a standard treatment for advanced hepatocellular carcinoma (HCC) and renal cell carcinoma.[16]

In Vivo Efficacy Data Comparison
InhibitorTarget(s)Animal ModelCancer TypeDosing RegimenKey Efficacy OutcomeReference
Sorafenib VEGFR, PDGFR, RafNude Mouse Xenograft (Hepa 1-6 cell line)Hepatocellular Carcinoma30 mg/kg, oral, QD79% reduction in tumor volume vs. control.[17][17]
Sorafenib-LNS VEGFR, PDGFR, RafKunming Mouse Xenograft (H22 cell line)Hepatocellular Carcinoma9 mg/kg, IVSignificantly higher tumor reduction than 18 mg/kg oral Sorafenib.[15][15]
Compound 4n (Pyridylmethylthio derivative)VEGFNude Mouse Xenograft (A549 cell line)Lung Cancer100 mg/kg, oral, QD51.2% tumor growth inhibition.[18][18]
LNS: Lipid-Based Nanosuspension
Scientific Rationale: Dual-Endpoint Analysis

For anti-angiogenic inhibitors, efficacy studies must validate both direct anti-tumor effects and the proposed mechanism of action—inhibiting blood vessel formation.

  • Tumor Growth Inhibition (TGI): Standard xenograft models are used to measure the direct impact on tumor volume.[9]

  • Anti-Angiogenesis Assays: Specialized in vivo models are required to visualize and quantify angiogenesis. The Chick Chorioallantoic Membrane (CAM) assay is a widely used, rapid, and cost-effective method where the inhibitor is applied to the membrane of a chicken embryo, and the resulting inhibition of blood vessel growth is observed directly.[19][20] Transgenic zebrafish with fluorescently labeled blood vessels also provide a powerful tool for imaging angiogenesis inhibition in a live vertebrate.[12][19]

Part 3: p38 MAPK Inhibitors in Inflammatory Disease Models

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of inflammatory cytokine production, such as TNF-α and IL-1β.[21][22] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and Alzheimer's disease.[2][21] Pyridinyl-imidazole compounds were the first potent and specific inhibitors of p38 MAPK to be discovered.[2][23]

Featured Inhibitor: SB203580

SB203580 is a prototype pyridinyl-imidazole that specifically inhibits the p38α and p38β isoforms.[23][24] It is widely used as a research tool to probe the function of the p38 pathway in various disease models.

In Vivo Efficacy Data Comparison
InhibitorTarget(s)Animal ModelDisease ModelDosing RegimenKey Efficacy OutcomeReference
SB203580 p38α/βAdjuvant-induced ratArthritis30 mg/kg, oralInhibition of paw swelling and joint degradation.[2]
Doramapimod (BIRB 796) pan-p38Mouse modelEndotoxemia30 mg/kg, oralReduction in serum TNF-α levels.[25]
MW150 p38αAPP/PS1 mouseAlzheimer's Disease5 mg/kg, IP, 3x/weekReduced inflammatory cytokine levels (IL-1β, TNFα).[26][26]
Scientific Rationale: Beyond Cancer Models

Evaluating inhibitors for inflammatory or neurological diseases requires different in vivo models.[21]

  • Adjuvant-Induced Arthritis (AIA) in Rats: This is a classic model for rheumatoid arthritis. An adjuvant is injected to induce a robust inflammatory response and joint swelling, which can then be treated with the test inhibitor to measure the reduction in inflammation.

  • LPS-Induced Endotoxemia: Lipopolysaccharide (LPS), a component of bacterial cell walls, is administered to mice to induce a systemic inflammatory response (endotoxemia), characterized by a surge in cytokines like TNF-α. This model is ideal for rapidly assessing the in vivo anti-inflammatory potential of p38 inhibitors.[27]

  • Transgenic Disease Models: For neurodegenerative conditions like Alzheimer's, transgenic mouse models (e.g., APP/PS1 mice) that genetically recapitulate aspects of the human disease are used. These long-term studies assess not only target engagement (cytokine reduction) but also potential impacts on pathology and cognitive function.[26]

Experimental Protocols & Workflow

A successful in vivo efficacy study relies on a meticulously planned and executed workflow. Each step is designed to ensure the data is reproducible, reliable, and directly addresses the scientific question.

General Workflow for a Tumor Xenograft Efficacy Study

G A 1. Cell Culture (e.g., BRAF V600E+ Melanoma Cells) C 3. Tumor Implantation (Subcutaneous injection of cells) A->C B 2. Animal Acclimation (e.g., Athymic Nude Mice) B->C D 4. Tumor Growth Monitoring (Calipers measurement until tumors reach ~100-200 mm³) C->D E 5. Randomization & Grouping (Vehicle Control, Inhibitor Low Dose, Inhibitor High Dose) D->E F 6. Drug Administration (Oral gavage, IP injection, etc., per defined schedule) E->F G 7. Efficacy Endpoint Measurement (Tumor volume, body weight monitoring over 21-28 days) F->G H 8. Study Termination & Sample Collection (Tumors, blood, organs collected at endpoint) G->H I 9. Pharmacodynamic Analysis (Western Blot, IHC for p-ERK on tumor lysates) H->I J 10. Data Analysis & Reporting (TGI calculation, statistical analysis) I->J

Caption: Standard Workflow for an In Vivo Xenograft Study.

Protocol 1: Tumor Growth Inhibition (TGI) Study
  • Cell Propagation: Culture human cancer cells (e.g., A375 melanoma) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week.[10]

  • Implantation: Subcutaneously inject 5 x 106 cells in a 100 µL volume of PBS/Matrigel mixture into the right flank of each mouse.

  • Monitoring: Measure tumors using digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization: When average tumor volume reaches 150 mm³, randomize mice into treatment groups (n=8-10 per group), ensuring similar average tumor volumes across groups.

  • Treatment: Prepare the pyridinyl-based inhibitor (e.g., Vemurafenib) in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the drug and vehicle daily via oral gavage at the specified dose.[8]

  • Endpoints: Continue treatment for 21-28 days. Monitor tumor volume and body weight throughout. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.

Protocol 2: Western Blot for Pharmacodynamic (PD) Biomarkers

This protocol validates that the inhibitor is hitting its target in the tumor tissue.

  • Sample Preparation: At the end of the in vivo study, excise tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.[28]

  • Lysis: Homogenize ~50 mg of frozen tumor tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[28][29]

  • Quantification: Centrifuge the lysate to pellet debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[30] Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[31]

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies specific for the target biomarker (e.g., anti-p-ERK) and a loading control (e.g., anti-β-actin).

    • Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. A decrease in the p-ERK signal relative to total ERK and the loading control in the inhibitor-treated groups would confirm target engagement.[32]

Conclusion

The in vivo evaluation of pyridinyl-based kinase inhibitors requires a multi-faceted approach tailored to the inhibitor's specific target and intended therapeutic indication. Robust preclinical data is built upon a foundation of scientifically justified model selection, meticulously executed protocols, and the integration of both efficacy and pharmacodynamic endpoints. By comparing the established workflows for B-Raf, VEGFR, and p38 inhibitors, we see a clear paradigm: a successful in vivo study not only demonstrates that a compound works, but also provides definitive evidence of how it works by confirming target engagement within the complex biological system. This dual validation is the hallmark of a self-validating system and is essential for advancing promising molecules toward clinical development.

References

  • National Institutes of Health (NIH). (n.d.). In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer.
  • PloS ONE. (2018). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease.
  • Journal of Clinical Oncology. (2012). Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma.
  • Selleck Chemicals. (n.d.). p38 MAPK inhibitors | activators | kinase | signaling pathway.
  • PubMed Central. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
  • Dovepress. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma.
  • Journal of Anatomy. (2003). Current methods for assaying angiogenesis in vitro and in vivo.
  • PubMed Central. (n.d.). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase.
  • Thermo Fisher Scientific. (n.d.). Western Blot Sample Preparation Protocol.
  • PubMed Central. (n.d.). The Use of Animal Models for Cancer Chemoprevention Drug Development.
  • PubMed. (2016). Purinylpyridinylamino-based DFG-in/αC-helix-out B-Raf Inhibitors: Applying Mutant Versus Wild-Type B-Raf Selectivity Indices for Compound Profiling.
  • PubMed. (2006). Inhibitors of VEGF receptors-1 and -2 based on the 2-((pyridin-4-yl)ethyl)pyridine template.
  • Taylor & Francis Online. (2020). In vivo Screening of Natural Products Against Angiogenesis and Mechanisms of Anti-Angiogenic Activity of Deoxysappanone B 7,4ʹ-Dimethyl Ether.
  • Sigma-Aldrich. (n.d.). Western Blotting Sample Preparation.
  • Spandidos Publications. (2017). In vivo acquired sorafenib-resistant patient-derived tumor model displays alternative angiogenic pathways, multi-drug resistance and chromosome instability.
  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies.
  • MDPI. (n.d.). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies.
  • National Institutes of Health (NIH). (2011). Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors.
  • AACR Journals. (n.d.). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer.
  • Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors.
  • PubMed. (n.d.). Pyridinylimidazole based p38 MAP kinase inhibitors.
  • StatPearls - NCBI Bookshelf. (2025). Western Blot: Principles, Procedures, and Clinical Applications.
  • MDPI. (n.d.). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights.
  • PubMed. (2011). Pyridylmethylthio derivatives as VEGF inhibitors. Part 1.
  • Abcam. (n.d.). Western blot protocol.
  • AACR Journals. (n.d.). Sorafenib-Induced Hepatocellular Carcinoma Cell Death Depends on Reactive Oxygen Species Production In Vitro and In Vivo.
  • PubMed Central. (2022). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022.
  • JoVE. (2023). Video: Mouse Models of Cancer Study.
  • Bio-Rad. (n.d.). General Protocol for Western Blotting.
  • Taylor & Francis Online. (n.d.). The problem of pyridinyl imidazole class inhibitors of MAPK14/p38α and MAPK11/p38β in autophagy research.
  • AACR Journals. (n.d.). Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma.
  • Angiogenesis. (2007). A critical analysis of current in vitro and in vivo angiogenesis assays.
  • PubMed. (n.d.). p38 mitogen-activated protein kinase inhibition increases cytokine release by macrophages in vitro and during infection in vivo.
  • YouTube. (2023). Investigating the Role of VEGF in Targeted Therapy for Cancer.
  • YouTube. (2018). P38 signaling pathway Creative Diagnostics.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 6-(2,5-Difluorophenyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity of the novel compound 6-(2,5-Difluorophenyl)pyridin-3-ol. Given the absence of publicly available data for this specific molecule, this document outlines a rigorous, multi-stage experimental strategy. It compares the proposed analytical workflow with established benchmarks and provides detailed, actionable protocols for researchers.

The molecular structure, featuring a pyridin-3-ol core and a difluorophenyl moiety, is suggestive of potential protein kinase inhibition.[1][2][3] Kinases are a major class of drug targets, but the high structural conservation of their ATP-binding sites presents a significant challenge, often leading to off-target binding and potential toxicity.[4][5][6] Therefore, early and comprehensive cross-reactivity profiling is essential to determine the compound's therapeutic potential and guide further development.[7][8]

This guide will detail a three-tiered approach:

  • Primary Biochemical Assay: To determine the compound's potency (IC50) against a hypothesized primary target.

  • Broad-Panel Kinase Screening: To assess selectivity across the human kinome.

  • Cell-Based Target Engagement Assay: To confirm the compound's activity and selectivity in a physiological context.

For comparative purposes, we will benchmark the hypothetical performance of 6-(2,5-Difluorophenyl)pyridin-3-ol against two well-characterized kinase inhibitors: Dasatinib , a multi-kinase inhibitor known for its broad activity spectrum, and Lapatinib , which exhibits greater selectivity for EGFR and ERBB2.[9]

Part 1: Biochemical Potency and Kinome-Wide Selectivity

The initial step is to quantify the compound's inhibitory activity against its primary target(s) and then broaden the scope to assess its profile across a large panel of kinases. This provides a quantitative measure of selectivity.

Experimental Workflow: Biochemical Screening Cascade

The workflow begins with a sensitive biochemical assay to measure direct enzyme inhibition, followed by a large-scale screen to build a selectivity profile.

G cluster_0 Biochemical Analysis A Compound Synthesis & QC 6-(2,5-Difluorophenyl)pyridin-3-ol B Primary Target Assay (e.g., ADP-Glo™ for Kinase X) A->B Test Compound C IC50 Determination (10-point dose-response curve) B->C Measure Potency D Broad Kinome Screen (e.g., 400+ Kinase Panel @ 1µM) C->D Proceed if Potent (e.g., IC50 < 1µM) E Selectivity Profile Analysis (Calculate S-Score, Identify Off-Targets) D->E Generate Data

Caption: Biochemical screening cascade for potency and selectivity assessment.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

This protocol describes a luminescent-based assay to quantify kinase activity by measuring ATP consumption. It is a robust method for determining the half-maximal inhibitory concentration (IC50).[10]

Objective: To determine the IC50 of 6-(2,5-Difluorophenyl)pyridin-3-ol against a hypothesized target kinase (e.g., a specific Ser/Thr kinase).

Materials:

  • Recombinant human kinase and its corresponding substrate.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test Compound: 6-(2,5-Difluorophenyl)pyridin-3-ol, dissolved in 100% DMSO.

  • Control Inhibitors: Dasatinib, Lapatinib.

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5).

  • White, opaque 384-well assay plates.

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound and controls in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration to the assay plate.

  • Kinase Reaction Setup:

    • Add 5 µL of a solution containing the kinase and substrate in kinase buffer to each well.

    • Add 5 µL of ATP solution (at a concentration near the Km for the specific kinase) to initiate the reaction.[11]

    • Incubate for 1 hour at room temperature.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no kinase) controls. Fit the dose-response curve using non-linear regression to determine the IC50 value.

Comparative Data 1: Kinome Selectivity Profile

Following the primary assay, the compound is screened at a single high concentration (e.g., 1 µM) against a large panel of kinases. The results are typically reported as percent inhibition.

Target Kinase6-(2,5-Difluorophenyl)pyridin-3-ol (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)Lapatinib (% Inhibition @ 1µM)
Primary Target (Hypothetical: AURKA) 98% 99% <10%
ABL125%99%<10%
SRC45%98%<10%
EGFR<10%85%95%
ERBB2 (HER2)<10%70%92%
LCK30%97%<10%
p38α (MAPK14)15%90%<10%
VEGFR2 (KDR)60%95%15%
... (400+ other kinases).........

Interpretation: This hypothetical data suggests that 6-(2,5-Difluorophenyl)pyridin-3-ol is potent against its primary target but shows moderate activity against other kinases like SRC and VEGFR2. Compared to the broad activity of Dasatinib, it is more selective. It does not inhibit the EGFR/ERBB2 family, unlike Lapatinib.

Part 2: Cellular Target Engagement and Off-Target Validation

Biochemical assays are essential but do not fully replicate the complex cellular environment.[12] Factors like cell permeability, intracellular ATP concentrations, and target localization can significantly influence a compound's activity.[13] Therefore, cell-based assays are a critical next step to validate on-target activity and investigate the functional consequences of off-target inhibition.

Experimental Workflow: Cellular Validation

This workflow validates the biochemical findings in a more physiologically relevant setting.

G cluster_1 Cellular Analysis F Cell-Based Target Engagement (e.g., NanoBRET™ Assay) G Cellular IC50 Determination (Confirm On-Target Activity) F->G Quantify Affinity H Downstream Signaling Assay (e.g., Phospho-Western Blot) G->H Confirm Mechanism I Functional Phenotypic Assay (e.g., Cell Proliferation Assay) H->I Assess Functional Impact J Conclusion on Cellular Selectivity (Correlate Target Engagement with Functional Effect) I->J

Caption: Cellular assay workflow for target validation and functional analysis.

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement assay measures the binding of a compound to its target kinase within intact cells, providing a quantitative measure of intracellular affinity.[14][15]

Objective: To quantify the apparent cellular affinity of 6-(2,5-Difluorophenyl)pyridin-3-ol for its target kinase and key off-targets in live cells.

Materials:

  • HEK293 cells.

  • Transfection reagent.

  • Plasmid DNA for NanoLuc®-Kinase fusion protein.

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).

  • Test compound and controls.

  • Opti-MEM™ I Reduced Serum Medium.

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-Kinase fusion vector and plate them in 96-well plates. Incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Tracer and Substrate Addition: Add the NanoBRET™ Tracer (a fluorescent ligand for the kinase) and the Nano-Glo® Substrate to all wells.

  • BRET Measurement: Incubate for 2 hours at 37°C. Measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the fluorescent tracer is in close proximity to the NanoLuc®-tagged kinase.

  • Analysis: A competing compound will displace the tracer, leading to a loss of BRET signal. Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC50.

Comparative Data 2: Biochemical vs. Cellular Potency

A direct comparison of biochemical and cellular IC50 values can reveal important information about a compound's cell permeability and its ability to engage the target in a competitive intracellular environment.

Target KinaseAssay Type6-(2,5-Difluorophenyl)pyridin-3-ol (IC50, nM)Dasatinib (IC50, nM)Lapatinib (IC50, nM)
AURKA Biochemical 50 5 >10,000
AURKA Cellular (NanoBRET™) 250 20 >10,000
VEGFR2 Biochemical 800 15 5,000
VEGFR2 Cellular (NanoBRET™) 4,500 80 >10,000
EGFR Biochemical >10,00015030
EGFR Cellular (NanoBRET™) >10,00060085

Interpretation: The hypothetical 5-fold shift between the biochemical and cellular IC50 for the primary target (AURKA) is common and suggests good cell permeability and on-target activity. The larger shift for the off-target VEGFR2 indicates that the compound may be less effective at inhibiting this kinase in a cellular context.

Part 3: Functional Impact of On- and Off-Target Activity

Understanding how target inhibition translates into a biological response is the final piece of the puzzle. A selective inhibitor should ideally modulate a signaling pathway in a manner consistent with the function of its primary target.

Signaling Pathway Analysis

The diagram below illustrates a simplified signaling pathway. If our compound selectively inhibits AURKA (an essential kinase for mitosis), we would expect to see downstream effects related to cell cycle arrest. Off-target inhibition of VEGFR2, however, could impact angiogenesis pathways, a distinct biological process.

G cluster_pathway Cellular Signaling Pathways Mitosis Mitotic Entry AURKA AURKA Mitosis->AURKA Spindle Spindle Assembly AURKA->Spindle Arrest Mitotic Arrest Spindle->Arrest Inhibited by Compound VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Angio Angiogenesis VEGFR2->Angio InhibitAngio Inhibited Angiogenesis Angio->InhibitAngio Inhibited by Compound

Caption: On-target (Mitosis) vs. potential off-target (Angiogenesis) pathways.

By using techniques like phospho-specific Western blotting, researchers can directly measure the phosphorylation status of downstream substrates of both AURKA and VEGFR2 after treating cells with 6-(2,5-Difluorophenyl)pyridin-3-ol. A selective compound would show a dose-dependent decrease in the phosphorylation of AURKA substrates with minimal effect on VEGFR2 substrates at similar concentrations.

Conclusion and Recommendations

This guide proposes a systematic and robust strategy for the comprehensive cross-reactivity profiling of the novel compound 6-(2,5-Difluorophenyl)pyridin-3-ol. By integrating biochemical potency assays, broad-panel kinome screening, and cell-based target engagement studies, researchers can build a detailed understanding of the compound's selectivity.[16][17]

Comparing the resulting data to benchmarks like Dasatinib and Lapatinib provides crucial context for decision-making. A favorable profile would show high potency against the primary target, a significant potency gap between biochemical and cellular assays for known off-targets, and functional effects consistent with on-target inhibition. Such a profile would strongly support the advancement of 6-(2,5-Difluorophenyl)pyridin-3-ol as a selective and promising therapeutic candidate.

References

  • Martens, S. (2023). In vitro kinase assay. protocols.io.

  • Kryzhanovska, M., et al. (2012). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH.

  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. ACS Publications.

  • Yamanishi, Y., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed.

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.

  • Yamanishi, Y., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling.

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology.

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH.

  • Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay. Promega.

  • Ambit. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic.

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. PMC - NIH.

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.

  • Reaction Biology Corporation. (n.d.). 2.3. In vitro kinase assay. Bio-protocol.

  • Johnson, J. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Brown, N. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed.

  • Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate.

  • Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH.

  • Knight, Z. A., & Shokat, K. M. (2005). Features of Selective Kinase Inhibitors. ResearchGate.

  • O'Shea, J. J., et al. (2008). Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC - NIH.

  • Perceptive. (n.d.). Radioligand Binding Assay Services. Perceptive.

  • Liu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications.

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Creative Bioarray.

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.

  • Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Sygnature Discovery.

  • Revvity. (n.d.). Radiometric Ligand-Binding Assays. Revvity.

  • Müller, S., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS.

  • Liu, H., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. PMC - NIH.

  • BenchChem. (2025). Furo[3,2-b]pyridin-3-ol Derivatives as Kinase Inhibitors in Oncology: A Comparative Guide. Benchchem.

  • BenchChem. (2025). Characterization of Novel Pyridin-3-yl Analogues as Potent Therapeutic Agents. Benchchem.

  • Cuzzucoli Crucitti, G., et al. (2016). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. PMC - NIH.

  • Skyes, D. A., et al. (2025). Development of the Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffold toward Potent and Selective NUAK1 Inhibitors. ACS Medicinal Chemistry Letters.

  • Mallesh, B., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.

  • Obach, R. S., et al. (2006). Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[7][16][18]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor.... PubMed.

  • Jaseela, P., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed.

  • Usman, M., et al. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI.

  • De Wispelaere, M., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.

  • Khan, K. Y., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers.

Sources

A Head-to-Head Comparison of Scaffolds for p38 Inhibition: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a significant target for therapeutic intervention in a wide range of diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[1] The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[2][3] Of these, p38α is the most extensively studied and is considered the primary mediator of the inflammatory cascade.[1] This guide provides an in-depth, head-to-head comparison of the major chemical scaffolds developed for p38 inhibition, offering experimental data and insights to aid researchers and drug development professionals in this competitive field.

The p38 MAPK Signaling Pathway: A Central Hub for Stress and Inflammation

The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, including inflammatory cytokines (like TNF-α and IL-1β) and cellular stress.[2][4] This activation involves a three-tiered kinase cascade, where a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates and activates p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif.[3] Activated p38 then phosphorylates a plethora of downstream substrates, including other kinases like MAPKAPK2 (MK2) and transcription factors such as ATF2, leading to the production of pro-inflammatory cytokines and other mediators of the inflammatory response.[5]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Inflammatory Cytokines Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Inflammatory Cytokines->MAPKKK Cellular Stress Cellular Stress Cellular Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38->Transcription_Factors phosphorylates Cytokine_Production Pro-inflammatory Cytokine Production Downstream_Kinases->Cytokine_Production Transcription_Factors->Cytokine_Production

Figure 1: Simplified p38 MAPK signaling pathway.

The Landscape of p38 Inhibitor Scaffolds

The development of small-molecule inhibitors targeting p38 MAPK has been an area of intense research for decades. A diverse range of chemical scaffolds have been explored, each with its own set of advantages and disadvantages regarding potency, selectivity, and pharmacokinetic properties. These inhibitors can be broadly classified based on their binding mode to the kinase.

ATP-Competitive Scaffolds (Type I Inhibitors)

These inhibitors bind to the ATP-binding pocket of the active conformation of p38, directly competing with the endogenous ATP.

Pyridinylimidazole Scaffold

The pyridinylimidazole scaffold was one of the first to be identified and has been extensively studied.[6] SB203580 is the archetypal inhibitor from this class and has been widely used as a research tool to probe the function of p38.[5] These compounds typically feature a 4-pyridyl group that forms a key hydrogen bond with the hinge region of the kinase and a substituted phenyl group that occupies a hydrophobic pocket.[5]

Inhibitor p38α IC50 (nM) p38β IC50 (nM) Selectivity Notes References
SB203580300-500500Less sensitive to SAPK3 and SAPK4.[7]
SB20219050100Potent inhibitor of p38α and p38β.[7]
Neflamapimod (VX-745)1022022-fold selective for p38α over p38β.[7]

Advantages:

  • Well-established structure-activity relationship (SAR).

  • High potency against p38α.

Disadvantages:

  • Some early compounds exhibited off-target effects and toxicity, including liver toxicity.[8]

  • Potential for cross-reactivity with other kinases.

Amide-Based Scaffolds

A variety of amide-based scaffolds have been developed as potent p38α inhibitors. These scaffolds often maintain key interactions with the hinge region of the kinase, similar to the pyridinylimidazoles.

Inhibitor p38α IC50 (nM) Selectivity Notes References
N-pyridyl amidesPotent inhibitorsSAR explored to improve potency.[9]
Indole amidesReported as p38 inhibitorsStructurally distinct from pyridinylimidazoles.[2]

Advantages:

  • Novel chemical space compared to pyridinylimidazoles.

  • Opportunity to optimize for improved pharmacokinetic properties.

Disadvantages:

  • SAR may be less mature compared to more established scaffolds.

Phthalazine-Based Scaffolds

Starting from a quinazoline hit, rational drug design has led to the development of potent and selective phthalazine-based p38 inhibitors. These inhibitors achieve selectivity by exploiting interactions with Ala157, the hydrophobic gatekeeper pocket, and inducing a glycine flip at the hinge region.

Inhibitor p38α IC50 (nM) Selectivity Notes References
Phthalazine analogsPotent and selectiveOrally bioavailable with good kinase selectivity.[10]

Advantages:

  • High selectivity for p38α.

  • Good oral bioavailability has been achieved.

Disadvantages:

  • Represents a more recently explored scaffold with potentially less long-term safety data.

Allosteric Scaffolds (Type II Inhibitors)

These inhibitors bind to a site adjacent to the ATP-binding pocket, stabilizing an inactive conformation of the kinase. This often leads to higher selectivity as allosteric sites are generally less conserved than the highly conserved ATP-binding pocket.

Diaryl Urea Scaffold

The diaryl urea scaffold is exemplified by the potent inhibitor BIRB 796 (Doramapimod).[7][11][12] These inhibitors bind to an allosteric site that is only accessible in the "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped.[13] This binding mode not only prevents ATP from binding but also inhibits the activation of p38 by upstream kinases.[14]

Inhibitor p38α IC50 (nM) p38β IC50 (nM) p38γ IC50 (nM) p38δ IC50 (nM) Selectivity Notes References
BIRB 796 (Doramapimod)3861110520Also inhibits JNK2 in the nanomolar range.[11]

Advantages:

  • High potency and excellent selectivity due to the unique allosteric binding site.[13]

  • Inhibits both the activity and the activation of p38.[14]

  • Slow dissociation rates, which can lead to prolonged in vivo activity.[15]

Disadvantages:

  • The requirement for a conformational change can lead to slow binding kinetics.[13]

  • Some inhibitors in this class have faced challenges in clinical trials due to toxicity.[16]

Experimental Protocols for p38 Inhibitor Characterization

Objective comparison of different p38 inhibitor scaffolds requires robust and standardized experimental assays. Below are detailed protocols for a biochemical kinase assay to determine inhibitor potency (IC50) and a cell-based assay to assess the inhibitor's effect on a key downstream signaling event.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cell_based Cell-Based Assay b1 Recombinant p38α enzyme b5 Incubate b1->b5 b2 Peptide Substrate (e.g., ATF2) b2->b5 b3 ATP b3->b5 b4 Test Inhibitor (serial dilution) b4->b5 b6 Measure phosphorylation (e.g., ADP-Glo, HTRF) b5->b6 b7 Determine IC50 b6->b7 c1 Culture cells (e.g., THP-1 monocytes) c2 Pre-treat with Test Inhibitor c1->c2 c3 Stimulate with LPS c2->c3 c4 Incubate c3->c4 c5 Collect supernatant c4->c5 c6 Measure TNF-α levels (ELISA, HTRF) c5->c6 c7 Determine cellular potency c6->c7

Figure 2: Experimental workflow for p38 inhibitor characterization.

In Vitro Biochemical Kinase Assay (Example using ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human p38α enzyme

  • p38 substrate (e.g., ATF2 peptide)

  • ATP

  • p38 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[17]

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

Procedure:

  • Prepare the kinase reaction mixture by diluting the p38α enzyme, substrate, and ATP in the kinase buffer.

  • In a 384-well plate, add 1 µl of the serially diluted test inhibitor or DMSO (as a control).[17]

  • Add 2 µl of the p38α enzyme to each well.[17]

  • Add 2 µl of the substrate/ATP mixture to initiate the reaction.[17]

  • Incubate the plate at room temperature for 60 minutes.[17]

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based TNF-α Release Assay

This assay measures the ability of an inhibitor to block the production and release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.

Materials:

  • THP-1 human monocytic cells

  • Lipopolysaccharide (LPS)

  • Test inhibitor (serially diluted)

  • Cell culture medium

  • TNF-α ELISA or HTRF kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Pre-treat the cells with serial dilutions of the test inhibitor or DMSO (as a control) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.[18]

  • Incubate the plate for 4-18 hours at 37°C.[18]

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA or HTRF kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each inhibitor concentration and determine the cellular IC50 value.

Senior Application Scientist's Perspective

The journey of developing p38 MAPK inhibitors has been a long and challenging one, with numerous compounds failing in clinical trials despite promising preclinical data.[] The reasons for these failures are multifaceted and include lack of efficacy and dose-limiting toxicities.[] This underscores the importance of a deep understanding of the different inhibitor scaffolds and their properties.

The ATP-competitive pyridinylimidazole scaffold, while historically significant, has been associated with off-target effects. Newer generations of ATP-competitive inhibitors with diverse scaffolds like phthalazines are being designed to overcome these limitations by achieving higher selectivity.

The allosteric diaryl urea scaffold represents a paradigm shift in p38 inhibition. By targeting a less conserved allosteric site, these inhibitors can achieve remarkable selectivity. However, the conformational changes required for binding can lead to complex pharmacokinetic profiles. The slow binding kinetics, while potentially beneficial for sustained target engagement, also need to be carefully considered during drug development.

For researchers entering this field, the choice of scaffold should be guided by the specific research question. For target validation studies, a well-characterized, potent, and selective inhibitor, regardless of the scaffold, is crucial. For lead optimization and drug development, a careful balance of potency, selectivity, and drug-like properties is paramount. The experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of novel inhibitors.

The future of p38 inhibitor development will likely focus on isoform-specific inhibitors (e.g., targeting p38α while sparing p38β) and compounds with improved safety profiles. A deeper understanding of the downstream signaling pathways and the specific roles of different p38 isoforms in various diseases will be critical for the successful clinical translation of the next generation of p38 MAPK inhibitors.

References

  • Wikipedia. p38 mitogen-activated protein kinases. Available from: [Link]

  • Creative Diagnostics. P38 Signaling Pathway. Available from: [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. Available from: [Link]

  • Lee, J. C., & Young, P. R. (2004). The p38 MAP kinase pathway as a therapeutic target in inflammatory disease. Current opinion in pharmacology, 4(4), 372–377. Available from: [Link]

  • Wilson, K. P., McCaffrey, P. G., & Hsiao, K. (1997). The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. Chemistry & biology, 4(6), 423–431. Available from: [Link]

  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., Grob, P. M., Hickey, E. R., Moss, N., Pav, S., & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. Available from: [Link]

  • Bhole, R., Patil, V., & Bothiraja, C. (2025). Advances in targeting p38 MAPK for cancer therapy: insights from molecular pharmacology and medicinal chemistry. Molecular diversity. Available from: [Link]

  • Bolos, J., Gubert, S., & Anglada, L. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current topics in medicinal chemistry, 5(10), 955–976. Available from: [Link]

  • Pargellis, C., & Regan, J. (2003). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Current opinion in investigational drugs (London, England : 2000), 4(5), 566–571.
  • QIAGEN. p38 MAPK Signaling. Available from: [Link]

  • opnMe. p38 MAPK inhibitor | BIRB 796. Available from: [Link]

  • ResearchGate. Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl−Heterocycle Inhibitor Family. Available from: [Link]

  • opnMe. P38 MAPK Inhibitor I BIRB 796. Available from: [Link]

  • Semantic Scholar. The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Götz, C., & Montenarh, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8749. Available from: [Link]

  • Bantscheff, M., Eberhard, D., & Abraham, Y. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of proteome research, 11(4), 2533–2542. Available from: [Link]

  • ResearchGate. Chemical structures with schematic binding modes for p38 inhibitors. Available from: [Link]

  • Luedtke, G. R., Schinzel, K., & Tan, X. (2010). Amide-based inhibitors of p38alpha MAP kinase. Part 1: discovery of novel N-pyridyl amide lead molecules. Bioorganic & medicinal chemistry letters, 20(8), 2556–2559. Available from: [Link]

  • Laufer, S. A., & Albrecht, W. (2009). Aza-analogue dibenzepinone scaffolds as p38 mitogen-activated protein kinase inhibitors: design, synthesis, and biological data of inhibitors with improved physicochemical properties. Journal of medicinal chemistry, 52(7), 2048–2056. Available from: [Link]

  • Pargellis, C., Tong, L., & Churchill, L. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. Available from: [Link]

  • White, A. E., & Ko, H. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 11(4), 578–587. Available from: [Link]

  • YouTube. InhibiScreen Kinase Inhibitor Assay Technical Video. Available from: [Link]

  • Pettus, L. H., Hoffman, R. L., & Wurz, R. P. (2008). Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold. Journal of medicinal chemistry, 51(18), 5543–5548. Available from: [Link]

  • ResearchGate. Medicinal Chemistry Case History: Structure-Based Drug Design of Oral and Inhaled p38 MAP Kinase Inhibitors as Clinical Candidates. Available from: [Link]

  • Amir, M., Somakala, K., & Ali, S. (2013). p38 MAP kinase inhibitors as anti inflammatory agents. Mini reviews in medicinal chemistry, 13(14), 2082–2096. Available from: [Link]

  • Bemis, G. W., & Murcko, M. A. (2001). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & medicinal chemistry letters, 11(13), 1709–1712. Available from: [Link]

  • Huang, R., & Xia, M. (2011). Two high throughput screen assays for measurement of TNF-α in THP-1 cells. Journal of visualized experiments : JoVE, (51), 2781. Available from: [Link]

  • NanoTemper Technologies. p38-alpha – Inhibitors protocol. Available from: [Link]

  • Harris, S. F., & Dounay, A. B. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of medicinal chemistry, 61(9), 4094–4109. Available from: [Link]

Sources

Comparison Guide: Benchmarking 6-(2,5-Difluorophenyl)pyridin-3-ol against Known Clinical BRAF Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of BRAF-Mutant Cancer Therapy

The discovery of activating mutations in the BRAF kinase, particularly the V600E substitution, has revolutionized the treatment of metastatic melanoma and other malignancies.[1][2] This finding led to the development of highly selective BRAF inhibitors, such as Vemurafenib, Dabrafenib, and Encorafenib, which have significantly improved patient outcomes.[2][3] However, the clinical utility of these first- and second-generation inhibitors is often limited by the development of acquired resistance and certain off-target toxicities.[4][5][6]

This necessitates a continued search for next-generation inhibitors with improved potency, superior selectivity, favorable pharmacokinetic profiles, and the ability to overcome known resistance mechanisms.[7] This guide introduces 6-(2,5-Difluorophenyl)pyridin-3-ol , a novel investigational compound featuring a pyridinol core, a scaffold known for its utility in kinase inhibitor design.[8]

The purpose of this document is to provide a comprehensive benchmarking framework for evaluating 6-(2,5-Difluorophenyl)pyridin-3-ol (herein referred to as Compound X ) against the established clinical candidates: Vemurafenib, Dabrafenib, and Encorafenib. We will detail the critical preclinical assays required for a robust head-to-head comparison, explaining the scientific rationale behind each experimental choice and presenting illustrative data to guide researchers in drug development.

The Therapeutic Rationale: Targeting the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that transduces extracellular signals to regulate fundamental cellular processes, including proliferation, differentiation, and survival.[9] In many cancers, this pathway is constitutively activated by mutations in upstream components. An activating V600E mutation in the BRAF kinase, for instance, leads to persistent downstream signaling through MEK and ERK, driving uncontrolled cell growth.[10] Selective BRAF inhibitors are designed to block the activity of this mutated kinase, thereby shutting down the oncogenic signaling.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Growth Transcription->Proliferation Inhibitors Compound X Vemurafenib Dabrafenib Encorafenib Inhibitors->BRAF Inhibition

Head-to-Head Benchmarking: A Phased Experimental Approach

A rigorous preclinical comparison relies on a multi-faceted evaluation. We propose a logical workflow, moving from fundamental biochemical interactions to complex in vivo efficacy models. This phased approach ensures that resources are directed toward the most promising candidates.

Workflow cluster_cellular cluster_invivo A Phase 1: Biochemical Assays B Biochemical Potency (IC50 vs. BRAF V600E) A->B C Kinase Selectivity Profiling (Kinome Panel) A->C D Phase 2: Cellular Assays B->D C->D E Cellular Potency (Anti-proliferation IC50) D->E F Target Engagement (p-ERK Inhibition) D->F G Phase 3: In Vivo Evaluation E->G F->G H Pharmacokinetic (PK) Profiling G->H I In Vivo Efficacy (Xenograft Model) G->I J Candidate Selection H->J I->J

Phase 1: Biochemical Characterization

Expertise & Experience: The foundational step in evaluating any targeted inhibitor is to quantify its direct interaction with the intended molecular target and assess its specificity. An ideal candidate will be highly potent against the oncogenic form of the kinase (BRAF V600E) while showing minimal activity against the wild-type (WT) form and other kinases to reduce the likelihood of toxicity.

  • Causality: This assay directly measures the concentration of a compound required to inhibit the enzymatic activity of the target kinase by 50% (IC50). A low nanomolar IC50 against BRAF V600E indicates high potency. Comparing this to the IC50 against WT-BRAF provides the first indication of selectivity and potential for paradoxical MAPK activation, a known liability of some BRAF inhibitors.[11]

  • Protocol: In Vitro Kinase Assay (ADP-Glo™ Format) [12]

    • Reagent Preparation: Reconstitute recombinant human BRAF V600E and WT-BRAF enzymes, biotinylated MEK1 substrate, and ATP in kinase reaction buffer.

    • Compound Plating: Serially dilute Compound X, Vemurafenib, Dabrafenib, and Encorafenib in DMSO and dispense into a 384-well plate.

    • Kinase Reaction: Add the kinase and substrate mixture to the wells. Initiate the reaction by adding ATP (at a concentration near the Km for the enzyme). Incubate at room temperature for 1 hour.[13]

    • Signal Generation: Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

    • Luminescence Detection: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which drives a luciferase reaction. Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 value for each compound.

  • Causality: No kinase inhibitor is perfectly specific. Profiling against a broad panel of kinases (e.g., a 400+ kinase panel) is essential to identify potential off-target activities that could lead to unexpected toxicities or provide opportunities for polypharmacology.[14][15] This is a critical step for building a trustworthy safety profile.

  • Protocol: Kinase Selectivity Panel Screening

    • Compound Submission: Provide Compound X at a high concentration (e.g., 1 µM) to a specialized contract research organization (e.g., Reaction Biology, Promega).

    • Assay Format: The service will typically employ a radiometric (³³P-ATP) or luminescence-based assay to measure the activity of each kinase in a large panel in the presence of the compound.[15]

    • Data Reporting: Results are typically reported as percent inhibition at the tested concentration. Follow-up dose-response curves are generated for any kinases inhibited by >50-75% to determine IC50 values.

  • Illustrative Data Summary

CompoundBRAF V600E IC50 (nM)WT-BRAF IC50 (nM)Selectivity Ratio (WT/V600E)Key Off-Target Hits (>75% Inh. @ 1µM)
Compound X 0.8 15 18.8 None
Vemurafenib311003.2SRC, FGR, LCK
Dabrafenib0.61220.0None
Encorafenib0.350.471.3JNK1, JNK2, LIMK1

Data for clinical candidates are representative values from public sources.[2][16] Data for Compound X is hypothetical.

Phase 2: Cellular Activity and Target Engagement

Expertise & Experience: Demonstrating biochemical potency is necessary but not sufficient. A successful drug must be able to penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit the desired biological response—in this case, halting cancer cell proliferation.

  • Causality: This assay determines the compound's ability to inhibit the growth of cancer cells that are dependent on the BRAF V600E mutation for their survival. The resulting IC50 value reflects a combination of cell permeability, target engagement, and downstream biological effects.

  • Protocol: Cell Viability Assay (CellTiter-Glo®)

    • Cell Seeding: Plate A375 human melanoma cells (BRAF V600E positive) in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of each compound for 72 hours.

    • Viability Measurement: Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

    • Data Analysis: Normalize the data to vehicle-treated controls and determine the IC50 for cell growth inhibition.

  • Causality: To confirm that the observed anti-proliferative effect is due to on-target activity, we must measure the inhibition of the specific signaling pathway. A potent BRAF inhibitor should lead to a dose-dependent decrease in the phosphorylation of ERK (p-ERK), the downstream effector of the pathway.[9] This provides a direct link between target engagement and cellular response.

  • Protocol: Western Blotting for Phospho-ERK [17]

    • Cell Treatment: Plate A375 cells and treat with varying concentrations of each compound for 2-4 hours.

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-ERK (p-ERK1/2) and total ERK1/2 (as a loading control).

    • Detection: Use a fluorescently-labeled secondary antibody and an imaging system (e.g., Odyssey CLx) to detect and quantify the protein bands.

    • Analysis: Calculate the ratio of p-ERK to total ERK at each concentration and determine the IC50 for pathway inhibition.

  • Illustrative Data Summary

CompoundA375 Proliferation IC50 (nM)p-ERK Inhibition IC50 (nM)
Compound X 15 12
Vemurafenib10085
Dabrafenib2520
Encorafenib108

Data for clinical candidates are representative. Data for Compound X is hypothetical.

Phase 3: In Vivo Performance

Expertise & Experience: Promising in vitro and cellular data must translate to an in vivo setting. This phase assesses how the compound behaves in a whole-organism system, evaluating its absorption, distribution, metabolism, and excretion (ADME) properties—collectively known as pharmacokinetics (PK)—and its ultimate ability to inhibit tumor growth in an animal model.[18]

  • Causality: A drug is only effective if it can reach its target in the body at a sufficient concentration and for an adequate duration. PK studies are essential to determine an appropriate dosing regimen for efficacy studies and to identify potential liabilities like rapid clearance or poor oral bioavailability.[19]

  • Protocol: Mouse Pharmacokinetic Study

    • Animal Dosing: Administer a single dose of each compound to cohorts of BALB/c mice via intravenous (IV) and oral (PO) routes.

    • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Plasma Analysis: Process blood to plasma and quantify the concentration of the parent drug using liquid chromatography-mass spectrometry (LC-MS/MS).

    • PK Parameter Calculation: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), area under the curve (AUC), clearance (CL), and oral bioavailability (%F).

  • Illustrative Data Summary (Oral Dosing at 10 mg/kg)

CompoundCmax (ng/mL)AUC (ng*h/mL)t½ (hours)Oral Bioavailability (%F)
Compound X 1250 9800 6.5 55%
Vemurafenib80075005.040%
Dabrafenib95043002.595%
Encorafenib1500150008.080%

Data are hypothetical and for illustrative purposes.

  • Causality: This is the ultimate preclinical test of a compound's anti-cancer activity. By implanting human tumor cells into immunocompromised mice, we can evaluate the ability of the drug to inhibit tumor growth in a physiological context.[20][21] Patient-derived xenograft (PDX) models can offer even greater clinical relevance.[20][22]

  • Protocol: A375 Melanoma Xenograft Study [23]

    • Tumor Implantation: Subcutaneously implant A375 cells into the flank of immunodeficient mice (e.g., NOD-SCID).

    • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (Vehicle, Compound X, and comparators).

    • Dosing: Administer compounds orally, once daily, at doses informed by the PK studies.

    • Monitoring: Measure tumor volume with calipers and monitor animal body weight (as a measure of toxicity) twice weekly for 21-28 days.

    • Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

  • Illustrative Data Summary (Day 21)

Treatment Group (Dose)Average Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle1550-+2%
Compound X (30 mg/kg) 310 80% -1%
Vemurafenib (50 mg/kg)62060%-5%
Dabrafenib (30 mg/kg)46570%-2%
Encorafenib (20 mg/kg)28082%-3%

Data are hypothetical and for illustrative purposes.

Synthesis and Senior Scientist's Perspective

The comprehensive benchmarking data presented above allows for a holistic evaluation of Compound X. Based on our illustrative results, Compound X demonstrates a highly promising preclinical profile:

  • Potency and Selectivity: It exhibits sub-nanomolar potency against the target BRAF V600E, on par with the most potent comparators, Dabrafenib and Encorafenib. Critically, its high selectivity over WT-BRAF and clean kinome-wide profile suggest a potentially lower risk of off-target toxicities and paradoxical pathway activation.

  • Cellular Efficacy: The strong biochemical potency translates effectively into cellular activity, with potent inhibition of both melanoma cell proliferation and MAPK pathway signaling.

  • Pharmacokinetics: Compound X displays a balanced PK profile with good oral bioavailability and a half-life that supports once-daily dosing.

  • In Vivo Efficacy: In the head-to-head xenograft model, Compound X achieves robust tumor growth inhibition comparable to the best-in-class comparator, Encorafenib, and appears to be well-tolerated.

Overall Assessment: Compound X emerges as a strong clinical candidate. Its key differentiator appears to be the combination of high potency and exceptional selectivity, which could translate into an improved therapeutic window in the clinic. The favorable PK profile and potent in vivo efficacy further solidify its potential.

Conclusion and Future Directions

This guide has outlined a rigorous, logically phased framework for benchmarking the novel investigational compound 6-(2,5-Difluorophenyl)pyridin-3-ol against established clinical BRAF inhibitors. The illustrative data suggest that Compound X possesses a highly competitive profile worthy of further development.

The next critical steps would involve:

  • Testing against Resistance Models: Evaluating Compound X in cell lines engineered to express known resistance mutations (e.g., NRAS mutations, BRAF amplification) to determine if it can overcome these challenges.[5][10]

  • Combination Studies: Preclinical studies combining Compound X with a MEK inhibitor, which is the current standard of care, to assess for synergistic activity.[24]

  • IND-Enabling Toxicology Studies: Formal safety and toxicology studies in two species to support an Investigational New Drug (IND) application.

By adhering to this self-validating system of inquiry, from biochemical characterization to in vivo efficacy, research and drug development professionals can confidently assess the potential of new chemical entities and make data-driven decisions to advance the next generation of targeted cancer therapies.

References

  • Pierre Fabre. (n.d.). Encorafenib mechanism of action | braf mapk pathway - Braftovi + Cetuximab. Retrieved from [Link]

  • Smalley, K. S. M., & Flaherty, K. T. (2009). Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. Future Oncology, 5(6), 775-8. Retrieved from [Link]

  • Varkaris, A., & Meenhard, H. (2020). The Melanoma Patient-Derived Xenograft (PDX) Model. Methods in Molecular Biology. Retrieved from [Link]

  • de Weger, V. A., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Biftu, T., et al. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors: Profile of clinical candidate (2R,3S,5R)-2-(2,5-difluorophenyl)-5-(4,6-dihydropyrrolo[3,4-c]pyrazol-5-(1H)-yl)tetrahydro-2H-pyran-3-amine (23). Bioorganic & Medicinal Chemistry Letters, 23(19), 5361-6. Retrieved from [Link]

  • Girotti, M. R., et al. (2020). Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. Cancers, 12(10), 2801. Retrieved from [Link]

  • Obach, R. S., et al. (2007). The disposition of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[20][25][26]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. Drug Metabolism and Disposition, 35(1), 58-69. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1018-1033. Retrieved from [Link]

  • Ghandadi, M., et al. (2022). Encorafenib Acts as a Dual-Activity Chemosensitizer through Its Inhibitory Effect on ABCC1 Transporter In Vitro and Ex Vivo. International Journal of Molecular Sciences, 23(19), 11884. Retrieved from [Link]

  • Smith, M. A., et al. (2019). Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Frontiers in Oncology, 9, 87. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Melanoma Patient-Derived Xenograft (PDX) Models for Translational Cancer Research. Retrieved from [Link]

  • Jo, H., et al. (2021). Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance. Cancers, 13(7), 1735. Retrieved from [Link]

  • Kumar, A., et al. (2021). Novel candidates in the clinical development pipeline for TB drug development and their Synthetic Approaches. Medicinal Research Reviews. Retrieved from [Link]

  • S, B., & S, S. (2021). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. PAGE 29. Retrieved from [Link]

  • Pfizer. (n.d.). Mechanism Of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). Retrieved from [Link]

  • Alexopoulos, S. J., et al. (2022). Design, Synthesis, and Biological Evaluation of[19][25][26]Oxadiazolo[3,4-b]pyridin-7-ol as Mitochondrial Uncouplers for the Treatment of Obesity and Metabolic Dysfunction-Associated Steatohepatitis. Journal of Medicinal Chemistry, 65(17), 11684-11703. Retrieved from [Link]

  • Chapman, P. B., et al. (2011). Phase III randomized, open-label, multicenter trial (BRIM3) comparing BRAF inhibitor vemurafenib with dacarbazine (DTIC) in patients with V600EBRAF-mutated melanoma. Journal of Clinical Oncology, 29(15_suppl), LBA4-LBA4. Retrieved from [Link]

  • Johnson, D. B., et al. (2015). BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Clinical Cancer Research, 21(13), 2898-2905. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • van der Velden, D. L., et al. (2019). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Clinical Pharmacokinetics, 58(10), 1261-1282. Retrieved from [Link]

  • Simon, G. M., et al. (2021). MAPK Pathway Inhibition Reshapes Kinase Chemical Probe Reactivity Reflecting Cellular Activation States. bioRxiv. Retrieved from [Link]

  • Altogen Labs. (n.d.). Melanoma Xenografts. Retrieved from [Link]

  • Smalley, K. S. M., & Sondak, V. K. (2012). Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma. Pigment Cell & Melanoma Research, 25(5), 551-564. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Pfizer. (2018). BRAFTOVI® (encorafenib) capsules, for oral use. Retrieved from [Link]

  • Tang, H., et al. (2012). Mechanism of the 6-Hydroxy-3-succinoyl-pyridine 3-Monooxygenase Flavoprotein from Pseudomonas putida S16. Journal of Biological Chemistry, 287(43), 36339-36351. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1113872. Retrieved from [Link]

  • Scott, D. O., et al. (2021). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry, 64(23), 17005-17017. Retrieved from [Link]

  • Salony, et al. (2013). Modeling Melanoma In Vitro and In Vivo. Journal of Skin Cancer, 2013, 674248. Retrieved from [Link]

  • Kakadia, S., et al. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical updat. OncoTargets and Therapy, 11, 6837-6849. Retrieved from [Link]

  • Milde, T., et al. (2019). A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. Molecular Cancer Therapeutics, 18(9), 1547-1557. Retrieved from [Link]

  • D'Souza, C., et al. (2023). Inhibition of the JAK and MEK Pathways Limits Mitochondrial ROS Production in Human Saphenous Vein Smooth Muscle Cells. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Lito, P., et al. (2013). Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options. Cancer Journal, 19(1), 64-71. Retrieved from [Link]

  • Baklanova, I. V., et al. (2023). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 28(11), 4376. Retrieved from [Link]

  • Xiao, M., et al. (2018). Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models. Journal of Visualized Experiments, (138), 58238. Retrieved from [Link]

  • Massive Bio. (2024). PXD101. Retrieved from [Link]

  • Sullivan, R. J., et al. (2022). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Cancer Discovery, 12(4), 968-985. Retrieved from [Link]

  • Pfizer Medical. (n.d.). BRAFTOVI® (encorafenib) Clinical Pharmacology. Retrieved from [Link]

  • Roskoski, R. Jr. (2012). Use of Inhibitors in the Study of MAP Kinases. Methods in Molecular Biology, 858, 221-235. Retrieved from [Link]

  • Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(6), 1585. Retrieved from [Link]

  • Akahane, A., et al. (1999). Discovery of 6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid (FK 838): a novel non-xanthine adenosine A1 receptor antagonist with potent diuretic activity. Journal of Medicinal Chemistry, 42(5), 779-83. Retrieved from [Link]

Sources

A Comparative Review of Patented 6-Arylpyridin-3-ol Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. Their role as key regulators of cellular signaling pathways has led to the development of a multitude of small molecule inhibitors. Among the diverse chemical scaffolds explored, the 6-arylpyridin-3-ol core has garnered significant attention for its potential to yield potent and selective kinase inhibitors. This guide provides a comprehensive review and comparison of patented 6-arylpyridin-3-ol derivatives and closely related analogues, offering insights into their structure-activity relationships (SAR), targeted kinases, and potential therapeutic applications.

Introduction: The Versatility of the Pyridin-3-ol Scaffold in Kinase Inhibition

Protein kinases orchestrate a complex network of intracellular signaling, governing processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of kinase inhibitors has revolutionized cancer therapy, with numerous drugs targeting kinases like EGFR, ALK, and BRAF achieving remarkable clinical success.

The 6-arylpyridin-3-ol scaffold represents a privileged structure in medicinal chemistry. The pyridine ring can engage in crucial hydrogen bonding interactions with the hinge region of the kinase active site, a common feature for many kinase inhibitors. The hydroxyl group at the 3-position can act as both a hydrogen bond donor and acceptor, providing additional anchoring points. The aryl group at the 6-position allows for extensive chemical modifications to enhance potency, selectivity, and pharmacokinetic properties by exploring various substituent effects and accessing different sub-pockets of the kinase active site.

This guide will delve into the patent literature to compare and contrast different classes of 6-arylpyridin-3-ol derivatives, focusing on their inhibitory profiles against key kinase targets, including Fibroblast Growth Factor Receptor 4 (FGFR4), Glycogen Synthase Kinase-3 (GSK-3), and Anaplastic Lymphoma Kinase (ALK).

Key Kinase Targets for 6-Arylpyridin-3-ol Derivatives

The therapeutic potential of 6-arylpyridin-3-ol derivatives is intrinsically linked to the kinases they inhibit. Several patents highlight the activity of these compounds against kinases implicated in cancer and other diseases.

Fibroblast Growth Factor Receptor 4 (FGFR4)

FGFR4 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration. Aberrant FGFR4 signaling, often driven by gene amplification or activating mutations, is a key oncogenic driver in hepatocellular carcinoma (HCC) and other solid tumors. Selective inhibition of FGFR4 presents a promising therapeutic strategy for these cancers.

FGFR4_Signaling_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds GRB2 GRB2 FGFR4->GRB2 Recruits PLCg PLCγ FGFR4->PLCg Activates SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release PKC->Proliferation Ca_release->Proliferation

FGFR4 Signaling Pathway
Glycogen Synthase Kinase-3 (GSK-3)

GSK-3 is a serine/threonine kinase involved in a myriad of cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation has been implicated in a wide range of diseases, including neurodegenerative disorders like Alzheimer's disease, type 2 diabetes, and various cancers. The development of potent and selective GSK-3 inhibitors is an active area of research.[1]

Anaplastic Lymphoma Kinase (ALK)

ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as a potent oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC). The development of ALK inhibitors has dramatically improved outcomes for patients with ALK-positive NSCLC.[2][3][4]

Comparative Analysis of Patented 6-Arylpyridin-3-ol Derivatives

A review of the patent literature reveals several classes of 6-arylpyridin-3-ol and related derivatives with potent kinase inhibitory activity. This section will compare representative examples from key patents, focusing on their chemical structures, biological activities, and structure-activity relationships.

6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives as Selective FGFR4 Inhibitors

A significant patent in this area discloses a series of 6-amino-2,4,5-trimethylpyridin-3-ol derivatives as highly selective inhibitors of FGFR4.[5] These compounds were designed to target hepatocellular carcinoma (HCC) where FGFR4 is often overexpressed.

Table 1: Biological Activity of Representative 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives against FGFR Kinases [5]

CompoundRFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
6o 2,6-difluoro-3,5-dimethoxyphenyl>10,000>10,000>10,00011
BLU9931 (Reference) 2,6-difluoro-3,5-dimethoxyphenyl1,3001,2008503

The data clearly demonstrates the remarkable selectivity of compound 6o for FGFR4 over other FGFR isoforms. The presence of the dimethyl groups on the pyrimidine ring of a related series of compounds was found to be crucial for this selectivity, as they were proposed to sterically hinder binding to the cysteine residue present in the active sites of FGFR1-3, which is absent in FGFR4.[5] The smaller fluorine atom at the dimethoxyphenyl ring in compound 6o allows for a more favorable conformation for strong binding to FGFR4.[5]

Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

While not strictly 6-arylpyridin-3-ol derivatives, pyrazolo[3,4-b]pyridines represent a closely related and extensively patented class of kinase inhibitors. These compounds feature a fused pyrazole ring, which modifies the electronics and steric profile of the core scaffold.

Several patents and publications describe 6-aryl-pyrazolo[3,4-b]pyridines as potent inhibitors of GSK-3. One study reported a series of compounds with IC50 values in the low nanomolar range.[1] For instance, a potent compound from one series exhibited a GSK-3 IC50 of 1 nM.[1] Further optimization led to a derivative with an IC50 of 0.8 nM.[1]

The pyrazolo[3,4-b]pyridine scaffold has also been successfully employed to develop potent ALK inhibitors. Research has shown that these derivatives can overcome resistance to existing ALK inhibitors, such as the L1196M gatekeeper mutation.[2][3] One potent inhibitor, 10g , demonstrated exceptional enzymatic activity against both wild-type ALK and the L1196M mutant, with IC50 values below 0.5 nM.[2][3] This compound also showed potent inhibition of ROS1 kinase.[2][3]

Table 2: Comparison of Kinase Inhibitory Activity of Representative Pyrazolo[3,4-b]pyridine Derivatives

CompoundTarget KinaseIC50 (nM)Key Structural Features
GSK-3 Inhibitor[1]GSK-316-Aryl-pyrazolo[3,4-b]pyridine
10g [2][3]ALK (WT & L1196M), ROS1< 0.5Pyrazolo[3,4-b]pyridine with specific side chains

Experimental Protocols: A General Workflow for Kinase Inhibitor Evaluation

The development and validation of kinase inhibitors follow a well-defined experimental workflow, from initial screening to in vivo efficacy studies. The causality behind these experimental choices is to progressively increase the biological complexity and relevance of the assays.

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies HTS High-Throughput Screening (Biochemical Assay) IC50 IC50 Determination (Dose-Response) HTS->IC50 Selectivity Kinase Selectivity Profiling (Panel of Kinases) IC50->Selectivity Mechanism Mechanism of Action Studies (e.g., Ki determination) Selectivity->Mechanism Cell_Proliferation Cell Proliferation Assays (e.g., MTT, CellTiter-Glo) Mechanism->Cell_Proliferation Target_Engagement Target Engagement Assays (e.g., Western Blot for p-Kinase) Cell_Proliferation->Target_Engagement Off_Target Off-Target Effect Evaluation Target_Engagement->Off_Target PK Pharmacokinetic (PK) Studies (Absorption, Distribution, Metabolism, Excretion) Off_Target->PK Efficacy In Vivo Efficacy Studies (Xenograft Models) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

General Workflow for Kinase Inhibitor Evaluation
Step-by-Step Methodology for a Kinase Activity Assay (Example: LanthaScreen™ Eu Kinase Binding Assay)

This assay is a common method for determining the affinity of inhibitors for a kinase of interest.

  • Reagent Preparation : Prepare a solution of the kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody that binds to the kinase.

  • Compound Dilution : Serially dilute the test compounds (e.g., 6-arylpyridin-3-ol derivatives) to create a dose-response curve.

  • Assay Plate Preparation : Add the kinase, tracer, and antibody solution to the wells of a microplate.

  • Compound Addition : Add the diluted test compounds to the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation : Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Detection : Read the plate on a fluorescence plate reader capable of detecting Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The signal is proportional to the amount of tracer bound to the kinase.

  • Data Analysis : The decrease in the TR-FRET signal in the presence of the inhibitor is used to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Conclusion and Future Perspectives

The patent landscape of 6-arylpyridin-3-ol derivatives and their analogues reveals a promising and versatile scaffold for the development of novel kinase inhibitors. The demonstrated high potency and selectivity of certain derivatives against key cancer targets like FGFR4 and ALK underscore the therapeutic potential of this chemical class. The structure-activity relationship studies highlighted in various patents provide a valuable roadmap for the design of next-generation inhibitors with improved efficacy and safety profiles.

Future research in this area will likely focus on:

  • Expansion of the Kinase Target Scope : Exploring the activity of 6-arylpyridin-3-ol derivatives against a broader range of kinases implicated in various diseases.

  • Optimization of Pharmacokinetic Properties : Fine-tuning the scaffold to improve oral bioavailability, metabolic stability, and in vivo efficacy.

  • Development of Covalent and Allosteric Inhibitors : Moving beyond traditional ATP-competitive inhibitors to develop novel modes of kinase inhibition with enhanced selectivity and the potential to overcome drug resistance.

References

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives - Google Patents. (n.d.).
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • PIM kinase inhibitors: an updated patent review (2016-present) - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • WO2017120194A1 - Pyridine and pyridimine compounds as pi3k-gamma inhibitors - Google Patents. (n.d.).
  • WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents. (n.d.).
  • US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents. (n.d.).
  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • 6-Aryl-pyrazolo[3,4-b]pyridines: Potent inhibitors of glycogen synthase kinase-3 (GSK-3) | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • 3-oxadiazolyl substituted pyrazolo[1,5,a]pyrimidines for ROS1, NTRK, and ALK mediated diseases - Patent US-12435089-B2 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Kinase inhibitors - Patent US-9751837-B2 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]

  • Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • CN102574842B - Pyridyl imidazolone derivatives for inhibiting PI3 kinase - Google Patents. (n.d.).
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][6][7]thiazine derivatives - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia | Request PDF - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • WO2003092595A3 - Tyrosine kinase inhibitors - Google Patents. (n.d.).
  • Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - RSC Medicinal Chemistry (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]

  • PYRAZOLO [3.4-b] PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES - Patent CU-20210015-A7 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • US Patent No. 8829195 - Regulations.gov. (n.d.). Retrieved January 22, 2026, from [Link]

  • Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors - Patent US-9849120-B2 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

  • Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 6-(2,5-Difluorophenyl)pyridin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these compounds. This guide provides a comprehensive, step-by-step framework for the proper disposal of 6-(2,5-Difluorophenyl)pyridin-3-ol, a halogenated pyridine derivative. The procedures outlined here are grounded in established safety protocols and regulatory guidelines, designed to protect laboratory personnel and the environment.

The causality behind stringent disposal protocols for a compound like 6-(2,5-Difluorophenyl)pyridin-3-ol lies in its chemical structure. The presence of a pyridine ring, a common scaffold in pharmaceuticals, can present toxicological concerns. Furthermore, the difluorophenyl substituent introduces organohalogen characteristics. Halogenated organic compounds are often persistent in the environment and can produce hazardous byproducts, such as hydrogen fluoride, upon incomplete combustion. Therefore, a cautious and well-documented disposal pathway is not merely a regulatory hurdle but a scientific necessity.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for 6-(2,5-Difluorophenyl)pyridin-3-ol may not be readily available, an evaluation based on its structural analogs, such as pyridine and other fluorinated aromatic compounds, is a prudent starting point.

Anticipated Hazards:

  • Toxicity: Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1][2]

  • Irritation: May cause skin and eye irritation.[1][2][3]

  • Environmental Hazard: Halogenated compounds can be persistent and harmful to aquatic life.[2]

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles of the chemical.[1][4]
Hand Protection Nitrile or butyl rubber gloves. Always check the manufacturer's glove compatibility chart.Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals.[1][5]
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.[1][5]
Respiratory To be used within a certified chemical fume hood to minimize inhalation exposure.[1][5] A respirator may be necessary for spills outside a fume hood.The fume hood provides primary containment. Respirators are a secondary measure for emergency situations.

II. Segregation and Waste Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.[4][6] Cross-contamination can lead to dangerous reactions and complicate the final disposal process.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible waste container.[5][6] The label should include:

    • The full chemical name: "6-(2,5-Difluorophenyl)pyridin-3-ol"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation initiation.[4]

  • Segregate Halogenated Waste: This compound is a halogenated organic chemical. It must be collected in a waste stream specifically designated for halogenated organic compounds. Do not mix with non-halogenated waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure solid 6-(2,5-Difluorophenyl)pyridin-3-ol and any grossly contaminated items (e.g., weighing paper, gloves) in the designated solid waste container.

    • Liquid Waste: Solutions containing 6-(2,5-Difluorophenyl)pyridin-3-ol should be collected in a designated halogenated liquid waste container. Avoid mixing with other incompatible solvents.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[5][7]

III. Disposal Pathway Decision Framework

The disposal of 6-(2,5-Difluorophenyl)pyridin-3-ol must be handled by a licensed hazardous waste disposal company. Laboratories are required to manage hazardous waste in accordance with federal, state, and local regulations.[4][8] The following diagram illustrates the decision-making process for its disposal.

DisposalWorkflow Disposal Workflow for 6-(2,5-Difluorophenyl)pyridin-3-ol cluster_Lab In-Lab Procedures cluster_Disposal External Disposal Start Start: Generation of Waste Assess Hazard Assessment (Based on structural analogs) Start->Assess Segregate Segregate as Halogenated Organic Waste Assess->Segregate Collect Collect in Labeled, Compatible Container Segregate->Collect Store Store Safely in Designated Area Collect->Store Contact Contact Licensed Hazardous Waste Vendor Store->Contact Characterize Provide Waste Characterization Information Contact->Characterize Package Package for Transport (Follow Vendor Instructions) Characterize->Package Transport Vendor Transports to TSDF* Package->Transport Incinerate High-Temperature Incineration Transport->Incinerate caption *TSDF: Treatment, Storage, and Disposal Facility

Sources

A Senior Application Scientist's Guide to Handling 6-(2,5-Difluorophenyl)pyridin-3-ol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 6-(2,5-Difluorophenyl)pyridin-3-ol. The following guidance is synthesized from the known hazards of its core structures, pyridine and difluorophenyl compounds. This document should be used to supplement, not replace, a thorough, institution-specific risk assessment before any handling occurs. Researchers must exercise caution and adhere to all local and institutional safety protocols.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential risks of 6-(2,5-Difluorophenyl)pyridin-3-ol is foundational to its safe handling. The molecule's structure suggests a hazard profile influenced by both its pyridine core and the difluorophenyl group.

  • Pyridine Moiety: Pyridine and its derivatives are known to be hazardous.[1] They are often flammable, harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[2] The central nervous system, liver, and kidneys are potential target organs for pyridine toxicity.[3] The Occupational Safety and Health Administration (OSHA) has set exposure limits for pyridine due to these risks.[4] Furthermore, pyridine is classified by the IARC as a Group 2B substance, possibly carcinogenic to humans.[5]

  • Difluorophenyl Moiety: The introduction of fluorine atoms can significantly alter a molecule's chemical and toxicological properties. While specific data for this compound is absent, fluorinated aromatic compounds can be persistent and may possess unique metabolic pathways. Related compounds like 2,6-Difluoropyridine are flammable liquids and known irritants.[6]

Given this composite profile, 6-(2,5-Difluorophenyl)pyridin-3-ol should be treated as a substance that is potentially flammable, highly toxic, and irritating, with possible carcinogenic and organ-toxic effects.

Occupational Exposure Limits for Pyridine (as a Reference)

As a conservative baseline, the exposure limits for the parent compound, pyridine, should be considered.

AgencyTWA (8-Hour Time-Weighted Average)STEL (Short-Term Exposure Limit)IDLH (Immediately Dangerous to Life or Health)
NIOSH 5 ppm (15 mg/m³)[7]-1,000 ppm[4][7]
OSHA 5 ppm (15 mg/m³)[4][7]--
ACGIH 1 ppm[5]--

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A multi-layered PPE strategy is essential to prevent all routes of exposure.

  • Eye and Face Protection:

    • Required: Tightly fitting chemical safety goggles and a face shield must be worn.[8]

    • Rationale: This combination protects against splashes of the compound, which, like pyridine, may cause serious eye irritation or burns.[2] Standard safety glasses are insufficient.

  • Hand and Skin Protection:

    • Required: Chemically resistant gloves are mandatory. Based on data for pyridine, butyl rubber or polyvinyl alcohol (PVA) gloves are recommended.[5] Nitrile gloves may offer splash protection but are not recommended for prolonged contact.[1][5] Always inspect gloves for damage before use and dispose of them immediately after handling.[8]

    • Required: A flame-retardant and chemically impervious lab coat, fully buttoned, is necessary to prevent skin contact.[9][10]

    • Rationale: Pyridine and its derivatives can be absorbed through the skin, leading to systemic toxicity.[5] A protective lab coat provides a critical barrier.

  • Respiratory Protection:

    • Required: All handling of solid or dissolved 6-(2,5-Difluorophenyl)pyridin-3-ol must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][8][10]

    • Rationale: Inhalation is a primary route of exposure for pyridine-like compounds, which can cause severe respiratory irritation and systemic effects like headaches, dizziness, and nausea.[1][11] If a fume hood is unavailable or ventilation is proven inadequate through air monitoring, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[8]

Operational Plan: Step-by-Step Handling Protocol

A meticulous, step-by-step approach minimizes risk during handling.

Preparation and Engineering Controls
  • Ventilation: Confirm that the chemical fume hood has a valid certification and is functioning correctly before starting any work.[10]

  • Ignition Sources: Ensure the work area is completely free of heat, sparks, open flames, and other ignition sources.[2][12] Use only explosion-proof electrical equipment.[6]

  • Emergency Equipment: Verify that a safety shower and eyewash station are within a 10-second travel distance and are unobstructed.[5] Have appropriate spill containment materials, such as sand or vermiculite, readily available.[7][13]

  • PPE Donning: Before handling the primary container, correctly don all required PPE as specified above.

Handling Procedures
  • Grounding: To prevent static discharge, which can ignite flammable vapors, ground and bond all metal containers and receiving equipment during transfers.[10][12]

  • Tools: Use only non-sparking tools when opening or handling containers.[2][10]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][10] Always wash hands thoroughly with soap and water after removing gloves and before leaving the work area.[10]

  • Quantities: Handle the smallest practical quantity of the compound to minimize the potential impact of a spill or exposure.

Storage
  • Container: Store in a tightly closed, clearly labeled container.[1][12]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic and flammable substances.[13][14]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids (especially nitric acid), and bases.[5][15]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely managing 6-(2,5-Difluorophenyl)pyridin-3-ol from receipt to disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handle_weigh Weigh / Transfer Compound (Use Non-Sparking Tools) prep_eng->handle_weigh Proceed to Handling handle_store Store in Ventilated Area (Tightly Closed Container) handle_weigh->handle_store Post-Use clean_decon Decontaminate Work Area handle_store->clean_decon Begin Cleanup clean_waste Segregate Hazardous Waste clean_decon->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash

Caption: A logical workflow for the safe handling of 6-(2,5-Difluorophenyl)pyridin-3-ol.

Emergency Procedures: Rapid and Correct Response

In the event of an emergency, a swift and informed response is critical.

IncidentImmediate Action Protocol
Spill Evacuate non-essential personnel.[15] Remove all ignition sources.[15] Wearing full PPE, contain the spill with an inert absorbent material like sand or vermiculite.[7] Collect the material into a sealed, labeled container for hazardous waste disposal.[7] Ventilate the area and wash the spill site after cleanup is complete.[15]
Skin Contact Immediately remove contaminated clothing.[15] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[15]
Eye Contact Immediately flush eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[10][15] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[15]
Inhalation Move the affected person to fresh air immediately.[6] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention.

Waste Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal poses a significant risk to the environment and is a regulatory violation.

  • Waste Collection: All waste materials contaminated with 6-(2,5-Difluorophenyl)pyridin-3-ol, including the compound itself, contaminated absorbents, and disposable PPE (gloves, etc.), must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][16]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name.

  • Storage: Store the waste container in a secure, well-ventilated satellite accumulation area, away from incompatible materials.[5]

  • Disposal Route: Never pour this chemical down the drain or dispose of it in regular trash.[13] All waste must be disposed of through your institution's licensed hazardous waste management provider, in accordance with all local, state, and federal regulations.[10][16]

Emergency Response Decision Flow

This diagram provides a clear decision-making path in the event of an exposure incident.

start Exposure Incident Occurs exposure_type What is the route of exposure? start->exposure_type skin Skin/Eye Contact exposure_type->skin Dermal/ Ocular inhalation Inhalation exposure_type->inhalation Respiratory ingestion Ingestion exposure_type->ingestion Oral action_skin Remove clothing. Flush with water for 15+ min. skin->action_skin action_inhalation Move to fresh air. inhalation->action_inhalation action_ingestion Rinse mouth. DO NOT induce vomiting. ingestion->action_ingestion end_medical Seek Immediate Medical Attention & Report Incident action_skin->end_medical action_inhalation->end_medical action_ingestion->end_medical

Caption: A decision-making flowchart for immediate response to an exposure incident.

References

  • Centers for Disease Control and Prevention (CDC). Pyridine | ToxFAQs™.

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.

  • National Research Centre for the Working Environment (NFA). Pyridine.

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.

  • WorkSafeBC. Pyridine - E-Limit.

  • BenchChem. (2025). Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine.

  • Centers for Disease Control and Prevention (CDC). Pyridine - IDLH.

  • Washington State University. Pyridine Safety Data Sheet.

  • Australian Government Department of Health. (2015). Pyridine: Human health tier II assessment.

  • Tokyo Chemical Industry Co., Ltd. (2023). Pyridine - Safety Data Sheet.

  • BenchChem. (2025). Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine.

  • Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET.

  • ChemSupply Australia. (2024). Safety Data Sheet PYRIDINE.

  • New Jersey Department of Health. (2010). HAZARD SUMMARY - Pyridine.

  • GOV.UK. (2019). Pyridine: incident management.

  • J.T. Baker. (2011). MATERIAL SAFETY DATA SHEET - PYRIDINE.

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyridine.

  • TCI Chemicals. (2025). SAFETY DATA SHEET - (2,2'-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate.

  • Fisher Scientific. (2021). SAFETY DATA SHEET - 2,6-Difluoropyridine.

  • Sigma-Aldrich. (2020). Safety Data Sheet - Pyridine.

  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.